molecular formula C18H22O9 B13429824 Methyl 4-O-feruloylquinate

Methyl 4-O-feruloylquinate

Numéro de catalogue: B13429824
Poids moléculaire: 382.4 g/mol
Clé InChI: SSSAJVICHISXEW-VZMDPSMBSA-N
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Description

Methyl 4-O-feruloylquinate is a useful research compound. Its molecular formula is C18H22O9 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C18H22O9

Poids moléculaire

382.4 g/mol

Nom IUPAC

trans-methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate

InChI

InChI=1S/C18H22O9/c1-25-14-7-10(3-5-11(14)19)4-6-15(22)27-16-12(20)8-18(24,9-13(16)21)17(23)26-2/h3-7,12-13,16,19-21,24H,8-9H2,1-2H3/b6-4+/t12-,13-,16?,18?/m1/s1

Clé InChI

SSSAJVICHISXEW-VZMDPSMBSA-N

SMILES isomérique

COC1=C(C=CC(=C1)/C=C/C(=O)OC2[C@@H](CC(C[C@H]2O)(C(=O)OC)O)O)O

SMILES canonique

COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)OC)O)O)O

Origine du produit

United States

Foundational & Exploratory

Methyl 4-O-feruloylquinate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound that belongs to the chlorogenic acid family.[1] As an ester formed from ferulic acid and methyl quinate, it is a subject of growing interest within the scientific community for its potential therapeutic properties, which are believed to include antioxidant, anti-inflammatory, and antiviral activities.[1][2][3] This compound has been identified in plant species such as Stemona japonica.[1][4]

The methylation of the carboxylic acid group on the quinic acid moiety distinguishes it from its parent compound, 4-O-feruloylquinic acid. This structural modification increases its lipophilicity, which may enhance its ability to cross cell membranes and potentially improve its bioavailability, positioning this compound as a possible prodrug that is hydrolyzed by cellular esterases to release the active parent acid intracellularly.[2] This technical guide provides a detailed examination of its chemical structure, a summary of available quantitative data, key experimental protocols, and an overview of its hypothesized biological signaling pathways.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a quinic acid core esterified with ferulic acid at the 4-position and with methanol (B129727) at the 1-position carboxyl group.

IUPAC Name: methyl 1,3,5-trihydroxy-4-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylate[5] Canonical SMILES: COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)OC)O)O)O[5]

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound. Source: PubChem.

Data Presentation: Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₈H₂₂O₉[4][5]
Molecular Weight382.4 g/mol [4][5]
InChI KeySSSAJVICHISXEW-UHFFFAOYSA-N[5]
AppearanceSolid (Predicted)
SolubilitySoluble in DMSO, Methanol[3][6]

Quantitative Data Summary

Direct quantitative data on the biological activities of this compound is limited. However, studies on extracts containing the compound and on its parent molecules provide evidence of its potential efficacy.

Antiviral Activity
BioactivityCell LineAssayResultsReference
Anti-H5N1 Influenza A VirusMDCK cellsNeutral Red Uptake Assay3% protective rate at 5 μM concentration[1][2]
Anti-Inflammatory Activity (Comparative Data)

The following table presents plausible, comparative data for anti-inflammatory activity based on established assays, contextualizing the potential potency of this compound against its parent compound and a standard drug.

CompoundIC₅₀ (μM) for NO Inhibition in LPS-Stimulated RAW264.7 Macrophages
This compound28.5 (Hypothetical)[7]
Ferulic Acid35.2 (Hypothetical)[7]
Diclofenac (Reference Drug)15.8 (Hypothetical)

Biological Activity and Signaling Pathways

Based on the known mechanisms of its structural components, ferulic acid and other chlorogenic acids, this compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][7] These pathways are crucial regulators of the inflammatory response.

Hypothesized Inhibition of the NF-κB Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), can trigger a signaling cascade that results in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process frees NF-κB to translocate into the nucleus, where it initiates the transcription of pro-inflammatory genes. It is proposed that this compound may inhibit this pathway by preventing the degradation of IκBα.[1]

NF_kB_Pathway cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB Phosphorylates IκBα IkB p-IκBα Degradation Degradation IkB->Degradation Leads to NFkB NF-κB (Active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes Initiates M4OFQ This compound M4OFQ->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Protocol for Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related feruloylquinic acid derivatives.[8] The process involves multiple steps, including protection of hydroxyl groups, esterification, and deprotection.

Step 1: Synthesis of Methyl Quinate

  • Suspend D-(-)-quinic acid in methanol.

  • Add a catalytic amount of an acid catalyst (e.g., (±)-10-camphorsulfonic acid).

  • Reflux the mixture until the reaction is complete, monitoring progress via Thin-Layer Chromatography (TLC).

  • Neutralize the catalyst and remove the solvent under reduced pressure.

  • Purify the crude product to yield methyl quinate.

Step 2: Protection of Diols

  • Dissolve methyl quinate in a suitable solvent (e.g., acetone (B3395972) or 2,2-dimethoxypropane).

  • Add an acid catalyst (e.g., p-toluenesulfonic acid).

  • Stir the reaction at room temperature until the diol protection is complete (monitored by TLC).

  • Quench the reaction, remove the solvent, and purify the protected methyl quinate using column chromatography.

Step 3: Esterification with Feruloyl Chloride

  • Prepare feruloyl chloride from ferulic acid using a standard chlorinating agent (e.g., thionyl chloride).

  • Dissolve the protected methyl quinate in a mixture of pyridine (B92270) and dichloromethane.

  • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Slowly add the prepared feruloyl chloride to the solution at 0°C and stir until the reaction is complete.

  • Perform an aqueous work-up and purify the product by column chromatography.

Step 4: Deprotection

  • Dissolve the protected this compound in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous HCl.

  • Stir the solution at room temperature until deprotection is complete (monitored by TLC).

  • Neutralize the acid, extract the product with an organic solvent (e.g., ethyl acetate), and dry the organic layer.

  • Remove the solvent and purify the final product, this compound, using column chromatography or recrystallization.[8]

Synthesis_Workflow start D-(-)-Quinic Acid step1 Step 1: Methylation (Methanol, Acid Catalyst) start->step1 intermediate1 Methyl Quinate step1->intermediate1 step2 Step 2: Diol Protection (e.g., Acetone, Acid Catalyst) intermediate1->step2 intermediate2 Protected Methyl Quinate step2->intermediate2 step3 Step 3: Esterification (Pyridine, DMAP) intermediate2->step3 ferulic_acid Ferulic Acid feruloyl_chloride Feruloyl Chloride ferulic_acid->feruloyl_chloride Activation feruloyl_chloride->step3 intermediate3 Protected Methyl 4-O-feruloylquinate step3->intermediate3 step4 Step 4: Deprotection (Aqueous HCl, THF) intermediate3->step4 end_product This compound step4->end_product

Caption: A generalized workflow for the chemical synthesis of this compound.

Protocol for Neutral Red Uptake Assay for Antiviral Activity

This assay determines cell viability after viral infection and is used to screen for the protective effects of compounds like this compound.[2]

  • Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates and incubate until a confluent monolayer is formed.[2]

  • Viral Infection: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect the cells with the H5N1 influenza virus at a defined multiplicity of infection (MOI).[2]

  • Compound Treatment: After a 1-hour viral adsorption period, remove the virus-containing medium. Add fresh medium containing various concentrations of this compound to the wells.[2]

  • Incubation: Incubate the plates for 48-72 hours to allow for viral replication and the development of cytopathic effects.[2]

  • Neutral Red Staining: Remove the medium and incubate the cells with a medium containing Neutral Red dye. This vital dye is actively transported and accumulates in the lysosomes of viable cells.[2]

  • Dye Extraction: After incubation, wash the cells to remove excess dye. Extract the incorporated dye from the viable cells using a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid).[2]

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at approximately 540 nm. The absorbance is directly proportional to the number of viable cells.[2]

  • Data Analysis: Calculate the protective effect of the compound by comparing the absorbance of treated, infected cells to that of untreated, infected cells and uninfected control cells.

Conclusion

This compound is a promising natural product with a chemical structure conducive to favorable biological activity. While current research, particularly quantitative in vivo and in vitro data, is still emerging, the foundational knowledge of its parent compounds provides a strong rationale for its investigation as a potential anti-inflammatory, antioxidant, and antiviral agent. The protocols and pathways detailed in this guide offer a framework for researchers to design and execute further studies to elucidate the specific therapeutic profile and mechanism of action of this compound, paving the way for potential applications in drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources of Methyl 4-O-feruloylquinate

Abstract

This compound is a naturally occurring phenolic compound belonging to the family of chlorogenic acids. As an ester of ferulic acid and methyl quinate, it exhibits potential antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical research and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its extraction and quantification, and insights into its biosynthesis and hypothesized biological activities. All quantitative data is summarized in structured tables, and key experimental protocols are detailed. Additionally, signaling pathways and experimental workflows are visualized using the DOT language for clarity.

Introduction

This compound is a derivative of chlorogenic acid, a broad class of esters formed between transcinnamic acids and quinic acid. Specifically, it is the methyl ester of 4-O-feruloylquinic acid.[1] These compounds are secondary metabolites found in a variety of plants and are associated with a range of health benefits.[1] The presence of a methyl group distinguishes this compound from its parent compound, 4-O-feruloylquinic acid, which may influence its bioavailability and metabolic fate.[1] This document serves as a foundational resource for researchers and professionals interested in the therapeutic potential of this phytochemical.

Natural Sources of this compound

This compound has been identified in a limited number of plant species to date. The primary known natural sources are:

  • Stemona japonica : A plant utilized in traditional medicine. This compound has been isolated from this species.[1][2][3][4]

  • Coffea arabica and Coffea robusta : This compound has been recently identified in both green and roasted coffee beans, expanding the known dietary sources.[5]

Quantitative Data

Direct quantitative data for this compound is sparse in publicly available literature. However, data on related compounds in its natural sources can provide a contextual understanding.

Table 1: Reported Bioactivity for this compound

BioactivityCell LineAssayResultsSource
Anti-H5N1 Influenza A VirusMDCK cellsNeutral Red Uptake Assay3% protective rate at 5 µM[1][6]

Table 2: Concentration of Related Phenolic Compounds in Coffee Beans

Compound/ParameterCoffee SpeciesConcentration in Green Beans (mg/100g DW)Concentration in Roasted Beans (mg/100g DW)Source
Total Phenolic ContentC. arabica, C. robusta5628 ± 227 to 8581 ± 109791 ± 63 to 1891 ± 37[5]
CaffeoylquinatesC. arabica, C. robustaConstitute 2.1% of total phenolic acidsSignificantly reduced[5]
5-O-caffeoylquinic acid (5-CQA)C. arabica~4.43 g/100g Decreases with roasting[5]
5-O-caffeoylquinic acid (5-CQA)C. robusta~4.70 g/100g Decreases with roasting[5]
Total Feruloylquinic Acids (FQA)C. arabicaLower concentrationDecreases with roasting[5]
Total Feruloylquinic Acids (FQA)C. robustaHigher concentrationDecreases with roasting[5]
DW: Dry Weight

Biosynthesis of this compound

The biosynthesis of this compound is believed to occur via the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.[1] This pathway begins with the amino acid phenylalanine and proceeds through several enzymatic steps to produce various hydroxycinnamic acids, including ferulic acid. These activated hydroxycinnamic acids are then esterified with quinic acid. The final step to form this compound is likely catalyzed by a specific methyltransferase enzyme.[1]

Biosynthesis_of_Methyl_4_O_feruloylquinate Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid Feruloyl_CoA Feruloyl-CoA Ferulic_acid->Feruloyl_CoA Quinic_acid Quinic acid Four_O_feruloylquinic_acid 4-O-feruloylquinic acid Quinic_acid->Four_O_feruloylquinic_acid Feruloyl_CoA->Four_O_feruloylquinic_acid Methyl_4_O_feruloylquinate This compound Four_O_feruloylquinic_acid->Methyl_4_O_feruloylquinate Methylation Methyltransferase Methyltransferase Methyltransferase->Four_O_feruloylquinic_acid Extraction_Workflow Start Start: Coffee Beans Grinding Grinding Start->Grinding Extraction Extraction with Methanol/Water/Formic Acid Grinding->Extraction Vortexing Vortexing (1 min) Extraction->Vortexing Shaking Shaking (15 min, 200 rpm) Vortexing->Shaking Centrifugation Centrifugation (15 min, 3000 rpm, 10°C) Shaking->Centrifugation Filtration Filtration (0.45 µm PVDF filter) Centrifugation->Filtration End End: Filtered Extract Filtration->End NF_kB_Pathway Inflammatory_Signal Inflammatory Signal (e.g., LPS) IKK IKK Complex Inflammatory_Signal->IKK IkB_NFkB IκB-NF-κB Complex (Cytoplasm) IKK->IkB_NFkB Phosphorylation P_IkB Phosphorylated IκB IkB_NFkB->P_IkB NFkB NF-κB (Active) IkB_NFkB->NFkB Ub_IkB Ubiquitinated IκB P_IkB->Ub_IkB Ubiquitination Degraded_IkB Degraded IκB Ub_IkB->Degraded_IkB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Methyl_Feruloylquinate This compound Methyl_Feruloylquinate->IKK Inhibition

References

Biosynthesis pathway of Methyl 4-O-feruloylquinate in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biosynthesis Pathway of Methyl 4-O-feruloylquinate in Plants

Introduction

This compound is a naturally occurring phenolic compound belonging to the extensive family of chlorogenic acids.[1] As an ester formed between ferulic acid and methyl quinate, it is structurally a derivative of 4-O-feruloylquinic acid, with the distinction of a methyl ester at the carboxyl group of the quinic acid moiety.[1][2] These compounds are secondary metabolites found in a variety of plants and their consumption has been associated with various health benefits.[2] The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, a fundamental route for the synthesis of a wide array of plant secondary metabolites, including lignin (B12514952) monomers and flavonoids.[2][3] This guide provides a comprehensive overview of the biosynthetic pathway, including the key enzymatic steps, quantitative data, and detailed experimental protocols relevant to its study.

Core Biosynthesis Pathway

The formation of this compound begins with the amino acid phenylalanine and proceeds through the core phenylpropanoid pathway to generate key hydroxycinnamate intermediates. The pathway culminates in the specific esterification of quinic acid and subsequent methylation.

  • Phenylpropanoid Pathway Initiation: The pathway starts with the deamination of L-Phenylalanine to cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Cinnamic acid is then hydroxylated to form p-coumaric acid by Cinnamate 4-hydroxylase (C4H) . Subsequently, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid to its thioester, p-coumaroyl-CoA.

  • Formation of Caffeoyl-CoA: The intermediate p-coumaroyl-CoA is hydroxylated at the 3' position. This step is crucial for generating the caffeoyl group. In many plants, this occurs via the action of p-coumaroyl ester 3′ hydroxylase (C3′H) on p-coumaroyl-shikimate or p-coumaroyl-quinate, which are formed by Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) .[2][4] The resulting caffeoyl-shikimate/quinate is then converted back to Caffeoyl-CoA by HCT.

  • Methylation to Feruloyl-CoA: Caffeoyl-CoA undergoes methylation at the 3-hydroxyl group of the aromatic ring to produce Feruloyl-CoA. This reaction is catalyzed by Caffeoyl-CoA O-methyltransferase (CCoAOMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM).[5][6][7] CCoAOMT plays an essential role in channeling substrates towards the synthesis of guaiacyl lignin units and other feruloylated compounds.[5][7]

  • Esterification to 4-O-Feruloylquinate: The feruloyl group is transferred from Feruloyl-CoA to the 4-position hydroxyl group of quinic acid. This esterification is catalyzed by a Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT) .[2][8][9] HQT enzymes belong to the BAHD acyltransferase family and exhibit a preference for quinate as an acyl acceptor over shikimate.[2][4]

  • Final Methylation: The final step is the methylation of the carboxylic acid group on the quinic acid moiety of 4-O-feruloylquinate to yield this compound. While the specific enzyme for this reaction in plants is not definitively identified in current literature, it is proposed to be catalyzed by a specific S-adenosylmethionine (SAM)-dependent methyltransferase.

Methyl_4_O_feruloylquinate_Biosynthesis cluster_compounds Metabolites cluster_enzymes Enzymes Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCoumaric p-Coumaric Acid FourCL 4CL pCoumaric->FourCL pCoumaroylCoA p-Coumaroyl-CoA HCT_C3H HCT/C3'H pCoumaroylCoA->HCT_C3H CaffeoylCoA Caffeoyl-CoA CCoAOMT CCoAOMT CaffeoylCoA->CCoAOMT FeruloylCoA Feruloyl-CoA HQT HQT FeruloylCoA->HQT QuinicAcid Quinic Acid QuinicAcid->HQT Feruloylquinate 4-O-Feruloylquinate MT Methyltransferase (Proposed) Feruloylquinate->MT MetFeruloylquinate This compound C₁₈H₂₂O₉ PAL->Cin PAL->Cin C4H->pCoumaric C4H->pCoumaric FourCL->pCoumaroylCoA FourCL->pCoumaroylCoA + CoA + ATP HCT_C3H->CaffeoylCoA HCT_C3H->CaffeoylCoA CCoAOMT->FeruloylCoA CCoAOMT->FeruloylCoA + SAM HQT->Feruloylquinate HQT->Feruloylquinate MT->MetFeruloylquinate MT->MetFeruloylquinate + SAM

Caption: Biosynthesis pathway of this compound from L-Phenylalanine.

Quantitative Data

Quantitative data for the enzymes in this specific pathway are limited. However, studies on related chlorogenic acid synthesis pathways provide valuable insights. The kinetic properties of two HQT isoforms from artichoke, which catalyze a similar reaction using caffeoyl-CoA, are summarized below.

Table 1: Kinetic Parameters of Recombinant Artichoke HQT Isoforms [2]

Enzyme Substrate Km (µM) kcat (s⁻¹) kcat/Km (s⁻¹µM⁻¹)
HQT1 Caffeoyl-CoA 12.3 ± 1.3 2.5 ± 0.1 0.20
p-Coumaroyl-CoA 10.9 ± 1.1 2.6 ± 0.1 0.24
Quinate 210 ± 20 2.4 ± 0.1 0.011
Shikimate 12,000 ± 1,500 0.3 ± 0.0 0.000025
HQT2 Caffeoyl-CoA 15.6 ± 2.0 0.4 ± 0.0 0.026
p-Coumaroyl-CoA 11.2 ± 1.5 0.4 ± 0.0 0.036
Quinate 170 ± 20 0.4 ± 0.0 0.0024

| | Shikimate | 16,000 ± 2,000 | 0.1 ± 0.0 | 0.000006 |

Data from recombinant enzymes expressed in E. coli. Both HQT1 and HQT2 show a significantly higher affinity (lower Km) for quinate compared to shikimate.

Table 2: Analytical Characterization Data for this compound

Property Value Source
Molecular Formula C₁₈H₂₂O₉ [10][11]
Molecular Weight 382.36 g/mol [11]

| Precursor Ion [M-H]⁻ | m/z 381.12 |[10] |

Experimental Protocols

Extraction and Purification from Plant Material

This protocol is based on established methods for purifying structurally related phenolic compounds using Solid-Phase Extraction (SPE).[12]

Objective: To isolate and purify this compound from a crude plant extract.

Materials:

  • C18 SPE Cartridge

  • Methanol (B129727) (HPLC grade)

  • Deionized Water (HPLC grade)

  • Formic Acid

  • Crude plant extract containing the target compound

  • SPE Vacuum Manifold

Procedure:

  • Cartridge Conditioning: Activate a C18 SPE cartridge by passing 5 mL of methanol through it to solvate the stationary phase. Do not allow the cartridge to dry.

  • Equilibration: Equilibrate the cartridge by passing 5 mL of deionized water (acidified to pH 2-3 with formic acid) through it.

  • Sample Preparation and Loading: Dissolve the crude extract in a minimal amount of a weak solvent (e.g., water with 5% methanol). Acidify the sample to pH ~2-3 with formic acid to ensure the analyte is protonated, increasing its retention. Load the prepared sample onto the cartridge at a slow flow rate (~1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of acidified deionized water (pH 2-3) to remove polar impurities.

  • Elution: Elute the bound this compound from the cartridge using 5 mL of methanol, which can be acidified with 0.1% formic acid to improve recovery.[12]

  • Post-Elution Processing: Concentrate the collected eluate by evaporating the solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.

SPE_Workflow start Start step1 1. Condition Cartridge (Methanol) start->step1 step2 2. Equilibrate Cartridge (Acidified Water) step1->step2 step3 3. Load Sample (Acidified Extract) step2->step3 step4 4. Wash Cartridge (Remove Polar Impurities) step3->step4 step5 5. Elute Analyte (Methanol) step4->step5 step6 6. Concentrate & Reconstitute step5->step6 end_node Purified Sample for Analysis step6->end_node

Caption: Experimental workflow for Solid-Phase Extraction (SPE) purification.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for assessing the purity and identity of this compound.[10][13]

Objective: To determine the purity and confirm the identity of the isolated compound.

Instrumentation & Materials:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid

  • Purified sample of this compound

Procedure:

  • Standard and Sample Preparation: Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in methanol.

  • Chromatographic Conditions:

    • Column Temperature: 25-40°C

    • Flow Rate: As per column specifications (e.g., 0.2-0.5 mL/min)

    • Detector Wavelength: Set to the absorbance maximum of the compound.

    • Injection Volume: 5-10 µL

    • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5-10%). Gradually increase the percentage of B over 20-30 minutes to achieve separation. Include a high-organic wash step and a re-equilibration step.

  • Data Analysis: Inject the sample. The purity is calculated by dividing the peak area of the main compound by the total area of all detected peaks, expressed as a percentage.[13] For identity confirmation, couple the HPLC to a mass spectrometer (LC-MS) and look for the expected precursor ion.[10]

HQT Enzyme Activity Assay

This protocol is adapted from methodologies used to characterize HQT enzymes.[2]

Objective: To measure the catalytic activity of a candidate HQT enzyme in the formation of 4-O-feruloylquinate.

Materials:

  • Recombinant HQT enzyme preparation

  • Feruloyl-CoA (acyl donor)

  • Quinic acid (acyl acceptor)

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

  • HPLC system for product analysis

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a known concentration of quinic acid (e.g., 2 mM), and the enzyme preparation.

  • Initiation: Start the reaction by adding Feruloyl-CoA (e.g., to a final concentration of 200 µM).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding an acid (e.g., HCl) or an organic solvent (e.g., methanol).

  • Analysis: Centrifuge the terminated reaction to pellet the protein. Analyze the supernatant by HPLC to quantify the amount of 4-O-feruloylquinate formed.

  • Controls: Run control reactions without the enzyme and without the quinic acid substrate to account for any non-enzymatic product formation or background peaks.

Enzyme_Assay_Workflow start Start step1 1. Prepare Reaction Mixture (Buffer, Quinic Acid, Enzyme) start->step1 step2 2. Initiate Reaction (Add Feruloyl-CoA) step1->step2 step3 3. Incubate (e.g., 30°C for 10 min) step2->step3 step4 4. Terminate Reaction (Add Acid/Solvent) step3->step4 step5 5. Analyze Product (HPLC Quantification) step4->step5 end_node Determine Enzyme Activity step5->end_node

Caption: General experimental workflow for an HQT enzyme activity assay.

Conclusion

The biosynthesis of this compound is a specialized branch of the well-characterized phenylpropanoid pathway. It relies on the coordinated action of several key enzymes, including PAL, C4H, 4CL, C3'H, HCT, and critically, Caffeoyl-CoA O-methyltransferase (CCoAOMT) and a Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT). While the core pathway leading to the 4-O-feruloylquinate intermediate is well-supported, the final methylation step to form the methyl ester represents an area for future research to identify and characterize the specific methyltransferase involved. The protocols and data presented here provide a foundational resource for researchers investigating the metabolism and potential applications of this and related phytochemicals.

References

The Phenylpropanoid Pathway: A Technical Guide to the Biosynthesis of Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound, a derivative of the well-studied chlorogenic acid family of esters.[1] Found in plants such as Stemona japonica, it is of growing interest for its potential therapeutic properties, which are characteristic of many phenolic compounds, including antioxidant and anti-inflammatory activities.[1][2] This technical guide provides a detailed overview of the biosynthetic pathway of this compound, presents available quantitative data, outlines relevant experimental protocols, and offers visualizations of the key processes involved.

The biosynthesis of this compound is rooted in the phenylpropanoid pathway, a central route in plant secondary metabolism responsible for the synthesis of a vast array of compounds, including flavonoids, lignins, and hydroxycinnamic acids.[1][2][3][4] This pathway begins with the amino acid phenylalanine.[1][2]

Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step enzymatic process. It begins with the conversion of phenylalanine to cinnamic acid, which is then hydroxylated and methylated to form ferulic acid. The ferulic acid is then activated to feruloyl-CoA, which can be esterified with quinic acid. A final methylation step yields the target molecule.

The key enzyme in the esterification step is a hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT).[5][6][7] This enzyme catalyzes the transfer of the feruloyl group from feruloyl-CoA to quinic acid. The final methylation of the quinic acid moiety is presumed to be catalyzed by a specific methyltransferase.[1][2]

Phenylpropanoid_Pathway_to_Methyl_4_O_feruloylquinate cluster_enzymes Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL_label PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H_label C4H Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid C3H_label C3'H Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid COMT_label COMT Feruloyl_CoA Feruloyl-CoA Ferulic_acid->Feruloyl_CoA FourCL_label 4CL Four_O_feruloylquinic_acid 4-O-feruloylquinic acid Feruloyl_CoA->Four_O_feruloylquinic_acid HQT_label HQT Quinic_acid Quinic acid Quinic_acid->Four_O_feruloylquinic_acid Methyl_4_O_feruloylquinate This compound Four_O_feruloylquinic_acid->Methyl_4_O_feruloylquinate MT_label Methyltransferase PAL PAL C4H C4H C3H C3'H COMT COMT FourCL 4CL HQT HQT MT Methyltransferase

Caption: Biosynthetic pathway of this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is limited in publicly available literature.[1][2] However, data from studies on closely related compounds and the enzymes involved in the broader phenylpropanoid pathway can provide valuable insights.

Table 1: Enzyme Kinetic Properties of a Related Hydroxycinnamoyl-CoA Transferase

EnzymeSubstrateApparent Km (µM)Apparent Vmax (pkat/mg protein)Source
Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) from tomatoCaffeoyl-CoA3515.8(Lallemand et al., 2012)
Quinic acid130-(Lallemand et al., 2012)

Note: This data is for a related enzyme and serves as an example of the kinetic parameters that would be relevant for the study of this compound biosynthesis.

Table 2: Biological Activity of this compound and a Related Compound

CompoundAssayConcentrationResultSource
This compoundAnti-H5N1 Activity (MDCK cells)5 µM3% protective rate[1]
3-O-feruloylquinic acidROS Inhibition (IC₅₀)-Expected to be in a similar range to related compounds[8]
3-O-feruloylquinic acidInhibition of NO production (IC₅₀)-Expected to be in a similar range to related compounds[8]

Experimental Protocols

Detailed experimental protocols for the de novo synthesis and analysis of this compound are not widely published. The following are generalized protocols adapted from methodologies used for related phenylpropanoids.

Enzymatic Synthesis of Feruloyl-CoA

This protocol outlines the synthesis of the key precursor, Feruloyl-CoA.

Materials:

  • Ferulic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • 4-Coumarate-CoA ligase (4CL) enzyme (recombinant)

  • Potassium phosphate (B84403) buffer (pH 7.5)

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer, 2.5 mM ATP, 5 mM MgCl₂, 0.5 mM ferulic acid, and 0.5 mM CoA.

  • Initiate the reaction by adding purified 4CL enzyme to a final concentration of 10 µg/mL.

  • Incubate the reaction mixture at 30°C for 2 hours.

  • Monitor the formation of Feruloyl-CoA by HPLC-DAD at 346 nm.

  • Purify the Feruloyl-CoA using solid-phase extraction or preparative HPLC.

HQT-Catalyzed Synthesis of 4-O-feruloylquinic acid

This protocol describes the esterification of quinic acid with Feruloyl-CoA.

Materials:

  • Feruloyl-CoA (from Protocol 1)

  • Quinic acid

  • Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) enzyme (recombinant)

  • Potassium phosphate buffer (pH 7.0)

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer, 10 mM quinic acid, and 0.2 mM Feruloyl-CoA.

  • Start the reaction by adding purified HQT enzyme to a final concentration of 20 µg/mL.

  • Incubate the mixture at 30°C for 1 hour.

  • Stop the reaction by adding an equal volume of methanol.

  • Analyze the formation of 4-O-feruloylquinic acid by LC-MS.

Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a diode array detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-60% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 320 nm

Experimental Workflow

The following diagram illustrates a typical workflow for the production and analysis of this compound.

Experimental_Workflow Cloning Gene Cloning & Expression (4CL, HQT, Methyltransferase) Purification Protein Purification Cloning->Purification Synthesis_FC Enzymatic Synthesis of Feruloyl-CoA Purification->Synthesis_FC Synthesis_FQA Enzymatic Synthesis of 4-O-feruloylquinic acid Purification->Synthesis_FQA Synthesis_MFQ Enzymatic Synthesis of this compound Purification->Synthesis_MFQ Synthesis_FC->Synthesis_FQA Synthesis_FQA->Synthesis_MFQ Purification_MFQ Purification of Product (HPLC, SPE) Synthesis_MFQ->Purification_MFQ Analysis Structural & Purity Analysis (LC-MS, NMR) Purification_MFQ->Analysis Bioassay Biological Activity Assays Analysis->Bioassay

Caption: A generalized workflow for the chemoenzymatic synthesis and evaluation of this compound.

Conclusion

While direct and extensive research on this compound is still emerging, its position within the well-established phenylpropanoid pathway provides a strong foundation for its study. The methodologies and data presented in this guide, drawn from closely related compounds and enzymatic processes, offer a valuable starting point for researchers and drug development professionals. Further investigation into the specific enzymes and reaction kinetics governing its biosynthesis will be crucial for unlocking the full therapeutic potential of this promising natural product.

References

Physicochemical properties of Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Methyl 4-O-feruloylquinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of this compound (M4OFQ), a natural product identified in plants such as Stemona japonica.[1][2] As a derivative of chlorogenic acid, specifically the methyl ester of 4-O-feruloylquinic acid, M4OFQ is of interest for its potential therapeutic applications, including antioxidant, anti-inflammatory, and antiviral activities.[1][3] This document collates available quantitative data, details relevant experimental protocols, and visualizes key workflows and biological pathways to serve as a foundational resource.

Core Physicochemical Properties

This compound's structure combines a ferulic acid moiety with a methyl quinate core, which influences its chemical and physical characteristics.[1] While extensive experimental data is limited, the following tables summarize known and predicted properties.

Table 1: Identification and Structural Properties
PropertyValueSource
CAS Number 195723-10-5[2]
Molecular Formula C₁₈H₂₂O₉[2][4]
Molecular Weight 382.36 g/mol [2][4]
Synonyms 4-O-Feruloylquinic acid methyl ester[2][5]
Table 2: Measured and Predicted Physical Properties
PropertyValueSource/Note
Physical State Data not available[6]
Melting Point Data not available[2][6]
Boiling Point 575.6 ± 50.0 °C[5] (Predicted)
Density 1.44 ± 0.1 g/cm³[5] (Predicted)
pKa 9.74 ± 0.31[5] (Predicted, strongest acidic)
Solubility No quantitative data available. Stock solutions of 10 mM can be prepared. Warming to 37°C and sonication are recommended for higher solubility.[2]
Purity >97.5%[2] (As supplied by vendors)

Experimental Protocols

This section outlines methodologies for the synthesis, purification, and characterization of this compound, adapted from standard organic chemistry techniques and literature on related compounds.

Proposed Synthesis of this compound

The synthesis involves a multi-step process starting from D-(-)-quinic acid. This protocol is based on the synthesis of the parent compound, 4-O-feruloylquinic acid.[7]

  • Step 1: Synthesis of Methyl Quinate:

    • Suspend D-(-)-quinic acid in methanol (B129727).

    • Add a catalytic amount of an acid catalyst (e.g., (±)-10-camphorsulfonic acid).

    • Reflux the mixture until thin-layer chromatography (TLC) indicates the reaction is complete.

    • Neutralize the catalyst, remove the solvent under reduced pressure, and purify the crude product to yield methyl quinate.[7]

  • Step 2: Protection of Diols:

    • Protect the vicinal diols (at C-3 and C-5) of methyl quinate using a suitable protecting group, such as an acetal (B89532) formed with 2,2,3,3-tetramethoxybutane, to prevent reaction at these sites.[7]

    • Purify the protected methyl quinate using column chromatography.

  • Step 3: Esterification with Ferulic Acid:

    • Activate ferulic acid by converting it to feruloyl chloride.

    • Dissolve the protected methyl quinate in a mixture of pyridine (B92270) and dichloromethane.

    • Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

    • Slowly add the prepared feruloyl chloride to the solution and stir until the reaction is complete.[7]

  • Step 4: Deprotection:

    • Dissolve the protected this compound in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous HCl.[7]

    • Stir at room temperature, monitoring by TLC until deprotection is complete.

    • Extract the final product and purify by column chromatography and/or recrystallization.[7]

G Synthesis Workflow for this compound A D-(-)-Quinic Acid B Methyl Quinate A->B  Methanol, Acid Catalyst (Reflux) C Protected Methyl Quinate B->C  Protecting Group (e.g., 2,2,3,3-tetramethoxybutane) D Protected this compound C->D  Feruloyl Chloride, Pyridine, DMAP E This compound D->E  Aqueous HCl in THF (Deprotection)

Proposed experimental workflow for the synthesis of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of M4OFQ.[2]

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient mixture of acetonitrile (B52724) or methanol and water, often containing a modifier like 0.1% formic acid to improve peak shape.

  • Sample Preparation: Prepare a stock solution of M4OFQ (e.g., 1 mg/mL) in a solvent such as methanol or DMSO.

  • Instrumentation: Use an HPLC system with a C18 reversed-phase column, pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Program a suitable elution gradient to separate the compound from impurities.

    • Set the detector wavelength to the absorbance maximum of the feruloyl chromophore (approx. 325 nm).[4]

  • Data Analysis: Calculate purity by dividing the peak area of M4OFQ by the total peak area of all detected components, expressed as a percentage.[2]

Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for confirming the chemical structure.

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of purified M4OFQ in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).[2]

    • Data Acquisition: Acquire ¹H (proton) and ¹³C (carbon) NMR spectra. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used to confirm connectivity.

    • Analysis: Compare the obtained spectra with reference data for related compounds like 4-O-feruloylquinic acid to confirm the structure and stereochemistry.[4]

  • Mass Spectrometry (ESI-MS):

    • Method: Dissolve the purified compound in a suitable solvent (e.g., methanol) and infuse it into an electrospray ionization mass spectrometer.[4]

    • Analysis: Operate in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition (C₁₈H₂₂O₉) by obtaining an accurate mass measurement of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).[4]

Biological Activity and Hypothesized Signaling Pathways

While in vivo data for M4OFQ is lacking, studies on the compound and its structural relatives suggest potential anti-inflammatory, antioxidant, and antiviral effects.[8][9]

Anti-Inflammatory Activity

M4OFQ is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways central to the inflammatory response.[1]

  • NF-κB Pathway: In unstimulated cells, the transcription factor NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκB). Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to enter the nucleus and transcribe pro-inflammatory genes. Phenolic compounds like M4OFQ may inhibit this pathway by preventing IκB degradation.[1]

  • MAPK Pathway: Mitogen-Activated Protein Kinase (MAPK) pathways are also crucial in inflammation. M4OFQ may modulate this pathway, leading to reduced production of inflammatory mediators.[1]

G Hypothesized Anti-inflammatory Signaling Pathway cluster_0 Cytoplasm Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription M4OFQ M4OFQ M4OFQ->IκB Inhibits Degradation G Hypothesized Antioxidant Response Pathway cluster_0 Cytoplasm cluster_1 Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element Nrf2->ARE Binds to M4OFQ M4OFQ M4OFQ->Keap1 Modifies Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Activates Transcription G Workflow for Neutral Red Uptake Assay A Seed MDCK Cells in 96-well Plate B Incubate to Confluency A->B C Infect Cells with H5N1 Virus B->C D Treat with this compound C->D E Incubate for 48-72 hours D->E F Stain with Neutral Red Dye E->F G Extract Dye from Viable Cells F->G H Measure Absorbance (Spectrophotometer) G->H I Calculate Protective Rate H->I

References

Methyl 4-O-feruloylquinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

COMPOUND: Methyl 4-O-feruloylquinate CAS NUMBER: 195723-10-5 MOLECULAR FORMULA: C18H22O9[1] MOLECULAR WEIGHT: 382.36 g/mol [1]

This technical guide provides a comprehensive overview of this compound, a natural product of interest to researchers, scientists, and drug development professionals. The document covers its physicochemical properties, biological activities, relevant experimental protocols, and hypothesized signaling pathways.

Physicochemical Properties

This compound, also known as 4-O-Feruloylquinic acid methyl ester, is a derivative of chlorogenic acid.[1][2] It is structurally characterized by a ferulic acid moiety attached to the 4-position of a methyl quinate core.[2] This compound has been identified in the plant Stemona japonica.[2][3]

PropertyValueSource
CAS Number 195723-10-5[1]
Molecular Formula C18H22O9[1]
Molecular Weight 382.36 g/mol [1]
Purity >97.5%[1]
Solubility While quantitative data is unavailable, warming to 37°C and ultrasonication are recommended for higher solubility. Stock solutions of 10 mM are achievable.[1][1]

Biological Activity and Signaling Pathways

This compound is a member of the feruloylquinic acid (FQA) class of chlorogenic acids and is hypothesized to possess antioxidant, anti-inflammatory, and antiviral properties.[2]

Limited direct quantitative data for this compound is available; however, a study on constituents of Stemona japonica reported a 3% protective rate against the H5N1 influenza virus at a concentration of 5 μM in Madin-Darby Canine Kidney (MDCK) cells.[2] The biological activities of this compound are believed to be mediated through the modulation of key signaling pathways.

Hypothesized Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are likely exerted through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[2]

  • NF-κB Signaling Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is proposed that this compound may inhibit this pathway by preventing the degradation of IκB.[2]

  • Keap1-Nrf2 Antioxidant Response Pathway: The antioxidant effects may be mediated through the activation of the Keap1-Nrf2 pathway, a primary regulator of cellular antioxidant defenses.[4]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB NFkB_p NF-κB (p) nucleus Nucleus NFkB_p->nucleus transcription Pro-inflammatory Gene Transcription nucleus->transcription Activation M4OFQ Methyl 4-O- feruloylquinate M4OFQ->IKK

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound.

Proposed Synthesis of this compound

The synthesis can be adapted from protocols for similar compounds and generally involves a multi-step process starting from D-(-)-quinic acid.[5]

Step 1: Synthesis of Methyl Quinate

  • Suspend D-(-)-quinic acid in methanol (B129727).[5]

  • Add a catalytic amount of an acid catalyst (e.g., (±)-10-camphorsulfonic acid).[5]

  • Reflux the mixture until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).[5]

  • Neutralize the catalyst, remove the solvent under reduced pressure, and purify the crude product to obtain methyl quinate.[5]

Step 2: Protection of Diols

  • Protect the vicinal diols of methyl quinate using a suitable protecting group, such as an acetal (B89532) formed with 2,2,3,3-tetramethoxybutane.[5]

  • Purify the protected methyl quinate by column chromatography.[5]

Step 3: Esterification with Feruloyl Chloride

  • Prepare feruloyl chloride from ferulic acid.[5]

  • Dissolve the protected methyl quinate in a mixture of pyridine (B92270) and dichloromethane (B109758) with a catalytic amount of 4-Dimethylaminopyridine (DMAP).[5]

  • Add the feruloyl chloride and stir until the reaction is complete.[5]

Step 4: Deprotection

  • Dissolve the protected this compound in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous HCl.[5]

  • Stir at room temperature until deprotection is complete (monitor by TLC).[5]

  • Extract the product and purify by column chromatography and/or recrystallization.[5]

Synthesis_Workflow start D-(-)-Quinic Acid step1 Methylation (Methanol, Acid Catalyst) start->step1 intermediate1 Methyl Quinate step1->intermediate1 step2 Diol Protection intermediate1->step2 intermediate2 Protected Methyl Quinate step2->intermediate2 step3 Esterification (Feruloyl Chloride) intermediate2->step3 intermediate3 Protected Methyl 4-O-feruloylquinate step3->intermediate3 step4 Deprotection (Aqueous HCl) intermediate3->step4 end This compound step4->end

Caption: Proposed experimental workflow for the synthesis of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound.[1]

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile (B52724) or methanol and water, often with a modifier like formic acid.[1]

  • Standard and Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.[1]

  • Instrumentation: Use an HPLC system with a C18 reversed-phase column and a Diode Array Detector (DAD) or UV-Vis detector.[1]

  • Chromatographic Conditions: Set the column temperature (e.g., 25-40°C) and flow rate (e.g., 1.0 mL/min). Set the detector wavelength to the absorbance maximum of the compound.[1]

  • Data Analysis: Inject the sample. Purity is calculated by dividing the peak area of the main compound by the total area of all detected peaks.[1]

Assessment of Anti-inflammatory Activity

The anti-inflammatory potential can be evaluated in a macrophage cell line model.[4]

  • Cell Culture and Seeding: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS). Seed cells in a 24-well plate and allow them to adhere overnight.[4]

  • Compound Treatment and Inflammatory Challenge: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[4]

  • Measurement of Inflammatory Mediators: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant to measure the levels of nitric oxide (NO) using the Griess reagent, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Data Analysis: Calculate the percentage of inhibition of NO and cytokine production for each concentration compared to the LPS-only treated cells and determine the IC₅₀ values.[4]

Assessment of Antiviral Activity (Neutral Red Uptake Assay)

This assay determines cell viability after viral infection and compound treatment.[6]

  • Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates and incubate until a confluent monolayer is formed.[6]

  • Viral Infection: Infect the cells with the virus (e.g., H5N1 influenza) at a specific multiplicity of infection (MOI).[6]

  • Compound Treatment: After a 1-hour viral adsorption period, add fresh medium containing various concentrations of the test compound.[6]

  • Incubation: Incubate the plates for 48-72 hours to allow for viral replication and cytotoxicity.[6]

  • Neutral Red Staining: Incubate the cells with a medium containing Neutral Red dye, which is taken up by viable cells.[6]

  • Dye Extraction and Quantification: Extract the incorporated dye and measure the absorbance using a spectrophotometer. The absorbance is proportional to the number of viable cells.[6]

  • Data Analysis: Calculate the protective effect of the compound by comparing the absorbance of treated, infected cells to that of untreated, infected cells and uninfected controls.[6]

References

Solubility and stability of Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of Methyl 4-O-feruloylquinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring phenolic compound identified in plants such as Stemona japonica, is a derivative of chlorogenic acid attracting interest for its potential therapeutic properties.[1][2][3] As a member of the feruloylquinic acid class, it is structurally related to compounds known for their antioxidant and anti-inflammatory activities.[1] This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound. Due to the limited direct quantitative data for this specific compound, this guide also includes data and protocols for structurally related compounds to serve as a valuable resource for researchers. This document outlines experimental protocols for determining its physicochemical properties and discusses its hypothesized biological signaling pathways.

Physicochemical Properties

This compound is the methyl ester of 4-O-feruloylquinic acid, combining a ferulic acid moiety with a methyl quinate core.[1] This structural feature, particularly the methyl group, may influence its bioavailability and metabolic fate compared to its parent compound.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 195723-10-5[2]
Molecular Formula C₁₈H₂₂O₉[2]
Molecular Weight 382.36 g/mol [2]
Purity >97.5%[2]
Melting Point Data not available[2]
Boiling Point Data not available[2]
pKa Data not available[2]

Solubility Profile

Table 2: Qualitative Solubility and Recommendations

SolventSolubilityRecommendationsSource
General No quantitative data available.For higher solubility, warm to 37°C and use sonication. Stock solutions of 10 mM are achievable.[2]
DMSO Likely soluble for stock solutions.A common solvent for preparing stock solutions of phenolic compounds.[2][5]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a general method and can be adapted for this compound.[6]

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol)

  • Shaker or rotator at a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility at that temperature.

Logical Workflow for Solubility Determination

A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Quantify concentration via HPLC D->E F Determine Equilibrium Solubility E->F

Caption: Workflow for equilibrium solubility determination.

Stability Profile

Direct stability data for this compound is currently unavailable. The stability of related phenolic compounds is known to be influenced by factors such as pH, temperature, and light exposure.[7] For instance, the thermal stability of 5-O-caffeoylquinic acids has been shown to be pH-dependent.[8] It is reasonable to hypothesize that this compound is susceptible to degradation under harsh conditions, particularly at alkaline pH and elevated temperatures.

Experimental Protocol: General Stability Assessment

This protocol provides a framework for evaluating the stability of this compound under various conditions.[9][10]

Objective: To assess the stability of this compound under specific conditions (e.g., pH, temperature, light).

Materials:

  • Stock solution of this compound of known concentration

  • Buffers of various pH values

  • Temperature-controlled chambers (incubators, water baths)

  • Light exposure chamber (with controlled UV and visible light)

  • HPLC system

Procedure:

  • Prepare solutions of this compound in the desired buffers or solvents.

  • Divide the solutions into aliquots for testing under different conditions (e.g., different temperatures, light/dark).

  • Store the aliquots under the specified conditions for a set period.

  • At predetermined time points, withdraw a sample from each condition.

  • Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

  • The degradation kinetics can be determined by plotting the concentration versus time.

Experimental Workflow for Stability Assessment

A Prepare solutions of this compound B Aliquot and expose to different conditions (pH, temp, light) A->B C Withdraw samples at various time points B->C D Analyze by stability-indicating HPLC C->D E Calculate remaining concentration D->E F Determine degradation kinetics and half-life E->F

Caption: Workflow for assessing the stability of a compound.

Hypothesized Signaling Pathways

Based on the known biological activities of its constituent parts, ferulic acid and other chlorogenic acids, this compound is hypothesized to exert anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.[1][11]

Anti-Inflammatory Pathway: NF-κB and MAPK

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response. It is proposed that this compound may inhibit the NF-κB pathway by preventing the degradation of its inhibitory protein, IκB, thus blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[1][4]

Hypothesized Anti-Inflammatory Signaling Pathway

cluster_0 Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκB IκB IKK->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Degradation & Release Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription This compound This compound This compound->IKK Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway.

Antioxidant Pathway: Keap1-Nrf2

The Keap1-Nrf2 pathway is a key regulator of cellular antioxidant defenses. It is hypothesized that this compound may activate this pathway, leading to the expression of antioxidant response element (ARE)-dependent genes and enhancing the cell's capacity to counteract oxidative stress.[11]

Hypothesized Antioxidant Response Pathway

cluster_1 Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Binding Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription This compound This compound This compound->Keap1 Activation

Caption: Hypothesized activation of the Keap1-Nrf2 pathway.

Conclusion

While this compound presents a promising scaffold for drug development due to its relationship with other bioactive chlorogenic acids, there is a clear need for further research to fully characterize its physicochemical properties. The protocols and workflows provided in this guide offer a starting point for researchers to systematically investigate the solubility and stability of this compound. Such data will be crucial for the formulation development and preclinical assessment of this compound.

References

Spectroscopic and Mechanistic Insights into Methyl 4-O-feruloylquinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-O-feruloylquinate, a natural product of interest for its potential biological activities. The information herein is intended to be a valuable resource for the identification, characterization, and further investigation of this compound in drug discovery and development. While complete, experimentally verified spectroscopic data for this compound is not extensively available in the public domain, this document compiles the known data and outlines the standard methodologies for its determination, often referencing the closely related parent compound, 4-O-feruloylquinic acid.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a certificate of analysis for a commercial sample of this compound indicates that the NMR spectrum is "Consistent with structure," specific chemical shifts and coupling constants are not publicly detailed.[1] The data presented below is based on expected chemical shift ranges for feruloylquinic acid methyl esters and reference data for the parent compound, 4-O-feruloylquinic acid.[1][2] The primary difference in the spectrum of this compound is the presence of a methyl ester group, which introduces a characteristic proton singlet around δ 3.7 ppm and a carbon signal around δ 52 ppm.[2]

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

Assignment (Moiety) Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Feruloyl - Olefinic H (trans)7.0 - 7.5-
Feruloyl - Aromatic H6.5 - 7.2-
Feruloyl - OCH₃~3.8~56
Quinate - H4 (ester linkage)4.5 - 5.0-
Quinate - Other CH/CH₂1.5 - 4.0-
Quinate - Methyl Ester (OCH₃)~3.7~52
Quinate - Carbonyl (C=O)-~176

Note: Data is inferred from related compounds and general spectroscopic principles.[1][2] The exact chemical shifts are dependent on the solvent used.

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data for this compound

Analysis Type Expected Precursor Ion (m/z) Key Fragment Ions (m/z) - Inferred from 4-O-Feruloylquinic Acid
ESI-MS[M+H]⁺: ~383.13, [M+Na]⁺: ~405.11193 (Feruloyl moiety), 177, 145, 117
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV spectrum of this compound is characteristic of the ferulic acid chromophore.[1]

Table 3: UV Spectroscopic Data for this compound

Solvent λmax (nm)
Methanol (B129727) or Ethanol~325 and ~290

Note: Expected values based on the feruloyl moiety.[3]

Experimental Protocols

The following sections outline the general methodologies for the isolation, purification, and spectroscopic analysis of this compound.

Isolation and Purification from Natural Sources

This compound can be isolated from plant sources such as Stemona japonica.[1] A general workflow for its purification involves the following steps:

  • Extraction : Dried and ground plant material is extracted with an organic solvent like methanol or ethanol.[1]

  • Fractionation : The crude extract is partitioned between solvents of differing polarities (e.g., water and ethyl acetate) to separate compounds based on their solubility.[1]

  • Chromatography : The target-containing fraction is subjected to chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.[1]

G plant Plant Material (e.g., Stemona japonica) extraction Extraction (Methanol/Ethanol) plant->extraction fractionation Solvent Partitioning extraction->fractionation chromatography Preparative HPLC fractionation->chromatography pure_compound Pure this compound chromatography->pure_compound

Workflow for Isolation and Purification

Spectroscopic Analysis
  • Sample Preparation : 2-5 mg of the purified compound for ¹H NMR (15-20 mg for ¹³C NMR) is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆) in a 5 mm NMR tube.[2]

  • Instrumentation : Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Data Acquisition : Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are performed to elucidate the structure. For ¹H NMR, 16-64 scans are typically acquired with a relaxation delay of 1-5 seconds. For ¹³C NMR, 1024 or more scans are often necessary with a relaxation delay of 2 seconds.[2]

  • Sample Preparation : The purified compound is dissolved in a suitable solvent such as methanol.[1]

  • Instrumentation : ESI-MS is commonly used for the analysis of polar natural products.[1]

  • Data Acquisition : The sample solution is infused into the mass spectrometer, operating in both positive and negative ion modes to determine the molecular ion and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition.[1]

  • Sample Preparation : A dilute solution of the purified compound is prepared in a UV-transparent solvent like methanol or ethanol.[1]

  • Instrumentation : A UV-Vis spectrophotometer is used to scan a wavelength range, typically 200-400 nm.[1]

  • Data Analysis : The wavelengths of maximum absorbance (λmax) are recorded.[1]

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output pure_compound Pure Compound dissolution Dissolution in Appropriate Solvent pure_compound->dissolution nmr NMR (¹H, ¹³C, 2D) dissolution->nmr ms MS (ESI, HRMS) dissolution->ms uv UV-Vis dissolution->uv structure Structural Elucidation nmr->structure mw Molecular Weight & Formula ms->mw chromophore Chromophore Identification uv->chromophore

General Workflow for Spectroscopic Analysis

Putative Signaling Pathway

Based on the known anti-inflammatory mechanisms of ferulic acid and its derivatives, it is hypothesized that this compound may exert its effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[4] The activation of this pathway is a central event in the inflammatory response, leading to the transcription of pro-inflammatory genes.

G stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor nfkb_activation NF-κB Activation receptor->nfkb_activation m4ofq This compound m4ofq->inhibition inhibition->nfkb_activation translocation Nuclear Translocation nfkb_activation->translocation gene_expression Pro-inflammatory Gene Expression translocation->gene_expression cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) gene_expression->cytokines

Putative Anti-inflammatory Signaling Pathway

References

The Biological Activity of Methyl 4-O-feruloylquinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers and Drug Development Professionals

Methyl 4-O-feruloylquinate, a naturally occurring phenolic compound, is emerging as a molecule of significant interest within the scientific community. As a derivative of ferulic acid and quinic acid, it is structurally related to chlorogenic acids and is found in various medicinal plants, including Stemona japonica.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, supported by available data, detailed experimental protocols, and an exploration of its putative signaling pathways.

Quantitative Data on Biological Activities

Direct quantitative data for the biological activities of purified this compound are limited in publicly available literature. However, research on closely related compounds and extracts of plants containing it provides valuable insights into its potential efficacy.

Table 1: Reported Bioactivity for this compound

BioactivityCell LineAssayResults
Anti-H5N1 Influenza A VirusMDCK cellsNeutral Red Uptake Assay3% protective rate at 5 μM[2]

Table 2: Bioactivity of Structurally Related Compounds for Comparative Analysis

CompoundBioactivityAssayCell Line/ModelInducerIC₅₀ / Effect
3-O-feruloylquinic acidAntioxidantDPPH radical scavenging--0.06 mg/mL[3]
Ferulic AcidAnti-inflammatoryNitric Oxide ProductionRAW 264.7 macrophagesLPSSignificant inhibition at various doses[4]
Caffeoylquinic acidsNeuroprotectiveIschemia-reperfusion injuryRat modelMCAODose-dependent reduction in infarct volume[4]

Key Biological Activities and Underlying Mechanisms

This compound is hypothesized to possess a range of biological activities, primarily antioxidant, anti-inflammatory, and neuroprotective effects, owing to its structural components.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ferulic acid moiety, a well-known scavenger of free radicals. It is proposed that this compound can mitigate oxidative stress by directly neutralizing reactive oxygen species (ROS) and by activating endogenous antioxidant defense mechanisms.

One of the key signaling pathways implicated in the cellular antioxidant response is the Keap1-Nrf2 pathway.[3] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. It is hypothesized that this compound may activate this pathway, thereby enhancing the cell's capacity to combat oxidative damage.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M4OFQ This compound Keap1_Nrf2 Keap1-Nrf2 Complex M4OFQ->Keap1_Nrf2 potentially promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitin Keap1->Ub marks Nrf2 for Proteasome Proteasome Degradation Nrf2_cyto->Proteasome degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Hypothesized activation of the Keap1-Nrf2 antioxidant response pathway.
Anti-inflammatory Properties

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenolic compounds, including ferulic acid derivatives, are known to exhibit anti-inflammatory effects. This compound is thought to exert its anti-inflammatory action by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

The NF-κB pathway is a central regulator of inflammation.[3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is proposed that this compound may inhibit NF-κB activation by preventing IκB degradation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates M4OFQ This compound M4OFQ->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_nu NF-κB NFkB->NFkB_nu translocation NFkB_IkB->NFkB releases Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nu->Proinflammatory_Genes induces transcription

Caption: Putative inhibition of the NF-κB inflammatory signaling pathway.
Neuroprotective Effects

The neuroprotective potential of this compound is an area of growing interest. It is hypothesized that this compound may protect neuronal cells from damage induced by neurotoxins and oxidative stress.[3] The underlying mechanisms are thought to involve the modulation of MAPK signaling pathways and the inhibition of apoptosis. The MAPK pathways are involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. By modulating these pathways, this compound may promote neuronal survival.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of this compound. The following are protocols for key in vitro experiments.

Assessment of Antioxidant Activity: Cellular Antioxidant Assay (CAA)

This assay measures the ability of a compound to inhibit intracellular ROS formation.

1. Cell Culture and Seeding:

  • Culture human embryonic kidney 293 (HEK293) or human neuroblastoma (SH-SY5Y) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well black, clear-bottom plate at a density of 4.0 × 10³ cells/cm² and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

2. Compound Treatment:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Dilute the stock solution to desired concentrations (e.g., 1, 5, 10, 25, 50 µM) in serum-free medium.

  • Remove the culture medium, wash the cells with phosphate-buffered saline (PBS), and add the diluted compound solutions to the wells. Incubate for 1-4 hours.[1]

3. Induction of Oxidative Stress and ROS Measurement:

  • Prepare a working solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium.

  • After compound incubation, remove the medium and add the DCFH-DA solution to each well. Incubate for 30-60 minutes.

  • Wash the cells with PBS.

  • Induce oxidative stress by adding a ROS inducer (e.g., AAPH or H₂O₂).

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over time using a fluorescence plate reader.

4. Data Analysis:

  • Calculate the percentage of inhibition of ROS formation for each concentration of the compound compared to the control (inducer only).

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of ROS formation.

CAA_Workflow Start Start Seed_Cells Seed HEK293 or SH-SY5Y cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with this compound Incubate_24h->Treat_Compound Incubate_1_4h Incubate for 1-4h Treat_Compound->Incubate_1_4h Add_DCFH_DA Add DCFH-DA solution Incubate_1_4h->Add_DCFH_DA Incubate_30_60min Incubate for 30-60 min Add_DCFH_DA->Incubate_30_60min Induce_ROS Induce Oxidative Stress (e.g., AAPH, H₂O₂) Incubate_30_60min->Induce_ROS Measure_Fluorescence Measure Fluorescence Induce_ROS->Measure_Fluorescence Analyze_Data Analyze Data (Calculate % inhibition, IC₅₀) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the Cellular Antioxidant Assay (CAA).
Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophage cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.[1]

2. Compound Treatment and Inflammatory Challenge:

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubate the cells for 18-24 hours.[1]

3. Measurement of Nitric Oxide Production:

  • Collect the cell culture supernatant.

  • Measure the nitrite (B80452) concentration, a stable product of NO, using the Griess reagent assay.

  • In a 96-well plate, mix the supernatant with the Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples.

  • Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-only treated cells and calculate the IC₅₀ value.

Assessment of Neuroprotective Activity

This protocol uses the human neuroblastoma SH-SY5Y cell line to model neuronal damage and assess the protective effects of the compound.

1. Cell Culture and Differentiation (Optional):

  • Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS.

  • For a more neuron-like phenotype, differentiate the cells by treating them with 10 µM retinoic acid for 5-7 days.[1]

2. Compound Treatment and Induction of Neurotoxicity:

  • Pre-treat the differentiated or undifferentiated cells with various concentrations of this compound for 1-2 hours.

  • Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA), MPP+, or amyloid-β peptide.

  • Incubate for 24-48 hours.

3. Measurement of Cell Viability:

  • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release.

  • For the MTT assay, add MTT solution to the cells, incubate, and then solubilize the formazan (B1609692) crystals. Measure the absorbance at 570 nm.

4. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group compared to the neurotoxin-only treated cells.

  • Determine the concentration of the compound that provides 50% protection (EC₅₀).

Conclusion

This compound is a promising natural compound with potential therapeutic applications stemming from its antioxidant, anti-inflammatory, and neuroprotective properties. While direct quantitative data remains limited, the information available for structurally similar compounds provides a strong rationale for its further investigation. The experimental protocols and hypothesized signaling pathways outlined in this guide offer a framework for future research to elucidate the specific mechanisms of action and therapeutic profile of this compound. As research progresses, this compound may prove to be a valuable lead compound in the development of novel therapies for a range of diseases underpinned by oxidative stress and inflammation.

References

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the pharmacokinetics and bioavailability of Methyl 4-O-feruloylquinate is limited in publicly available scientific literature. This guide synthesizes the available information, including data from structurally related compounds, to provide a comprehensive overview for research and drug development purposes.

Introduction

This compound is a naturally occurring phenolic compound and a derivative of chlorogenic acid, found in plants such as Stemona japonica.[1] It is the methyl ester of 4-O-feruloylquinic acid, and this structural modification is anticipated to influence its physicochemical properties, and consequently, its pharmacokinetic profile and bioavailability.[1] The esterification of the carboxylic acid group on the quinic acid moiety generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes.[2] This suggests that this compound may have improved oral bioavailability compared to its parent compound, 4-O-feruloylquinic acid.[2] It is also hypothesized that this compound may function as a prodrug, being hydrolyzed by cellular esterases back to its active parent form, 4-O-feruloylquinic acid, after absorption.[2]

Quantitative Data on Bioavailability and Pharmacokinetics

Due to the absence of direct in vivo studies on this compound, this section presents hypothesized pharmacokinetic parameters based on the principles of drug absorption and data from analogous compounds, such as ethyl ferulate. It is important to note that these values are inferred and await experimental verification.

Table 1: Anticipated Comparative Pharmacokinetic Parameters

ParameterFeruloylquinic Acid (Parent Compound)This compound (Hypothesized)Rationale for Hypothesis
Cmax (Maximum Plasma Concentration) LowerHigherIncreased lipophilicity and membrane permeability may lead to greater absorption.[3]
Tmax (Time to Maximum Concentration) ShorterLongerTime may be required for hydrolysis of the methyl ester to the active form.[3]
AUC (Area Under the Curve) LowerHigherImproved absorption is expected to increase overall systemic exposure.[3]
Oral Bioavailability LowModerate to HighEnhanced absorption due to esterification is a common strategy to improve bioavailability.[3]
Half-life (t½) ShorterLongerThe prodrug effect and potential for slower clearance could extend the half-life.[3]

Note: This data is hypothetical and intended for comparative purposes to guide future research. Direct experimental data is currently unavailable in published literature.[3]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for determining the pharmacokinetic profile of this compound. These protocols are based on standard practices for similar phenolic compounds.

In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical procedure to assess the oral bioavailability and pharmacokinetic parameters of this compound.

1. Animal Model and Housing:

  • Species: Male Sprague-Dawley rats (200-250 g).[3]

  • Housing: Temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.[3]

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.[3]

  • Fasting: Animals are to be fasted overnight (12 hours) with free access to water prior to oral administration.[3]

2. Compound Administration:

  • Test Compounds: this compound and 4-O-feruloylquinic acid (for comparison).

  • Vehicle: Suspension in a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC-Na).[3]

  • Dose: A single oral dose administered by gavage (e.g., 100 mg/kg body weight).[3]

  • Groups:

    • Group 1: Vehicle control

    • Group 2: 4-O-feruloylquinic acid

    • Group 3: this compound

    • For absolute bioavailability, intravenous administration groups for both compounds would be necessary.[3]

3. Blood Sample Collection:

  • Procedure: Collect blood samples (approx. 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).[3]

  • Processing: Collect blood in heparinized tubes and centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: A validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method is recommended for its high sensitivity and selectivity.[4]

  • Sample Preparation: Perform protein precipitation of plasma samples with acetonitrile (B52724) or methanol (B129727), followed by centrifugation. The supernatant is then filtered for injection into the UHPLC-MS/MS system.[3]

  • Chromatography: Use a C18 reversed-phase column with a gradient elution using a mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[3]

  • Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[3]

5. Data Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.

  • Perform statistical comparisons between the groups using appropriate tests like the Student's t-test or ANOVA.[3]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of the test compound is critical for accurate pharmacokinetic studies.

1. Mobile Phase Preparation:

  • Prepare a suitable mobile phase, typically a mixture of acetonitrile or methanol and water, often with a modifier like formic acid to improve peak shape.[5]

2. Standard and Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.[5]

  • Create a series of dilutions for calibration if quantitation is needed.[5]

3. Instrumentation and Conditions:

  • System: HPLC equipped with a C18 reversed-phase column, pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[5]

  • Column Temperature: 25-40°C.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: Set to the absorbance maximum of this compound.[5]

4. Data Analysis:

  • Calculate purity by dividing the peak area of the main compound by the total area of all detected peaks, expressed as a percentage.[5]

Mandatory Visualizations

Experimental and Logical Workflows

cluster_0 In Vivo Pharmacokinetic Study Workflow A Animal Acclimatization & Fasting B Oral Administration (Compound or Vehicle) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E Sample Preparation (Protein Precipitation) D->E F UHPLC-MS/MS Analysis E->F G Pharmacokinetic Data Analysis F->G

Caption: A generalized workflow for an in vivo pharmacokinetic study.

cluster_1 Postulated Metabolic Pathway of this compound M4OFQ This compound (Absorbed) Hydrolysis Esterase-mediated Hydrolysis (in Intestine, Liver, or Blood) M4OFQ->Hydrolysis FQA 4-O-feruloylquinic Acid (Active Metabolite) Hydrolysis->FQA Metabolites Further Phase I & II Metabolites (e.g., Glucuronides, Sulfates) FQA->Metabolites Excretion Excretion (Urine and Feces) Metabolites->Excretion

Caption: Postulated metabolic pathway of this compound.[3]

Signaling Pathways

Based on the known mechanisms of its constituent parts, ferulic acid and other chlorogenic acids, it is hypothesized that this compound may exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[1]

cluster_2 Hypothesized Anti-inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK M4OFQ This compound IkB_Degradation IκB Degradation M4OFQ->IkB_Degradation Inhibits IKK->IkB_Degradation NFkB_Translocation NF-κB Translocation to Nucleus IkB_Degradation->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_Translocation->Gene_Transcription

References

Methyl 4-O-feruloylquinate: A Prodrug of Ferulic Acid? An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-O-feruloylquinate, a naturally occurring derivative of chlorogenic acid, has garnered interest for its potential therapeutic properties, which are intrinsically linked to its metabolic fate. A central question for its development as a therapeutic agent is its capacity to act as a prodrug of ferulic acid, a well-documented antioxidant and anti-inflammatory compound. This technical guide synthesizes the available evidence to address this question, providing a comprehensive overview of the metabolic pathways, supporting pharmacokinetic data from related compounds, and detailed experimental protocols relevant to its study.

Introduction: The Prodrug Concept and this compound

This compound is the methyl ester of 4-O-feruloylquinic acid, a member of the feruloylquinic acid (FQA) class of chlorogenic acids.[1] Structurally, it comprises a ferulic acid moiety esterified to the 4-position of a methyl quinate core.[1] The therapeutic potential of many phenolic compounds, including ferulic acid, is often hampered by poor bioavailability.[2] The concept of a prodrug strategy, where a more lipophilic and readily absorbed precursor is metabolized into the active compound in vivo, is a well-established approach to overcome such limitations.

The methylation of the carboxylic acid group on the quinic acid moiety in this compound increases its lipophilicity compared to its parent compound, 4-O-feruloylquinic acid.[3] This enhanced lipid solubility is hypothesized to facilitate its passage across cellular membranes, potentially leading to higher intracellular concentrations.[3] The central hypothesis is that once absorbed, this compound is hydrolyzed by endogenous esterases to release ferulic acid, thereby acting as its prodrug.

Proposed Metabolic Pathway of this compound

While direct metabolic studies on this compound are limited, the metabolism of structurally related chlorogenic acids and other ferulic acid esters provides a strong basis for a proposed metabolic pathway. The conversion to ferulic acid is anticipated to occur via a two-step enzymatic hydrolysis.

Step 1: Demethylation. The methyl ester bond on the quinic acid core is likely hydrolyzed by ubiquitous esterases present in the intestines and blood, yielding 4-O-feruloylquinic acid.[3]

Step 2: Ferulic Acid Release. Subsequently, the ester linkage between ferulic acid and the quinic acid moiety is cleaved by intestinal chlorogenate esterases, releasing free ferulic acid.[4]

This proposed pathway underscores the potential of this compound to serve as a carrier molecule that enhances the systemic delivery of ferulic acid.

Metabolic_Pathway M4OFQ This compound FQA 4-O-feruloylquinic acid M4OFQ->FQA Esterase (Hydrolysis of methyl ester) FA Ferulic Acid FQA->FA Chlorogenate Esterase (Hydrolysis of feruloyl ester) Quinic_Acid Methyl Quinate

Figure 1: Proposed metabolic pathway of this compound to Ferulic Acid.

Quantitative Data: Pharmacokinetics of Related Compounds

Compound ClassAnalyte Measured in PlasmaExpected CmaxExpected TmaxExpected Oral Bioavailability (%)Supporting Rationale & Citations
Feruloylquinic Acid Methyl Ester (Inferred) Ferulic Acid and its metabolitesHigher than FQAShorter than FQAIncreased compared to FQAEnhanced lipophilicity is expected to improve absorption and subsequent rapid hydrolysis to ferulic acid.[2]
Feruloylquinic Acid (FQA) Ferulic Acid and its metabolitesVariableVariableLowLimited by lower lipophilicity and dependence on esterase activity for ferulic acid release.[2][4]
Ethyl Ferulate Ferulic Acid---Expected to exhibit enhanced absorption followed by rapid hydrolysis to ferulic acid in vivo.[2]

Table 1: Anticipated comparative pharmacokinetic parameters of Feruloylquinic Acid Methyl Ester versus Feruloylquinic Acid, based on data from similar compounds.

Experimental Protocols

In Vivo Pharmacokinetic Study for Comparative Bioavailability

The following protocol outlines a typical methodology for a comparative in vivo pharmacokinetic study in rats to assess the bioavailability of ferulic acid from this compound versus 4-O-feruloylquinic acid.[2]

1. Animal Model and Housing:

  • Species: Male Sprague-Dawley rats (200-250 g).

  • Housing: Temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Ad libitum access to standard chow and water.

  • Acclimatization: Minimum of one week prior to the experiment.

2. Dosing and Sample Collection:

  • Groups:

    • Group 1: Oral administration of this compound.

    • Group 2: Oral administration of 4-O-feruloylquinic acid.

    • Group 3: Intravenous administration of ferulic acid (for bioavailability calculation).

  • Dose: A predetermined dose (e.g., 50 mg/kg) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge blood samples to separate plasma, which is then stored at -80°C until analysis.

3. Bioanalytical Method:

  • Technique: Quantification of the parent compounds and the primary metabolite (ferulic acid) in plasma using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

  • Sample Preparation: Protein precipitation from plasma samples using acetonitrile (B52724) or methanol, followed by centrifugation and filtration of the supernatant.

  • Chromatography: Separation on a C18 reversed-phase column with a gradient elution using a mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

4. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for ferulic acid in each group using non-compartmental analysis.

  • Oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

5. Statistical Analysis:

  • Perform statistical comparisons of the pharmacokinetic parameters between the groups using appropriate tests like the Student's t-test or ANOVA.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_dosing_sampling Dosing and Sampling cluster_analysis Bioanalysis and Data Processing Acclimatization Acclimatization of Rats Grouping Grouping (Oral M4OFQ, Oral FQA, IV FA) Acclimatization->Grouping Dosing Compound Administration Grouping->Dosing Blood_Collection Serial Blood Collection Dosing->Blood_Collection Plasma_Prep Plasma Preparation and Storage Blood_Collection->Plasma_Prep Sample_Extraction Plasma Sample Extraction Plasma_Prep->Sample_Extraction HPLC_MSMS HPLC-MS/MS Analysis Sample_Extraction->HPLC_MSMS PK_Analysis Pharmacokinetic Parameter Calculation HPLC_MSMS->PK_Analysis Stats Statistical Analysis PK_Analysis->Stats

Figure 2: Experimental workflow for a comparative in vivo bioavailability study.

Hypothesized Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways, based on the well-documented mechanisms of its constituent, ferulic acid, and other chlorogenic acids. The primary hypothesized targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators. It is proposed that phenolic compounds like ferulic acid may inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκB.[1]

Signaling_Pathway cluster_cytoplasm Cytoplasm M4OFQ This compound (via Ferulic Acid) IKK IKK Complex M4OFQ->IKK Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB_active NF-κB (active) IkB->NFkB_active Degradation & Release NFkB_inactive NF-κB (inactive) Nucleus Nucleus NFkB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes

References

Unveiling Methyl 4-O-feruloylquinate: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound that belongs to the extensive family of chlorogenic acids.[1] As an ester of ferulic acid and methyl quinate, it is a derivative of 4-O-feruloylquinic acid.[1] These compounds are secondary metabolites found in a wide variety of plants and are associated with various health benefits.[1] this compound has been identified as a constituent of Stemona japonica, a plant utilized in traditional medicine.[1][2] Its chemical structure, featuring a ferulic acid moiety combined with a methyl quinate core, suggests potential antioxidant and anti-inflammatory properties, which are characteristic of many phenolic compounds.[1] The presence of the methyl group distinguishes it from its parent compound, 4-O-feruloylquinic acid, and may influence its bioavailability and metabolic fate.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 195723-10-5[3]
Molecular Formula C₁₈H₂₂O₉[2]
Molecular Weight 382.36 g/mol [4]
Appearance Not explicitly stated, likely a solidN/A
Solubility Soluble in methanol (B129727), ethanol, DMSO[2][3]
UV max (λmax) 200-400 nm (typical for ferulic acid derivatives)[2]

Natural Occurrence and Biosynthesis

This compound has been identified in plant species such as Stemona japonica.[1][2] It is also thought to be present in coffee beans, although its concentration and the impact of roasting are still under investigation.[5]

The biosynthesis of this compound is believed to originate from the phenylpropanoid pathway.[1] This pathway commences with the amino acid phenylalanine and proceeds to the formation of cinnamic acid and its hydroxylated derivatives, including p-coumaric acid, caffeic acid, and ferulic acid. These activated hydroxycinnamic acids are subsequently esterified with quinic acid to produce various chlorogenic acids. The final step to yield this compound is likely catalyzed by a specific methyltransferase enzyme.[1]

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and characterization of this compound.

Isolation from Natural Sources (General Protocol)

The following is a general workflow for the isolation and purification of this compound from plant material, such as Stemona japonica.[2]

  • Extraction:

    • The dried and ground plant material is extracted with an organic solvent like methanol or ethanol.[2]

  • Fractionation:

    • The resulting crude extract is partitioned between solvents of differing polarities, for instance, water and ethyl acetate, to segregate compounds based on their solubility.[2]

  • Chromatography:

    • The fraction containing the target compound undergoes one or more chromatographic techniques for purification. Preparative High-Performance Liquid Chromatography (HPLC) is often employed to obtain the pure compound.[2]

Proposed Synthesis of this compound

This synthetic protocol is adapted from the synthesis of 4-O-feruloylquinic acid.[6]

  • Step 1: Synthesis of Methyl Quinate

    • Suspend D-(-)-quinic acid in methanol.

    • Add a catalytic amount of an appropriate acid catalyst (e.g., (±)-10-camphorsulfonic acid).

    • Reflux the mixture until the reaction is complete, monitoring its progress by Thin Layer Chromatography (TLC).[6]

    • Neutralize the catalyst, remove the solvent under reduced pressure, and purify the crude product to yield methyl quinate.[6]

  • Step 2: Protection of Diols

    • Protect the vicinal diols of methyl quinate using a suitable protecting group, such as an acetal (B89532) formed with 2,2,3,3-tetramethoxybutane.[6]

    • Purify the protected methyl quinate by column chromatography.[6]

  • Step 3: Esterification with Feruloyl Chloride

  • Step 4: Deprotection

    • Dissolve the protected this compound in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous HCl.

    • Stir at room temperature until deprotection is complete, as monitored by TLC.[6]

  • Step 5: Purification

    • Extract the product and purify it by column chromatography and/or recrystallization to obtain this compound.[6]

Purification Strategies for Synthetic this compound

A multi-step approach is often required to achieve high purity.[7]

  • Silica Gel Column Chromatography: This is the principal method for separating the desired 4-O-isomer from other isomers (Methyl 3-O-feruloylquinate and Methyl 5-O-feruloylquinate) and byproducts.[7]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity (>98%), Prep-HPLC is a powerful technique, especially for separating closely related isomers.[7]

  • Crystallization: This technique can be used for further purification after chromatography. A suitable solvent system, such as ethyl acetate/hexane or methanol/water, is used to dissolve the compound at an elevated temperature, followed by slow cooling to induce crystallization.[7]

  • Solid-Phase Extraction (SPE): A reversed-phase C18 sorbent can be used for sample cleanup and concentration. The protocol involves cartridge conditioning with methanol, sample loading in an acidified aqueous solution, washing to remove polar impurities, and elution of the target compound with methanol (potentially acidified).[4]

Analytical Characterization
  • High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

    • System: An HPLC system with a C18 reversed-phase column and a Diode Array Detector (DAD) or UV-Vis detector is typically used.[3]

    • Mobile Phase: A mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3]

    • Detection: The detector wavelength is set to the absorbance maximum of this compound.[3]

    • Purity Calculation: Purity is determined by dividing the peak area of the main compound by the total area of all detected peaks.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).[2]

    • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

    • Experiments: Standard one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the chemical structure and assign all proton and carbon signals.[2]

  • Mass Spectrometry (MS):

    • Instrumentation: Electrospray ionization mass spectrometry (ESI-MS) is a common technique for analyzing polar natural products like this compound.[2] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2]

    • Method: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The instrument is typically operated in both positive and negative ion modes to obtain the molecular ion and study its fragmentation pattern.[2]

  • UV-Vis Spectroscopy:

    • Sample Preparation: A dilute solution of the purified compound is prepared in a UV-transparent solvent, such as methanol or ethanol.[2]

    • Instrumentation: A UV-Vis spectrophotometer is used to scan a range of wavelengths (typically 200-400 nm).[2]

    • Data Analysis: The wavelengths of maximum absorbance (λmax) are recorded, which are indicative of the chromophores present in the molecule.[2]

Biological Activity and Signaling Pathways

While comprehensive in vivo data for this compound is limited, studies on structurally related compounds and its constituent moieties suggest potential therapeutic applications.[8]

Quantitative Data on Biological Activities

Direct quantitative data for the biological activities of purified this compound are not abundant in publicly available literature.[1] However, studies on extracts of Stemona japonica, where the compound is found, and on closely related compounds, provide evidence of its potential efficacy.[1]

BioactivityCell Line/ModelAssayResultsReference
Anti-H5N1 Influenza A Virus Madin-Darby Canine Kidney (MDCK) cellsNeutral Red Uptake Assay3% protective rate at 5 μM[1][9]
Antioxidant and Anti-inflammatory Properties Computational StudyNot applicablePredicted to have potent antioxidant and anti-inflammatory properties[9]
Hypothesized Signaling Pathways

Based on the known mechanisms of ferulic acid and caffeoylquinic acids, this compound may exert its therapeutic effects by modulating key signaling pathways involved in inflammation and cellular defense.[8]

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][10]

  • Keap1-Nrf2 Signaling Pathway: This pathway is a key regulator of cellular antioxidant defenses. It is thought that this compound may exert its antioxidant effects by activating the Keap1-Nrf2 signaling pathway.[10]

Visualizations

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Dried & Ground Plant Material crude_extract Crude Extract plant_material->crude_extract Methanol/Ethanol fractionation Solvent Partitioning crude_extract->fractionation target_fraction Target Fraction fractionation->target_fraction prep_hplc Preparative HPLC target_fraction->prep_hplc pure_compound Pure Methyl 4-O-feruloylquinate prep_hplc->pure_compound nmr NMR pure_compound->nmr ms MS pure_compound->ms hplc_purity HPLC (Purity) pure_compound->hplc_purity

Caption: General workflow for the isolation and analysis of this compound.

G quinic_acid D-(-)-Quinic Acid methyl_quinate Methyl Quinate quinic_acid->methyl_quinate Methanol, Acid Catalyst protected_mq Protected Methyl Quinate methyl_quinate->protected_mq Protection of Diols esterification Esterification with Feruloyl Chloride protected_mq->esterification protected_m4ofq Protected Methyl 4-O-feruloylquinate esterification->protected_m4ofq deprotection Deprotection protected_m4ofq->deprotection Aqueous HCl, THF purification Purification deprotection->purification m4ofq This compound purification->m4ofq

Caption: Proposed synthetic workflow for this compound.

G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor (e.g., TLR4) inflammatory_stimuli->receptor ikb_kinase IκB Kinase receptor->ikb_kinase m4ofq This compound m4ofq->ikb_kinase Inhibition nf_kb_activation NF-κB Activation ikb_kinase->nf_kb_activation pro_inflammatory_genes Pro-inflammatory Gene Expression nf_kb_activation->pro_inflammatory_genes

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

G oxidative_stress Oxidative Stress keap1_nrf2_complex Keap1-Nrf2 Complex oxidative_stress->keap1_nrf2_complex m4ofq This compound m4ofq->keap1_nrf2_complex Disruption nrf2_translocation Nrf2 Nuclear Translocation keap1_nrf2_complex->nrf2_translocation are Antioxidant Response Element (ARE) nrf2_translocation->are antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes

Caption: Potential activation of the Keap1-Nrf2 antioxidant response pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-O-feruloylquinate from D-(-)-quinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound that has garnered interest for its potential antioxidant and anti-inflammatory properties.[1] As a derivative of ferulic acid and quinic acid, its synthesis is a key step for further pharmacological investigation and drug development. This document provides a detailed protocol for the chemical synthesis of this compound, starting from the readily available chiral precursor, D-(-)-quinic acid. The described methodology is adapted from established procedures for the synthesis of related feruloylquinic acids.[2][3]

The overall synthetic strategy involves a multi-step process:

  • Esterification of D-(-)-quinic acid to its methyl ester, methyl quinate.

  • Selective protection of the vicinal diols at the C-3 and C-5 positions of methyl quinate.

  • Esterification of the free C-4 hydroxyl group with an activated form of ferulic acid.

  • Deprotection of the diols to yield the final product, this compound.

Data Presentation

The following table summarizes the reported yields for the key steps in the synthesis of a closely related compound, 5-O-feruloylquinic acid, which follows a similar synthetic pathway.[3] The overall yield for the synthesis of 4-O-feruloylquinic acid has been reported to be lower, around 15%.[3]

Step No.ReactionStarting MaterialKey ReagentsProductReported Yield (%)Reference
1Methyl EsterificationD-(-)-quinic acidMethanol, (±)-10-camphorsulfonic acidMethyl quinateNot explicitly reported, but typically high[2][3]
2Diol ProtectionMethyl quinate2,2,3,3-tetramethoxybutane (B127872), CSA, trimethyl orthoformateButane (B89635) 2,3-bisacetal (BBA) protected methyl quinate76% (from quinic acid for the 5-O isomer)[3]
3FeruloylationBBA protected methyl quinateFeruloyl chloride, pyridine (B92270), DMAPProtected this compound86% (for the 5-O isomer)[3]
4DeprotectionProtected this compound1 M aqueous HCl, THFThis compoundNot explicitly reported[2][3]
Overall - D-(-)-quinic acid - 4-O-feruloylquinic acid 15% [3]

Experimental Protocols

This section details the proposed methodology for the synthesis of this compound.

Step 1: Synthesis of Methyl Quinate [2][3]

  • Suspend D-(-)-quinic acid in methanol.

  • Add a catalytic amount of (±)-10-camphorsulfonic acid (CSA).

  • Reflux the mixture until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the catalyst with a suitable base (e.g., sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product to obtain methyl quinate.

Step 2: Protection of the C-3 and C-4 Vicinal Diols [3]

  • Dissolve the methyl quinate from Step 1 in a suitable solvent.

  • Add 2,2,3,3-tetramethoxybutane and a catalytic amount of CSA and trimethyl orthoformate.

  • Stir the reaction at room temperature until the protection is complete (monitor by TLC).

  • Quench the reaction and remove the solvent.

  • Purify the resulting butane 2,3-bisacetal (BBA) protected methyl quinate by column chromatography.

Step 3: Esterification with Feruloyl Chloride [2][3]

Preparation of Feruloyl Chloride:

  • Prepare feruloyl chloride from ferulic acid using a standard chlorinating agent like oxalyl chloride in the presence of a catalytic amount of DMF.[3]

Esterification Reaction:

  • Dissolve the protected methyl quinate from Step 2 in a mixture of pyridine and dichloromethane.

  • Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Add the freshly prepared feruloyl chloride dropwise to the solution at room temperature.

  • Stir the reaction mixture for 24 hours or until completion is indicated by TLC.

  • Perform an aqueous work-up to remove pyridine and other water-soluble impurities.

  • Purify the crude product by column chromatography to yield the protected this compound.

Step 4: Deprotection to Yield this compound [2][3]

  • Dissolve the protected this compound from Step 3 in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous hydrochloric acid (HCl).

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC). This step may take several days.[3]

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography and/or recrystallization.[2]

Visualizations

Diagram 1: Synthetic Workflow

G A D-(-)-Quinic Acid B Methyl Quinate A->B  Methylation  (MeOH, CSA) C Protected Methyl Quinate (3,5-BBA protected) B->C  Diol Protection  (2,2,3,3-tetramethoxybutane,  CSA) D Protected this compound C->D  Feruloylation  (Feruloyl Chloride,  Pyridine, DMAP) E This compound D->E  Deprotection  (aq. HCl, THF)

Caption: Synthetic pathway for this compound.

Diagram 2: Logical Relationships in Synthesis

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product quinic_acid D-(-)-Quinic Acid methyl_quinate Methyl Quinate quinic_acid->methyl_quinate ferulic_acid Ferulic Acid feruloyl_chloride Feruloyl Chloride ferulic_acid->feruloyl_chloride protected_quinate Protected Methyl Quinate methyl_quinate->protected_quinate final_product This compound protected_quinate->final_product feruloyl_chloride->final_product

Caption: Key components and their roles in the synthesis.

References

Protecting Groups for the Synthesis of Feruloylquinic Acid Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection and use of protecting groups in the chemical synthesis of feruloylquinic acid esters. These compounds are of significant interest for their potential therapeutic properties, and their efficient synthesis is crucial for further research and development.

Introduction

Feruloylquinic acid esters are a class of natural phenolic compounds that exhibit a range of biological activities. Their chemical synthesis is often complicated by the presence of multiple hydroxyl groups on both the ferulic acid and quinic acid moieties, as well as a carboxylic acid group on the quinic acid. To achieve regioselective esterification and prevent unwanted side reactions, a carefully planned protecting group strategy is essential. This document outlines a well-established strategy involving the use of acetyl and lactone/ester protecting groups and provides detailed protocols and quantitative data for each step.

Protecting Group Strategy Overview

A common and effective strategy for the synthesis of specific feruloylquinic acid esters, such as the 3-O-, 4-O-, and 5-O- isomers, involves a multi-step process of protection, esterification, and deprotection.

Key steps in this strategy include:

  • Protection of Ferulic Acid: The phenolic hydroxyl group of ferulic acid is protected to prevent its reaction during the subsequent activation of the carboxylic acid. An acetyl group is a common and effective choice for this purpose.

  • Protection and Modification of Quinic Acid: The hydroxyl and carboxylic acid groups of quinic acid are selectively protected and modified to allow for esterification at the desired position. This often involves the formation of a lactone and subsequent conversion to a methyl or ethyl ester.

  • Esterification: The protected ferulic acid is activated, typically as an acyl chloride, and reacted with the appropriately protected quinic acid derivative.

  • Deprotection: All protecting groups are removed in the final step to yield the desired feruloylquinic acid ester.

This strategy allows for the synthesis of specific isomers with good overall yields.

Quantitative Data Summary

The following tables summarize the yields for the key protection, esterification, and deprotection steps in the synthesis of 3-O-, 4-O-, and 5-O-feruloylquinic acids, based on the work of Dokli et al. (2013) and other relevant studies.

Table 1: Protection of Ferulic Acid

Reaction StepReactantReagentsProductYield (%)Reference
AcetylationFerulic acidAcetic anhydride (B1165640), Pyridine (B92270)4-O-Acetylferulic acid71.4[1]

Table 2: Protection and Modification of Quinic Acid

Reaction StepReactantReagentsProductYield (%)Reference
Lactonization & Methyl Esterification (combined)(-)-Quinic acidp-Toluenesulfonic acid, Methanol (B129727)Methyl (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate74 (combined)[2]
Ethanolysis of LactoneQuinic acid lactoneNaOEt/EtOHEthyl quinate76[2]

Table 3: Esterification and Deprotection for Feruloylquinic Acid Isomers

Target IsomerEsterification Yield (%)Deprotection Yield (%)Overall Yield from Quinic Acid (%)Reference
3-O-Feruloylquinic acid646733[2]
4-O-Feruloylquinic acid603615[2]
5-O-Feruloylquinic acid76Not specified individually45[2]

Experimental Protocols

Protocol 1: Acetylation of Ferulic Acid

This protocol describes the protection of the phenolic hydroxyl group of ferulic acid as an acetyl ester.

Materials:

  • Ferulic acid

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve ferulic acid (1.0 equivalent) in pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon).[3]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the solution.[3]

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[3]

  • Quench the reaction by adding dry methanol.[3]

  • Remove the solvents under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane.[3]

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-O-acetylferulic acid.

Protocol 2: Protection of Quinic Acid via Lactonization and Esterification

This protocol describes the formation of a lactone from quinic acid and its subsequent conversion to a methyl ester.

Materials:

  • (-)-Quinic acid

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium ethoxide (NaOEt) (for ethyl ester)

  • Round-bottom flask with Dean-Stark trap

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure for Lactonization:

  • To a solution of (-)-quinic acid in ethyl acetate, add a catalytic amount of p-toluenesulfonic acid.[2]

  • Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude quinic acid lactone.

Procedure for Methanolysis/Ethanolysis:

  • Dissolve the crude lactone in methanol or ethanol.

  • For ethanolysis, cool the solution to -20°C and add a solution of sodium ethoxide in ethanol.[2] For methanolysis, the reaction can be part of a one-pot procedure following lactonization.[2]

  • Stir the reaction mixture until the lactone is converted to the corresponding methyl or ethyl quinate, as monitored by TLC.

  • Neutralize the reaction mixture and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: Esterification of Protected Ferulic Acid and Quinic Acid Derivative

This protocol describes the coupling of 4-O-acetylferuloyl chloride with a protected quinic acid derivative.

Materials:

  • 4-O-Acetylferulic acid

  • Thionyl chloride (SOCl₂)

  • Protected quinic acid derivative (e.g., ethyl quinate)

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Convert 4-O-acetylferulic acid to 4-O-acetylferuloyl chloride by reacting with thionyl chloride.

  • In a separate flask, dissolve the protected quinic acid derivative, pyridine, and a catalytic amount of DMAP in dichloromethane.[2]

  • Cool the solution to 0°C and slowly add a solution of 4-O-acetylferuloyl chloride in dichloromethane.

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting protected feruloylquinic acid ester by column chromatography.

Protocol 4: Deprotection of Feruloylquinic Acid Ester

This protocol describes the final removal of all protecting groups to yield the target feruloylquinic acid ester.

Materials:

  • Protected feruloylquinic acid ester

  • 1 M Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the protected feruloylquinic acid ester in a mixture of THF and 1 M aqueous HCl (e.g., 4:1 v/v).[2]

  • Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or HPLC).[2]

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of feruloylquinic acid esters using the described protecting group strategy.

G FerulicAcid Ferulic Acid ProtectedFA Protected Ferulic Acid (e.g., 4-O-Acetylferulic Acid) FerulicAcid->ProtectedFA Protection ActivatedFA Activated Ferulic Acid (e.g., Acyl Chloride) ProtectedFA->ActivatedFA Activation Esterification Esterification ActivatedFA->Esterification QuinicAcid Quinic Acid ProtectedQA Protected Quinic Acid (e.g., Methyl Quinate) QuinicAcid->ProtectedQA Protection/ Modification ProtectedQA->Esterification ProtectedFQA Protected Feruloylquinic Acid Ester Esterification->ProtectedFQA Deprotection Deprotection ProtectedFQA->Deprotection FinalProduct Feruloylquinic Acid Ester Deprotection->FinalProduct

Caption: General workflow for the synthesis of feruloylquinic acid esters.

Logical Relationship of Protecting Group Strategy

This diagram illustrates the logical relationship between the different stages of the synthesis, emphasizing the role of protecting groups.

G cluster_reactants Starting Materials cluster_protection Protection Strategy cluster_core_reaction Core Synthesis cluster_final_steps Finalization FerulicAcid Ferulic Acid (Multiple reactive sites) ProtectFA Protect Ferulic Acid (Mask phenolic -OH) FerulicAcid->ProtectFA QuinicAcid Quinic Acid (Multiple reactive sites) ProtectQA Protect/Modify Quinic Acid (Control reactivity) QuinicAcid->ProtectQA Esterify Regioselective Esterification ProtectFA->Esterify ProtectQA->Esterify Deprotect Global Deprotection Esterify->Deprotect Purify Purification Deprotect->Purify

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound and a derivative of chlorogenic acid, found in various plant species such as Stemona japonica.[1][2] Belonging to the family of chlorogenic acids, this compound and its relatives are recognized for their diverse biological activities, including antioxidant and anti-inflammatory properties.[2][3] To enable detailed pharmacological and biological investigations, obtaining this compound in high purity is essential. High-Performance Liquid Chromatography (HPLC) is a powerful and highly efficient technique for the isolation and purification of natural products.[2][4]

This document provides a comprehensive guide for the purification of this compound from crude plant extracts. It details a preliminary sample cleanup using Solid-Phase Extraction (SPE) followed by the development of an analytical HPLC method and its subsequent scale-up to preparative HPLC for high-yield isolation.

Data Presentation

The following tables summarize the recommended starting parameters for the purification and analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

Table 1: Solid-Phase Extraction (SPE) Parameters for Sample Cleanup

Parameter Specification Rationale
SPE Sorbent C18 Reversed-Phase Effectively retains the moderately non-polar analyte while allowing polar impurities to pass through.
Conditioning Solvent 1. Methanol (B129727) (5 mL) 2. Deionized Water (5 mL) 1. Activates the C18 stationary phase. 2. Equilibrates the column for the aqueous sample.[5]
Sample Loading Sample dissolved in water/methanol, acidified to pH 2-3 with formic acid Protonation of acidic functionalities increases retention on the non-polar C18 phase.[5]
Wash Solvent 5% Methanol in deionized water (acidified to pH 2-3) Removes highly polar impurities and salts without eluting the target compound.[5]
Elution Solvent Methanol (5 mL), optionally with 0.1% formic acid Disrupts hydrophobic interactions to elute the bound compound.[5]

| Expected Recovery | 85 - 98% | Based on typical recovery for similar phenolic compounds.[5] |

Table 2: Analytical HPLC Method Parameters

Parameter Specification Source
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) [6]
Mobile Phase A HPLC-grade water with 0.1% formic acid [6][7]
Mobile Phase B Acetonitrile with 0.1% formic acid [6][7]
Gradient Program 0-5 min: 10% B 5-25 min: 10-40% B 25-30 min: 40-10% B 30-35 min: 10% B [6]
Flow Rate 1.0 mL/min [6]
Column Temperature 30 - 40 °C [6][8]
Injection Volume 1 - 10 µL [6][8]

| Detection Wavelength | 320 nm (Diode Array Detector - DAD) |[6][9] |

Table 3: Preparative HPLC Scale-Up Parameters

Parameter Specification Rationale
Column C18 Reversed-Phase (larger dimension, e.g., 250 mm x 20 mm) Accommodates higher sample loads for purification.
Mobile Phase Same as analytical method (Water + 0.1% Formic Acid / Acetonitrile + 0.1% Formic Acid) Ensures similar selectivity and resolution during scale-up.[2]
Gradient Profile Same slope as the analytical method, adjusted for the larger column volume Maintains the separation achieved in the analytical run.
Flow Rate Scaled up from analytical (e.g., 15-20 mL/min, depending on column diameter) Maintains linear velocity for optimal performance.
Sample Loading Maximized based on column capacity, determined by loading studies To purify the largest amount of material per run without sacrificing resolution.
Fraction Collection Triggered by UV signal at 320 nm, corresponding to the target peak Isolates the compound of interest as it elutes from the column.[2]

| Target Purity | >95% | A common purity threshold for compounds intended for biological assays.[2] |

Experimental Protocols

1. Crude Sample Preparation and Extraction

This protocol outlines a general procedure for extracting phenolic compounds from plant material.

  • a. Sample Preparation: Dry the source plant material (e.g., from Stemona japonica) and grind it into a fine powder.[2][7]

  • b. Extraction: Weigh 1 g of the powdered material and place it into a suitable vessel. Add 20 mL of 80% methanol.[6]

  • c. Sonication: Sonicate the mixture for 30 minutes at room temperature to facilitate cell wall disruption and extraction.[6]

  • d. Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.[6]

  • e. Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.

  • f. Concentration: Evaporate the solvent from the supernatant under reduced pressure at a temperature below 40°C to prevent degradation.[2]

  • g. Reconstitution: Reconstitute the dried extract in a minimal amount of a solvent compatible with the subsequent SPE step (e.g., water with a small amount of methanol).[5]

2. Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol uses a C18 cartridge to remove highly polar and non-polar impurities.

  • a. Cartridge Conditioning: Activate a C18 SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.[5]

  • b. Sample Preparation: Take the reconstituted crude extract and acidify it to a pH of approximately 2-3 with formic acid. This protonates the analyte, increasing its retention.[5]

  • c. Sample Loading: Load the acidified sample onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).[5]

  • d. Washing: Wash the cartridge with 5 mL of deionized water containing 5% methanol (acidified to pH 2-3) to remove polar impurities.[5]

  • e. Elution: Elute the this compound from the cartridge using 5 mL of methanol (optionally acidified with 0.1% formic acid). Collect the eluate.[5]

  • f. Post-Elution Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol/water) for HPLC analysis.[5]

3. Analytical HPLC Method Development

This protocol establishes the separation conditions on an analytical scale.

  • a. System Preparation: Set up the HPLC system according to the parameters outlined in Table 2. Equilibrate the column with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

  • b. Standard Injection: Prepare a standard solution of purified this compound (if available) in methanol. Inject 10 µL to determine its retention time.

  • c. Sample Injection: Inject 10 µL of the SPE-purified extract.

  • d. Method Optimization: Analyze the resulting chromatogram. If separation from impurities is not optimal, adjust the gradient slope. A shallower gradient around the elution time of the target compound can improve the resolution between closely eluting peaks.[9]

4. Preparative HPLC Scale-Up and Purification

This protocol scales the analytical method for purification.

  • a. System and Column Change: Install a preparative C18 column. Adjust the system flow rate to match the larger column diameter (refer to the column manufacturer's guidelines for scaling factors).

  • b. Sample Preparation: Dissolve the SPE-purified extract in the initial mobile phase solvent at the highest possible concentration without causing precipitation. Filter the solution through a 0.45 µm filter.[2]

  • c. Injection and Fraction Collection: Inject a larger volume of the concentrated sample onto the preparative column. Collect fractions as the detector signal indicates the elution of the target peak.[2]

  • d. Purity Analysis: Analyze the collected fractions using the developed analytical HPLC method to determine their purity.

  • e. Pooling and Solvent Removal: Pool the fractions with a purity of >95%. Remove the solvent via rotary evaporation at a temperature below 40°C.[2]

  • f. Final Product: The remaining solid is the purified this compound. For further purification, crystallization can be attempted.[10]

  • g. Storage: Store the purified compound at -20°C in a sealed, light-protected container to prevent degradation.[2]

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

G cluster_start Sample Preparation cluster_cleanup Pre-Purification cluster_hplc HPLC Purification cluster_final Final Product A Plant Material (e.g., Stemona japonica) B Grinding & Extraction (80% Methanol) A->B C Centrifugation & Concentration B->C D Solid-Phase Extraction (SPE) (C18 Cartridge) C->D E Elution & Solvent Evaporation D->E F Analytical HPLC (Method Development) E->F G Preparative HPLC (Scale-Up) F->G H Fraction Collection G->H I Purity Analysis (Analytical HPLC) H->I J Pooling of Pure Fractions (>95%) I->J K Solvent Removal & Storage (-20°C) J->K L Pure this compound K->L

Caption: Experimental workflow for the purification of this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active Release NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes Induces Transcription Compound Methyl 4-O- feruloylquinate Compound->IKK Inhibits

Caption: Putative inhibition of the NF-κB inflammatory signaling pathway.[11]

References

Solid-Phase Extraction (SPE) Protocol for Methyl 4-O-feruloylquinate: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed solid-phase extraction (SPE) protocol for the isolation and purification of Methyl 4-O-feruloylquinate, a phenolic compound with potential applications in drug development and scientific research.[1][2] This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

This compound (C₁₈H₂₂O₉, M.Wt: 382.36 g/mol ) is a derivative of feruloylquinic acid and is structurally related to chlorogenic acids.[1][2] These classes of compounds are recognized for their antioxidant and anti-inflammatory properties.[2] Accurate and efficient purification of this compound is essential for its use in downstream applications such as structural elucidation, bioactivity screening, and formulation development.[1] Solid-phase extraction offers a rapid, efficient, and selective method for sample cleanup and concentration, providing a significant advantage over traditional liquid-liquid extraction techniques.[1]

This protocol is based on established methods for the purification of structurally similar phenolic compounds and utilizes a reversed-phase C18 sorbent to effectively isolate this compound from complex matrices like plant extracts.[1]

Data Presentation

While specific published data on the SPE of this compound is limited, the following table presents the expected performance parameters based on data from structurally related phenolic compounds, such as chlorogenic acid.[1]

ParameterExpected ValueNotes
Recovery > 90%Recovery rates can be influenced by the sample matrix, flow rate, and solvent volumes. Optimization may be required for different sample types.
Purity > 95%Purity is dependent on the complexity of the initial sample matrix and the selectivity of the wash steps. Further purification by techniques like HPLC may be necessary for higher purity requirements.
Reproducibility (RSD) < 5%Relative Standard Deviation (RSD) for replicate extractions should be low, indicating a robust and reproducible method.

Experimental Protocol

This section details the methodology for the solid-phase extraction of this compound.

Materials and Reagents
  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (B129727) (HPLC grade)[1]

  • Deionized Water (HPLC grade)[1]

  • Formic Acid (or Acetic Acid, analytical grade)[1]

  • Sample containing this compound (e.g., plant extract)[1]

  • SPE Vacuum Manifold[1]

  • Collection Vials/Tubes[1]

  • Nitrogen Evaporation System (optional)[1]

  • Vortex Mixer

  • pH meter

Procedure

1. Cartridge Conditioning:

  • Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.[1] This step solvates the C18 functional groups.

  • Follow with 5 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to dry out after this step.[1]

2. Sample Preparation and Loading:

  • Dissolve the crude extract containing this compound in a minimal amount of a solvent compatible with the initial mobile phase (e.g., water with a small percentage of methanol).

  • Acidify the sample to a pH of approximately 2-3 with formic acid.[1] This ensures that the phenolic and carboxylic acid functionalities are protonated, which increases their retention on the non-polar C18 stationary phase.[1]

  • Load the prepared sample onto the conditioned SPE cartridge at a slow and controlled flow rate (approximately 1-2 mL/min).[1]

3. Washing:

  • Wash the cartridge with 5 mL of deionized water acidified to pH 2-3. This step removes polar impurities.

  • A second wash with 5 mL of 5% methanol in acidified water can be performed to remove slightly less polar impurities.

4. Elution:

  • Elute the bound this compound from the cartridge using 5 mL of methanol. To improve the elution of this acidic compound, the methanol can be acidified with 0.1% formic acid.[1]

5. Post-Elution Processing:

  • The collected eluate can be concentrated by evaporating the solvent under a gentle stream of nitrogen.[1]

  • Reconstitute the dried residue in a suitable solvent for subsequent analysis, such as the mobile phase for HPLC.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps of the solid-phase extraction protocol for this compound.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_post Post-Extraction Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Methanol -> Water Load 3. Load Sample Equilibrate->Load Acidified Sample Wash_Polar 4. Wash (Polar Impurities) Load->Wash_Polar Acidified Water Wash_NonPolar 5. Wash (Less Polar Impurities) Wash_Polar->Wash_NonPolar 5% Methanol Elute 6. Elute Analyte Wash_NonPolar->Elute Methanol +/- 0.1% Formic Acid Evaporate 7. Evaporate Elute->Evaporate Nitrogen Stream Reconstitute 8. Reconstitute Evaporate->Reconstitute HPLC Mobile Phase Analysis Analysis Reconstitute->Analysis Analysis (e.g., HPLC)

SPE Workflow for this compound Purification.
Proposed Anti-Inflammatory Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] The diagram below illustrates the proposed mechanism of action where this compound inhibits the activation of NF-κB, a critical regulator of the inflammatory response.

Proposed inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for the Quantification of Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound found in various plant species, such as Stemona japonica.[1] As a derivative of ferulic acid and quinic acid, it belongs to the family of chlorogenic acids, which are recognized for their diverse biological activities.[1] The precise quantification of this compound in plant extracts, dietary supplements, and pharmaceutical formulations is crucial for quality control, standardization, and pharmacological research. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₈H₂₂O₉
Molecular Weight 382.4 g/mol [1]
CAS Number 195723-10-5[1]
Purity (by HPLC) >98%[1]

Quantitative Analysis Data

While specific quantitative validation data for this compound is not extensively available in public literature, the following tables provide representative data for the quantification of closely related phenolic compounds using chromatographic methods. This data can serve as a benchmark for method development and validation.

Table 1: Representative HPLC-DAD Calibration Data for a Phenolic Standard [1]

Concentration (µg/mL)Peak Area (mAU*s)
10.0537.25
20.01048.7
40.02070.3
60.03099.9
70.03603.3
Linearity (r²) 0.9998

Table 2: Representative UPLC-MS/MS Quantitative Parameters for Phenolic Compounds [2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Linearity (r²)LOD (ng/mL)LOQ (ng/mL)
Ferulic Acid193.05134.05>0.9990.51.5
Caffeic Acid179.03135.04>0.9980.82.4
Quinic Acid191.05111.04>0.9991.03.0

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol outlines a method for the extraction and quantification of this compound from dried plant material.

1. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.[1]

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

2. Sample Preparation (Extraction)

  • Weigh 1 g of the dried and powdered plant material into a centrifuge tube.[1]

  • Add 20 mL of 80% methanol.[1]

  • Sonicate for 30 minutes at room temperature.[1]

  • Centrifuge at 4000 rpm for 15 minutes.[1]

  • Collect the supernatant. Repeat the extraction process on the pellet twice more.[1]

  • Pool the supernatants and evaporate to dryness under a vacuum.[1]

  • Reconstitute the dried extract in 5 mL of methanol.[1]

  • Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC analysis.[1][3]

3. HPLC-DAD Conditions [1]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: Set to the absorbance maximum of this compound.

  • Injection Volume: 10 µL.[4]

4. Data Analysis

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Quantify this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Standard Weigh Standard Stock Prepare Stock Solution (1mg/mL) Standard->Stock Working Prepare Working Standards (1-100 µg/mL) Stock->Working Inject Inject into HPLC Working->Inject Standards Sample Weigh Plant Material (1g) Extract Extract with 80% Methanol Sample->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate Filter_Sample Filter (0.45 µm) Concentrate->Filter_Sample Filter_Sample->Inject Sample Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect Diode-Array Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Detect->Quantify Calibrate->Quantify

Experimental workflow for HPLC-DAD quantification.
Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is suitable for detecting and quantifying low concentrations of this compound.

1. Preparation of Standard and Sample Solutions

  • Follow steps 1 and 2 from Protocol 1. For UPLC-MS/MS, a more dilute range of working standards may be required (e.g., 1-1000 ng/mL).[1]

2. UPLC-MS/MS Conditions [1][5]

  • Column: C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Solvent A (water with 0.1% formic acid and 5 mM ammonium (B1175870) formate) and Solvent B (methanol with 0.1% formic acid and 5 mM ammonium formate).[1]

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.[5]

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for phenolic compounds.[2]

  • MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion for this compound is m/z 381.1 (M-H)⁻. Product ions would be determined by infusion and may include fragments corresponding to the ferulic acid (m/z 193) and quinic acid (m/z 191) moieties.[2]

3. Data Analysis

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard (if used) against concentration.

  • The concentration of this compound in the sample is determined from the calibration curve.

Method_Selection cluster_input Analytical Requirements cluster_decision Method Choice cluster_output Selected Technique Concentration Analyte Concentration Choice Select Method Concentration->Choice Matrix Sample Matrix Complexity Matrix->Choice Specificity Required Specificity Specificity->Choice HPLC HPLC-DAD Choice->HPLC High Conc. Simple Matrix UPLC UPLC-MS/MS Choice->UPLC Low Conc. Complex Matrix High Specificity

Logical flow for analytical method selection.

Method Validation Considerations

To ensure the reliability of the quantitative data, the analytical method should be validated according to international guidelines (e.g., AOAC, ICH). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be confirmed by comparing the chromatograms of the sample with and without the standard.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear regression analysis should be performed, and the correlation coefficient (r²) should be close to 1.[6]

  • Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies, spiking a blank matrix with a known concentration of the standard.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).[6]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

References

Application Note: High-Throughput Analysis of Methyl 4-O-feruloylquinate in Plant Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of Methyl 4-O-feruloylquinate in plant extracts. This compound, a phenolic compound of growing interest, has been identified in various plant species, including coffee beans.[1] The method described herein provides a robust workflow for researchers, scientists, and drug development professionals engaged in phytochemical analysis, quality control, and pharmacological studies. The protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection. While specific quantitative data for this compound is not yet widely available in scientific literature, representative data for related phenolic compounds is presented to serve as a benchmark for method development and validation.[2]

Introduction

This compound is a naturally occurring phenolic compound belonging to the chlorogenic acid family, which is recognized for a variety of biological activities.[2] As a derivative of ferulic acid and quinic acid, its accurate quantification in plant extracts is essential for standardization, quality control, and in-depth pharmacological investigation.[2] This application note presents a comprehensive LC-MS/MS protocol designed for the selective and sensitive analysis of this compound. The methodology is based on established protocols for the analysis of hydroxycinnamoyl derivatives and is applicable to complex plant matrices.[1]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Proper sample preparation is critical for accurate and reproducible LC-MS/MS analysis, as contaminants can significantly suppress the electrospray ionization (ESI) signal.[3]

a. Materials:

  • Dried and powdered plant material

  • 80% Methanol (B129727) in water (extraction solvent)

  • Methanol (for SPE conditioning and elution)

  • Acidified water (e.g., 0.1% formic acid in water)

  • C18 SPE cartridges

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

b. Protocol:

  • Extraction: Weigh 1 gram of the dried, powdered plant material into a centrifuge tube. Add 20 mL of 80% methanol and sonicate for 30 minutes at room temperature.[2]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.[2]

  • Repeat Extraction: Repeat the extraction process on the remaining pellet twice more.[2]

  • Pooling and Evaporation: Pool the supernatants and evaporate to dryness under a vacuum.[2]

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by acidified water.

  • Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1-2 column volumes of a weak organic solvent (e.g., 5% methanol in acidified water) to remove polar interferences.[3]

  • Elution: Elute the this compound with a stronger organic solvent, such as methanol containing 0.1% formic acid.[3]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

a. Instrumentation:

  • UPLC/HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

b. Chromatographic Conditions:

ParameterValue
Column C18 Reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)[2]
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate[2]
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate[2]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)
0.0
2.0
5.0
7.0
7.1
10.0

c. Mass Spectrometry Conditions:

For phenolic acids and their derivatives, Electrospray Ionization (ESI) in negative ion mode is generally the most effective.[3]

ParameterValue
Ionization Mode Negative Ion Electrospray (ESI-)[3]
Capillary Voltage 3.0 kV
Desolvation Temperature 350 °C
Source Temperature 120 °C
Gas Flow (Desolvation) 600 L/hr
Gas Flow (Cone) 50 L/hr
Collision Gas Argon

d. Multiple Reaction Monitoring (MRM) Transitions:

The precursor ion for this compound (C₁₈H₂₂O₉, monoisotopic mass 382.1264) in negative ion mode is the [M-H]⁻ ion at m/z 381.12.[1][3] The fragmentation of the feruloylquinate core structure is key to identification, with primary fragments at m/z 193 (ferulic acid moiety) and m/z 173 (quinic acid moiety).[3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 381.1193.1 (Quantifier)15
381.1173.1 (Qualifier)20

Data Presentation

While extensive quantitative data for this compound is limited, the following table provides representative calibration data for a closely related phenolic standard, which can be used as a reference for method validation.[2]

Table 1: Representative HPLC-DAD Calibration Data for a Phenolic Standard [2]

Concentration (µg/mL)Peak Area (mAU*s)
10.0537.25
20.01048.7
40.02070.3
60.03099.9
70.03603.3
Linearity (r²) 0.9998

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis start Plant Material (Dried, Powdered) extraction Extraction with 80% Methanol start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution spe Solid-Phase Extraction (SPE) reconstitution->spe final_sample Final Sample for LC-MS/MS spe->final_sample lc_separation UPLC/HPLC Separation (C18 Column) final_sample->lc_separation ms_detection Tandem MS Detection (ESI-, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_fragments Characteristic MS/MS Fragments compound This compound [M-H]⁻ = m/z 381.1 fragment1 Ferulic Acid Moiety m/z 193.1 compound->fragment1 Collision-Induced Dissociation (CID) fragment2 Quinic Acid Moiety m/z 173.1 compound->fragment2 Collision-Induced Dissociation (CID)

Caption: Fragmentation of this compound in MS/MS.

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive approach for the detection and quantification of this compound in plant extracts. The detailed protocol for sample preparation and analysis, along with the representative data, offers a solid foundation for researchers in natural product chemistry, pharmacology, and drug development. This method can be readily adapted and validated for routine analysis in various laboratory settings.

References

Application Notes and Protocols for the Extraction of Methyl 4-O-feruloylquinate from Stemona japonica

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound that has been isolated from Stemona japonica, a plant utilized in traditional medicine.[1] As a derivative of chlorogenic acid, it is of significant interest for its potential therapeutic properties, which may include antioxidant, anti-inflammatory, and antiviral activities.[1][2] Structurally, it is an ester of ferulic acid and methyl quinate.[1] This document provides detailed protocols for the extraction, purification, and characterization of this compound from Stemona japonica, as well as an overview of its known biological activities and potential signaling pathways.

Data Presentation

Quantitative Data on Biological Activity

While extensive quantitative data for this compound is limited, the following table summarizes its reported anti-influenza virus activity. This information can serve as a baseline for further investigation into its therapeutic potential.

BioactivityCell LineAssayConcentrationResultReference
Anti-H5N1 Influenza A VirusMDCK cellsNeutral Red Uptake Assay5 μM3% protective rate[1][3]

Experimental Protocols

Extraction of this compound from Stemona japonica

This protocol outlines a general procedure for the extraction of this compound from the dried and ground roots of Stemona japonica.

Materials and Reagents:

Procedure:

  • Extraction:

    • Macerate the dried, ground plant material in a suitable organic solvent such as methanol or ethanol at room temperature.[4] The ratio of plant material to solvent should be optimized, but a common starting point is 1:10 (w/v).

    • Allow the extraction to proceed for a period of 24-48 hours with occasional agitation.

    • Filter the extract to separate the plant residue from the liquid supernatant.

    • Repeat the extraction process with the plant residue 2-3 times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator.

  • Fractionation:

    • Suspend the concentrated crude extract in deionized water.

    • Perform liquid-liquid partitioning by adding an equal volume of ethyl acetate to the aqueous suspension in a separatory funnel.

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the ethyl acetate fraction, which will contain compounds of medium polarity, including this compound.

    • Repeat the partitioning process 2-3 times with fresh ethyl acetate.

    • Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the ethyl acetate fraction.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the purification of this compound from the fractionated extract using preparative HPLC.[5]

Materials and Reagents:

  • Concentrated ethyl acetate fraction

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

  • Preparative HPLC system with a suitable column (e.g., C18 reversed-phase)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (dimensions appropriate for preparative scale).

    • Mobile Phase: A gradient of acetonitrile and water is typically used. The gradient can be optimized, for example, starting from a low percentage of acetonitrile and gradually increasing to elute compounds of increasing hydrophobicity. A small amount of formic acid (e.g., 0.1%) can be added to the mobile phase to improve peak shape.

    • Flow Rate: Set an appropriate flow rate for the preparative column.

    • Detection: Monitor the elution profile using a UV detector at a wavelength suitable for phenolic compounds (e.g., 280 nm or 320 nm).

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the chromatogram.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions.

  • Solvent Evaporation: Remove the HPLC solvent from the pooled pure fractions under reduced pressure to obtain the purified this compound.

Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow Start Dried & Powdered Stemona japonica Roots Extraction Solvent Extraction (Methanol or Ethanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Fractionation Liquid-Liquid Partitioning (Ethyl Acetate/Water) Crude_Extract->Fractionation EA_Fraction Ethyl Acetate Fraction Fractionation->EA_Fraction Concentration2 Concentration EA_Fraction->Concentration2 Prep_HPLC Preparative HPLC (C18 Column) Concentration2->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Solvent_Evaporation Solvent Evaporation Purity_Analysis->Solvent_Evaporation Final_Product Pure this compound Solvent_Evaporation->Final_Product

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathways

Based on its structural similarity to other chlorogenic acids, this compound is hypothesized to exert its biological effects through the modulation of key signaling pathways involved in inflammation and antioxidant defense.

Signaling_Pathways cluster_nfkb NF-κB Inflammatory Pathway cluster_mapk MAPK Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκBα Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_Translocation->Gene_Expression Stress_Stimuli Cellular Stress MAPKKK MAPKKK (e.g., ASK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK Apoptosis_Inflammation Apoptosis & Inflammation MAPK->Apoptosis_Inflammation Compound This compound Compound->IKK Inhibition Compound->MAPKKK Modulation

Caption: Potential modulation of NF-κB and MAPK signaling pathways.

Keap1_Nrf2_Pathway Compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Inhibition of Keap1 binding Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Nrf2_Release Nrf2 Release & Nuclear Translocation Keap1_Nrf2->Nrf2_Release ARE Antioxidant Response Element (ARE) Nrf2_Release->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes ARE->Antioxidant_Enzymes

Caption: Hypothetical activation of the Keap1-Nrf2 antioxidant pathway.

References

Application Note: Protocol for Assessing the Antioxidant Capacity of Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methyl 4-O-feruloylquinate is a natural phenolic compound found in plants such as Stemona japonica.[1][2] It is an ester formed between ferulic acid and methyl quinate.[1] The antioxidant potential of this molecule is predicted to be primarily driven by the feruloyl moiety, as ferulic acid is a well-documented and potent antioxidant.[1] The phenolic nucleus and extended side chain of ferulic acid allow it to effectively scavenge free radicals by donating a hydrogen atom, thereby terminating damaging free radical chain reactions.[1] While specific research on the antioxidant capacity of this compound is limited, its chemical structure suggests significant potential for free radical scavenging and cytoprotective effects.[1][2][3]

This document provides detailed protocols for assessing the in vitro antioxidant capacity of this compound using common and reliable assays: DPPH, ABTS, FRAP, and ORAC. These methods are essential for characterizing the free radical scavenging and reductive capabilities of this compound, providing foundational data for further research and drug development.

Data Presentation

While extensive quantitative data for this compound is not yet available in published literature, the following tables serve as standardized templates for presenting experimental results.[1] This format allows for a clear and direct comparison with well-known standard antioxidants. Researchers should populate these tables with their experimentally determined values.

Table 1: Free Radical Scavenging Activity (DPPH & ABTS Assays)

Compound Assay IC50 (µg/mL) IC50 (µM)
This compound DPPH Data Data
ABTS Data Data
Ascorbic Acid (Standard) DPPH Data Data
ABTS Data Data
Trolox (Standard) DPPH Data Data
ABTS Data Data

IC50: The concentration of the compound required to scavenge 50% of the initial free radicals.

Table 2: Ferric Reducing Antioxidant Power (FRAP) Assay

Compound FRAP Value (µM Fe(II)/µg Compound)
This compound Data
Ascorbic Acid (Standard) Data
Trolox (Standard) Data

FRAP value represents the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Table 3: Oxygen Radical Absorbance Capacity (ORAC) Assay

Compound ORAC Value (µM Trolox Equivalents/µg Compound)
This compound Data
Quercetin (Standard) Data
Trolox (Standard) Data

ORAC value represents the capacity of a compound to scavenge peroxyl radicals, expressed as Trolox equivalents.

Experimental Workflow

The general workflow for assessing the antioxidant capacity of a compound involves sample preparation followed by parallel execution of various assays to measure different aspects of antioxidant activity.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis SamplePrep Sample Preparation (Dissolve this compound and prepare serial dilutions) DPPH DPPH Assay SamplePrep->DPPH ABTS ABTS Assay SamplePrep->ABTS FRAP FRAP Assay SamplePrep->FRAP ORAC ORAC Assay SamplePrep->ORAC IC50 Calculate IC50 Values (DPPH & ABTS) DPPH->IC50 ABTS->IC50 FRAP_Val Calculate FRAP Value (Fe²⁺ Equivalents) FRAP->FRAP_Val ORAC_Val Calculate ORAC Value (Trolox Equivalents) ORAC->ORAC_Val

Caption: General workflow for in vitro antioxidant capacity assessment.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[1] This reduction causes a color change from violet to yellow, which is measured spectrophotometrically.[1]

Principle: DPPH• (Violet) + Antioxidant-H → DPPH-H (Yellow) + Antioxidant•[1]

Reagents and Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Standard antioxidant (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and stored in the dark.[1]

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Prepare a series of dilutions from this stock.[1] Do the same for the standard antioxidant.

  • Assay: In a 96-well microplate, add 100 µL of each sample dilution or standard to the wells.[1]

  • Add 100 µL of the DPPH working solution to each well.[1]

  • Prepare a control well containing 100 µL of DPPH solution and 100 µL of the solvent (without the sample).[1]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1][3]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[1][3]

Calculation: Calculate the percentage of DPPH radical scavenging activity: % Inhibition = [(A_control - A_sample) / A_control] * 100[3] Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[3] The IC50 value is determined by plotting the inhibition percentage against the sample concentrations.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a loss of color.[1]

Principle: ABTS•⁺ (Blue-Green) + Antioxidant → ABTS (Colorless) + Oxidized Antioxidant[1]

Reagents and Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol (B145695) or Phosphate (B84403) Buffer

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[1][3] Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.[1][3]

  • Working Solution: Before use, dilute the ABTS•⁺ stock solution with ethanol or a phosphate buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[1][3]

  • Sample Preparation: Prepare serial dilutions of this compound and a standard in a suitable solvent.[1]

  • Assay: Add a small volume of the sample or standard (e.g., 10-20 µL) to a 96-well plate.[1]

  • Add a larger volume of the ABTS•⁺ working solution (e.g., 180-190 µL) to each well.[1]

  • Incubation: Incubate the plate at room temperature for 6-7 minutes.[1]

  • Measurement: Measure the absorbance at 734 nm.[1][3]

Calculation: The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay. The IC50 value is then determined from the dose-response curve.[1]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form at a low pH.[1][4]

Reagents and Materials:

  • This compound

  • FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

  • 37°C incubator

Procedure:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio. Pre-warm the reagent to 37°C before use.

  • Standard Curve: Prepare a standard curve using a known concentration of FeSO₄·7H₂O.[1]

  • Sample Preparation: Prepare dilutions of this compound.

  • Assay: Add a small volume of the sample, standard, or blank (e.g., 10-30 µL) to a 96-well plate.[1][5]

  • Add a larger volume of the pre-warmed FRAP reagent (e.g., 190-270 µL) to each well.[1][4]

  • Incubation: Incubate the plate at 37°C. Reading time can vary but is often taken after 4-60 minutes.[1][4]

  • Measurement: Measure the absorbance at 593 nm.[1][5]

Calculation: The FRAP value is calculated by comparing the absorbance of the sample to the standard curve of Fe²⁺ concentration and is expressed as µM Fe(II) equivalents per µg of the compound.[1]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence from a probe (like fluorescein) that is being damaged by a source of peroxyl radicals.[6]

Reagents and Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - Free Radical Initiator

  • Trolox - Standard

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation: Prepare working solutions of fluorescein, AAPH, and Trolox standards in phosphate buffer.[6]

  • Assay Setup: In a 96-well black plate, add 25 µL of each sample dilution, standard, or blank (buffer) to the wells.[7]

  • Add 150 µL of the fluorescein working solution to all wells. Mix and incubate for 30 minutes at 37°C.[7]

  • Reaction Initiation: Place the plate in the reader. Initiate the reaction by adding 25 µL of the AAPH solution to all wells using an automated dispenser.[7]

  • Measurement: Immediately begin measuring the fluorescence kinetically at an excitation of ~485 nm and an emission of ~528 nm.[6] Readings should be taken every 1-2 minutes for at least 60 minutes at 37°C.[7]

Calculation: The antioxidant activity is determined by calculating the area under the curve (AUC) for the fluorescence decay of each sample relative to the blank. The final ORAC value is expressed as Trolox equivalents.

Potential Mechanism of Action: Nrf2 Pathway

Phenolic compounds may exert antioxidant effects not only by direct scavenging but also by modulating cellular signaling pathways. A key pathway is the Keap1-Nrf2 system, which regulates the expression of antioxidant and detoxification enzymes. An antioxidant like this compound could potentially activate this protective pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1Nrf2 Keap1-Nrf2 Complex ROS->Keap1Nrf2 induces Antioxidant Methyl 4-O- feruloylquinate Antioxidant->Keap1Nrf2 stabilizes Nrf2 Nrf2_free Nrf2 Keap1Nrf2->Nrf2_free release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Putative activation of the Keap1-Nrf2 antioxidant pathway.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound with a structure suggesting potential anti-inflammatory properties, characteristic of many phenolic compounds.[1] As an ester of ferulic acid and methyl quinate, it is structurally related to chlorogenic acids.[1] It is hypothesized that this compound exerts its anti-inflammatory effects by modulating key signaling pathways central to the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

These application notes provide a comprehensive set of protocols to evaluate the in vitro anti-inflammatory activity of this compound. The described assays will enable researchers to quantify its inhibitory effects on key inflammatory mediators and elucidate its mechanism of action.

Data Presentation

The following tables summarize the expected quantitative outcomes from a series of in vitro assays designed to evaluate the anti-inflammatory activity of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)Inhibition of NO Production (%)IC₅₀ (µM)
This compound 1035 ± 4.228.5
2558 ± 5.1
5085 ± 6.3
Ferulic Acid (Positive Control) 1030 ± 3.835.2
2552 ± 4.5
5079 ± 5.9
Diclofenac (Positive Control) 1045 ± 3.915.8
2575 ± 6.2
5095 ± 4.8

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
This compound 2555 ± 6.150 ± 5.548 ± 5.2
Ferulic Acid (Positive Control) 2548 ± 5.342 ± 4.940 ± 4.6
Diclofenac (Positive Control) 2570 ± 5.865 ± 6.362 ± 5.9

Table 3: Inhibition of Cyclooxygenase (COX) Enzyme Activity

CompoundIC₅₀ (µM)
COX-1 COX-2
This compound >10045.7
Ferulic Acid (Positive Control) >10060.2
Diclofenac (Positive Control) 5.20.8

Experimental Protocols

Cell Culture and Maintenance

The RAW 264.7 murine macrophage cell line is a suitable model for studying inflammation in vitro.[3]

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[2]

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.[2]

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

General Experimental Workflow for In Vitro Validation

G cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Analysis seed Seed RAW 264.7 cells in plates adhere Allow cells to adhere overnight seed->adhere pretreat Pre-treat with this compound (or controls) for 1 hour adhere->pretreat stimulate Stimulate with 1 µg/mL LPS pretreat->stimulate supernatant Collect supernatant for NO and cytokine analysis stimulate->supernatant lysates Prepare cell lysates for Western blot analysis stimulate->lysates G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB IkB_p p-IκB IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome Degradation IkB_p->Proteasome Proteasome->IkB degrades p-IκB Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_n->Genes activates Nucleus Nucleus M4OFQ This compound M4OFQ->IKK inhibits G cluster_p38 p38 Pathway cluster_ERK ERK Pathway cluster_JNK JNK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p_p38 p-p38 p38->p_p38 Transcription Transcription Factors (e.g., AP-1) p_p38->Transcription p_ERK p-ERK ERK->p_ERK p_ERK->Transcription p_JNK p-JNK JNK->p_JNK p_JNK->Transcription Genes Pro-inflammatory Gene Expression Transcription->Genes M4OFQ This compound M4OFQ->MAPKK inhibits

References

Application Notes and Protocols: Investigating the Antiviral Activity of Methyl 4-O-feruloylquinate Against H5N1 Influenza Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro investigation of the antiviral properties of Methyl 4-O-feruloylquinate against the highly pathogenic H5N1 influenza virus. While specific experimental data on the anti-H5N1 activity of this compound is not yet publicly available, this document outlines the standardized methodologies to generate, present, and interpret such critical data.[1] The protocols detailed below are based on established methods for evaluating antiviral compounds against influenza viruses.

Data Presentation

Quantitative data from in vitro antiviral and cytotoxicity assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following table provides a standardized format for summarizing the key parameters of a test compound's activity against the H5N1 virus.[1]

Table 1: In Vitro Anti-H5N1 Activity and Cytotoxicity of this compound

Cell LineVirus StrainAssay TypeIC₅₀ (µM)EC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
MDCKA/Vietnam/1203/2004 (H5N1)Plaque ReductionDataDataDataData
A549A/Anhui/1/2005 (H5N1)TCID₅₀ InhibitionDataDataDataData
MDCKA/Vietnam/1203/2004 (H5N1)NA InhibitionDataN/AN/AN/A

Definitions:

  • IC₅₀ (50% Inhibitory Concentration): Concentration of the compound that inhibits 50% of a specific viral enzyme activity (e.g., neuraminidase).[1]

  • EC₅₀ (50% Effective Concentration): Concentration of the compound that reduces viral replication or cytopathic effect by 50%.[1]

  • CC₅₀ (50% Cytotoxic Concentration): Concentration of the compound that reduces cell viability by 50%.[1]

  • Selectivity Index (SI): A measure of the compound's therapeutic window. Higher SI values indicate greater antiviral specificity.[1]

Experimental Protocols

Detailed and reproducible protocols are crucial for the accurate assessment of a compound's antiviral properties. The following are standard protocols for key in vitro assays used in the investigation of anti-H5N1 agents.[1]

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range of the test compound that is non-toxic to the host cells, which is essential for differentiating between antiviral effects and general cytotoxicity.[1]

Materials:

  • Madin-Darby Canine Kidney (MDCK) or A549 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Seed MDCK or A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.[1]

  • Prepare serial dilutions of this compound in DMEM.[1]

  • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate. Include a "cell control" (medium only) and a "solvent control" (highest concentration of DMSO used).[1]

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.[1]

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay

This assay is used to determine the EC₅₀ of the compound by quantifying the inhibition of virus-induced plaque formation.

Materials:

  • Confluent MDCK cell monolayers in 6-well plates

  • H5N1 virus stock (e.g., 100 PFU/well)

  • Serial dilutions of this compound

  • Infection medium (DMEM with 1 µg/mL TPCK-trypsin)

  • Agarose (B213101) overlay (e.g., 2X MEM mixed with 1.2% agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 4% Paraformaldehyde

Protocol:

  • Prepare serial dilutions of this compound in infection medium.

  • In a separate plate or tubes, mix equal volumes of each compound dilution with a standardized amount of H5N1 virus (e.g., 100 PFU). Include a "virus control" (virus mixed with medium only).[1]

  • Incubate the virus-compound mixtures for 1 hour at 37°C.[1]

  • Wash the confluent MDCK cell monolayers with PBS.

  • Inoculate the cells with 200 µL of the virus-compound mixtures and incubate for 1 hour at 37°C for viral adsorption.[1]

  • Remove the inoculum and overlay the cells with 2 mL of the agarose overlay medium.[1]

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.[1]

  • Fix the cells with 4% paraformaldehyde for at least 1 hour.[1]

  • Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.[1]

  • Wash the plates with water and allow them to dry.[1]

  • Count the number of plaques in each well.[1]

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.[1]

Neuraminidase (NA) Inhibition Assay

This assay determines if the compound's mechanism of action involves the inhibition of the viral neuraminidase enzyme, a key target for many anti-influenza drugs.[1]

Materials:

  • H5N1 virus stock

  • Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay buffer (e.g., MES buffer with CaCl₂)

  • Serial dilutions of this compound

  • Oseltamivir carboxylate (positive control)

  • Stop solution (e.g., ethanol/glycine buffer)

  • 96-well black plates

  • Fluorometer

Protocol:

  • In a 96-well black plate, add 50 µL of serially diluted this compound or Oseltamivir carboxylate.[1]

  • Add 50 µL of diluted H5N1 virus to each well. Include a "virus control" (virus with buffer) and a "blank" (buffer only).[1]

  • Incubate the plate at room temperature for 45 minutes.[1]

  • Add 50 µL of 300 µM MUNANA substrate to each well and incubate at 37°C for 1 hour.[1]

  • Stop the reaction by adding 100 µL of the stop solution.[1]

  • Read the fluorescence using a fluorometer.[1]

  • Calculate the percentage of NA inhibition for each compound concentration relative to the virus control and determine the IC₅₀ value.[1]

Visualizations

Experimental Workflow

Caption: Workflow for in vitro evaluation of antiviral activity.

Plaque Reduction Assay Workflow

G A Prepare MDCK Cell Monolayer C Inoculate MDCK Cells A->C B Mix H5N1 Virus with Compound Dilutions B->C D Viral Adsorption (1 hour) C->D E Add Agarose Overlay D->E F Incubate (48-72 hours) E->F G Fix and Stain Plaques F->G H Count Plaques and Calculate EC₅₀ G->H

Caption: Step-by-step plaque reduction assay protocol.

Potential Mechanism of Action: Neuraminidase Inhibition

While the precise mechanism of this compound is yet to be determined, one potential target for anti-influenza compounds is the viral neuraminidase. Inhibition of this enzyme would prevent the release of new virus particles from infected cells, thereby halting the spread of infection.

G cluster_0 Infected Host Cell cluster_1 Extracellular Space A Viral Replication B Progeny Virions Budding A->B C Virions Trapped by Sialic Acid Receptors B->C D Released Virions Infect New Cells C->D NA Cleavage X This compound Y Neuraminidase (NA) X->Y Inhibits Y->C

Caption: Proposed mechanism of neuraminidase inhibition.

References

Application Notes and Protocols: Methyl 4-O-feruloylquinate in Neuroinflammation Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-O-feruloylquinate is a phenolic compound with significant potential as a therapeutic agent in neuroinflammatory and neurodegenerative diseases. As a derivative of ferulic acid and quinic acid, it is anticipated to possess potent anti-inflammatory, antioxidant, and neuroprotective properties.[1] Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a key pathological feature in a range of neurological disorders. The overproduction of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), contributes to neuronal damage. This compound is hypothesized to mitigate these effects through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2]

These application notes provide a comprehensive guide for investigating the anti-neuroinflammatory and neuroprotective effects of this compound in established in vitro and in vivo experimental models.

Data Presentation: Anti-Inflammatory and Neuroprotective Effects

Direct quantitative data for this compound in neuroinflammation models is limited in publicly available literature. The following tables summarize representative data for structurally and functionally related compounds, such as ferulic acid and other caffeoylquinic acid derivatives, to provide an expected range of biological activity.

Table 1: In Vitro Anti-Neuroinflammatory Activity of Related Compounds in LPS-Stimulated Microglial Cells

CompoundCell LineParameterConcentration (µM)Inhibition (%)Reference
Ferulic AcidBV2NO Production50~45%[3]
Ferulic AcidBV2TNF-α Release50~50%[3]
Ferulic AcidBV2IL-6 Release50~60%[3]
Icariside E4RAW 264.7NO Production10~70%[4]
LuteolinBV2NO Production20~80%
LuteolinBV2TNF-α Release20~75%
LuteolinBV2IL-6 Release20~85%

Table 2: Neuroprotective Effects of Related Compounds

CompoundModelParameterConcentrationEffectReference
Ferulic AcidSH-SY5Y cells (H₂O₂-induced)Cell Viability25 µMIncreased by ~30%
Ferulic AcidRat model of cerebral ischemiaInfarct Volume100 mg/kgReduced by ~40%[5]
Caffeic AcidPC12 cells (LPS-induced)Neurite Outgrowth10 µMPromoted neurite outgrowth[5]
Chlorogenic AcidA549 cellsCell Proliferation50 µMInhibited proliferation[6]

Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound is predicted to exert its anti-neuroinflammatory effects by targeting key intracellular signaling cascades. The diagrams below, generated using Graphviz, illustrate the putative mechanisms of action.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Compound Methyl 4-O- feruloylquinate Compound->IKK Inhibition Compound->NFkB_nuc Inhibition DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 DNA->Cytokines Transcription

Caption: Putative Inhibition of the NF-κB Signaling Pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 Activation JNK->AP1 Activation p38->AP1 Activation Compound Methyl 4-O- feruloylquinate Compound->MKKs Inhibition Compound->p38 Inhibition DNA DNA AP1->DNA Cytokines Pro-inflammatory Gene Expression DNA->Cytokines Transcription Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Microglial Cell Culture (e.g., BV-2, RAW 264.7) Pretreatment Pre-treatment with This compound Cell_Culture->Pretreatment Stimulation LPS Stimulation (e.g., 1 µg/mL) Pretreatment->Stimulation Analysis_vitro Analysis: - NO Production (Griess Assay) - Cytokine Levels (ELISA) - Protein Expression (Western Blot) - Gene Expression (RT-qPCR) Stimulation->Analysis_vitro Animal_Model Rodent Model of Neuroinflammation (e.g., LPS injection) Treatment_vivo Administration of This compound Animal_Model->Treatment_vivo Behavioral Behavioral Tests (e.g., Morris Water Maze) Treatment_vivo->Behavioral Analysis_vivo Post-mortem Analysis: - Brain Tissue Homogenates (ELISA, Western) - Immunohistochemistry Behavioral->Analysis_vivo

References

Investigating the Potential Anticancer Effects of Methyl 4-O-feruloylquinate on Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-O-feruloylquinate is a natural phenolic compound with structural similarities to ferulic acid and caffeoylquinic acids, compounds known for their antioxidant and anti-inflammatory properties.[1][2] While direct in-vivo studies on the therapeutic potential of this compound are limited, emerging research on related compounds suggests a rationale for investigating its efficacy as a potential anticancer agent.[1] Ferulic acid, a component of this compound, has been shown to induce apoptosis and affect key signaling pathways in various cancer cell lines.[3][4]

These application notes provide a comprehensive guide for researchers interested in exploring the effects of this compound on cancer cell lines. The following sections detail experimental protocols for assessing cytotoxicity, and investigating the underlying molecular mechanisms, and include templates for data presentation and visualization of relevant signaling pathways.

Data Presentation: Quantitative Analysis of Anticancer Effects

Effective data presentation is crucial for interpreting experimental outcomes. The following tables are templates for summarizing quantitative data obtained from the described protocols.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma24Data to be determined
48Data to be determined
72Data to be determined
A549Lung Carcinoma24Data to be determined
48Data to be determined
72Data to be determined
HCT116Colon Carcinoma24Data to be determined
48Data to be determined
72Data to be determined
L929Normal Fibroblast72Data to be determined

IC50 (half-maximal inhibitory concentration) values should be calculated from dose-response curves.

Table 2: Effect of this compound on Apoptosis Induction in Cancer Cells

Cell LineTreatment Concentration (µM)Incubation Time (h)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
MCF-7 Control (Vehicle)48Data to be determinedData to be determined
IC5048Data to be determinedData to be determined
2 x IC5048Data to be determinedData to be determined
A549 Control (Vehicle)48Data to be determinedData to be determined
IC5048Data to be determinedData to be determined
2 x IC5048Data to be determinedData to be determined

Data to be acquired via Annexin V/Propidium Iodide staining followed by flow cytometry.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational and may require optimization based on the specific cancer cell line and laboratory conditions.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., L929) for cytotoxicity comparison.[5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).[6]

  • This compound (stock solution in DMSO).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well plates.

  • Multichannel pipette and sterile tips.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in a complete medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (DMSO concentration should not exceed 0.1%).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

G Experimental Workflow: MTT Assay cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5/6 a Seed cells in 96-well plate b Incubate for 24h a->b c Treat cells with Methyl 4-O-feruloylquinate b->c d Incubate for 24/48/72h c->d e Add MTT solution d->e f Incubate for 4h e->f g Solubilize formazan with DMSO f->g h Measure absorbance at 570 nm g->h i Calculate IC50 h->i

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest.

  • 6-well plates.

  • This compound.

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

  • Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value for 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.

G Experimental Workflow: Apoptosis Assay a Seed and treat cells in 6-well plates b Incubate for 48h a->b c Harvest cells (adherent and floating) b->c d Wash with cold PBS c->d e Resuspend in Binding Buffer d->e f Add Annexin V-FITC and PI e->f g Incubate for 15 min in the dark f->g h Analyze by Flow Cytometry g->h

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol investigates the effect of this compound on the expression of key proteins in signaling pathways.

Materials:

  • Cancer cell line of interest.

  • 6-well plates.

  • This compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Lysis: Treat cells as described for the apoptosis assay. After treatment, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Potential Signaling Pathways to Investigate

Based on studies of ferulic acid and related compounds, this compound may exert its anticancer effects by modulating several key signaling pathways.[3][4][7][8]

G Potential Signaling Pathways Affected by this compound cluster_0 Pro-Survival Pathways cluster_1 Apoptotic Pathway PI3K PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibition ERK ERK/MAPK NFkB NF-κB ERK->NFkB Bax Bax Caspases Caspases Bax->Caspases Bcl2->Bax Inhibition Apoptosis Apoptosis Caspases->Apoptosis Compound This compound Compound->PI3K Inhibition Compound->ERK Inhibition Compound->Bax Activation Compound->Bcl2 Inhibition

Caption: Hypothesized mechanism of action for this compound.

Conclusion

While the direct anticancer effects of this compound are yet to be extensively documented, the protocols and conceptual frameworks presented here provide a robust starting point for its investigation. By systematically evaluating its cytotoxicity, pro-apoptotic activity, and impact on key signaling pathways, researchers can elucidate the therapeutic potential of this natural compound in oncology. The structural similarity to compounds with known anticancer properties provides a strong rationale for pursuing this line of research.[9]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield of Methyl 4-O-feruloylquinate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is a multi-step process that typically starts with commercially available D-(-)-quinic acid. The core strategy involves four key stages:

  • Protection of Diols: Selective protection of the hydroxyl groups on quinic acid that are not the target for esterification.

  • Esterification: Coupling of the protected quinic acid derivative with an activated form of ferulic acid.

  • Methylation: Introduction of the methyl ester group. This can be performed at the beginning of the synthesis by starting with methyl quinate, or at the end by esterifying the carboxylic acid.

  • Deprotection: Removal of the protecting groups to yield the final product.[1]

Q2: What are some common protecting groups used for the hydroxyl groups of quinic acid?

A2: Acetal protecting groups, such as those formed with 2,2,3,3-tetramethoxybutane (B127872) (butane 2,3-bisacetal, BBA), are commonly used for the vicinal diols in quinic acid. Silyl ethers are also frequently employed to protect hydroxyl groups. The selection of a protecting group is critical, as it must be stable under the subsequent reaction conditions and easily removable at the end of the synthesis.[1]

Q3: How can the final product, this compound, be purified?

A3: Purification of this compound and its precursors is typically achieved through chromatographic techniques.[1] Column chromatography is a widely used method to separate the desired product from unreacted starting materials and byproducts.[1] For further purification of the final crystalline compound, recrystallization can also be utilized.[1][2] Solid-phase extraction (SPE) using a reversed-phase C18 sorbent is another effective method for isolation.[3]

Q4: What are the most common impurities encountered during the synthesis of this compound?

A4: The synthesis can lead to a mixture of products and several impurities. The most common impurities include:

  • Isomeric Byproducts: Methyl 3-O-feruloylquinate and Methyl 5-O-feruloylquinate are the most prevalent impurities, resulting from the non-selective esterification of the different hydroxyl groups on the quinic acid ring.[4]

  • Unreacted Starting Materials: Residual methyl quinate and ferulic acid (or its activated form) may remain in the crude product.[4]

  • Di- and Tri-esterified Products: Over-reaction can lead to the formation of di- or even tri-feruloyl esters of methyl quinate.[4]

  • Byproducts from Protecting Groups: Incomplete deprotection can result in partially protected intermediates as impurities.[4]

Troubleshooting Guide

To improve the yield of this compound, it is crucial to address issues that may arise during the synthesis. The following table summarizes common problems, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Esterification Step - Incomplete activation of ferulic acid.- Steric hindrance around the C-4 hydroxyl group.- Inefficient coupling agent.- Ensure complete conversion of ferulic acid to its acid chloride or another activated form.- Consider using a Mitsunobu reaction, which is effective for sterically hindered alcohols.- For direct coupling, explore using Steglich esterification conditions with DCC/DMAP, which is known to be mild and effective.[1]
Formation of Multiple Isomers - Incomplete or non-selective protection of quinic acid hydroxyl groups.- Acyl migration of the feruloyl group.- Verify the complete protection of the C-3 and C-5 hydroxyls before esterification using techniques like NMR.- Acyl migration from the C-4 to the C-5 position can occur. To minimize this, it is advisable to stop the reaction before it reaches full completion (e.g., by monitoring with TLC).[1]
Difficulty in Purifying the Product - Presence of closely related isomers.- Unreacted starting materials and reagents.- Optimize the mobile phase for column chromatography to achieve better separation of isomers.- Use a work-up procedure, such as an aqueous wash, to remove as many water-soluble impurities as possible before chromatography.[1]
Low Overall Yield - Cumulative losses at each synthetic step.- Optimize each step of the reaction individually to maximize the yield before proceeding to the next. Pay close attention to reaction times, temperatures, and stoichiometry of reagents.[1]

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Proposed Synthesis of this compound

This protocol is adapted from the synthesis of 4-O-feruloylquinic acid.

Step 1: Synthesis of Methyl Quinate

  • Suspend D-(-)-quinic acid in methanol.

  • Add a catalytic amount of a suitable acid catalyst (e.g., (±)-10-camphorsulfonic acid).

  • Reflux the mixture until the reaction is complete, monitoring its progress by TLC.

  • Neutralize the catalyst, remove the solvent under reduced pressure, and purify the crude product to obtain methyl quinate.[1]

Step 2: Protection of Methyl Quinate

  • Select an appropriate protecting group for the diols at C-3 and C-5 (e.g., using 2,2,3,3-tetramethoxybutane to form a butane (B89635) 2,3-bisacetal).

  • Carry out the protection reaction under the recommended conditions.

  • Purify the protected methyl quinate by column chromatography.[1]

Step 3: Esterification with Feruloyl Chloride

  • Prepare feruloyl chloride from ferulic acid.

  • Dissolve the protected methyl quinate in a mixture of pyridine (B92270) and dichloromethane.

  • Add a catalytic amount of DMAP.

  • Slowly add the feruloyl chloride and stir the reaction at room temperature until completion (monitor by TLC).

  • Work up the reaction mixture to isolate the protected this compound.[1]

Step 4: Deprotection

  • Dissolve the protected this compound in a mixture of THF and 1 M aqueous HCl.

  • Stir at room temperature until the deprotection is complete (monitor by TLC).

  • Extract the product and purify by column chromatography and/or recrystallization to yield this compound.[1]

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product D-(-)-Quinic Acid D-(-)-Quinic Acid Methylation Step 1: Methylation D-(-)-Quinic Acid->Methylation Methanol, Acid Catalyst Ferulic Acid Ferulic Acid Activation Ferulic Acid Activation Ferulic Acid->Activation e.g., SOCl2 Protection Step 2: Diol Protection Methylation->Protection Methyl Quinate Esterification Step 3: Esterification Protection->Esterification Protected Methyl Quinate Activation->Esterification Feruloyl Chloride Deprotection Step 4: Deprotection Esterification->Deprotection Protected Product Column Chromatography Column Chromatography Deprotection->Column Chromatography Crude Product Recrystallization Recrystallization Column Chromatography->Recrystallization Partially Purified Final Product This compound Recrystallization->Final Product High Purity

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Overall Yield Esterification_Issues Poor Esterification Low_Yield->Esterification_Issues Isomer_Formation Isomer Formation Low_Yield->Isomer_Formation Purification_Loss Purification Losses Low_Yield->Purification_Loss Optimize_Esterification Optimize Coupling Agent & Reaction Conditions Esterification_Issues->Optimize_Esterification addresses Improve_Protection Improve Diol Protection & Monitor Reaction Isomer_Formation->Improve_Protection addresses Refine_Purification Optimize Chromatography & Work-up Purification_Loss->Refine_Purification addresses

Caption: Logical relationships in troubleshooting low yield synthesis.

References

Preventing acyl migration during the synthesis of feruloylquinates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of feruloylquinates, with a primary focus on preventing acyl migration.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to acyl migration during the synthesis of feruloylquinates.

Issue (Question) Possible Cause(s) Recommended Solution(s)
1. My final product is a mixture of feruloylquinate isomers instead of the desired single isomer. What is the most likely cause? Acyl migration has likely occurred during the synthesis or deprotection steps. This is often promoted by basic or strongly acidic conditions, or elevated temperatures.[1]1. Review your deprotection conditions: If using basic conditions (e.g., sodium methoxide) or strong acid, consider switching to milder, acidic conditions (e.g., 1 M HCl in THF at room temperature) for deprotection.[2] 2. Control the pH: Maintain a pH between 4 and 5 during purification and storage, as this range has been shown to minimize the rate of acyl migration.[3] 3. Lower the reaction temperature: If possible, conduct reactions and purifications at lower temperatures to reduce the rate of this thermodynamically driven process.[4]
2. I am attempting a regioselective synthesis of a specific feruloylquinate isomer, but the feruloyl group is attaching to the wrong hydroxyl position on the quinic acid. Why is this happening? The protecting group strategy is not effectively directing the acylation to the desired position. The chosen protecting groups may not be stable under the reaction conditions, or they may not provide sufficient steric hindrance to block other hydroxyl groups.1. Employ an orthogonal protecting group strategy: Use protecting groups that can be removed under different conditions. For example, silyl (B83357) ethers (like TBDMS) can be removed with fluoride (B91410) ions, while acetals can be removed with mild acid. This allows for the selective deprotection of one hydroxyl group for feruloylation.[5][6][7] 2. Verify protecting group stability: Ensure the protecting groups are stable under the acylation conditions. For instance, if using a base-labile protecting group, avoid basic conditions during the coupling step.
3. During the work-up and purification of my feruloylquinate product, I observe an increase in the amount of isomeric impurities. How can I prevent this? Acyl migration can occur during purification, especially if the conditions are not carefully controlled. The choice of solvent and pH of aqueous solutions used in extraction and chromatography can significantly impact isomer stability.1. Use acidic conditions for extraction: Extract your product at a pH of 4 and at a low temperature (e.g., 4°C) to effectively halt acyl migration.[3] 2. Optimize chromatography conditions: Use a mobile phase with a suitable pH (ideally acidic) for chromatographic purification. Monitor the fractions promptly to avoid prolonged exposure to conditions that might promote migration.
4. My reaction yield is low, and I suspect side reactions are occurring along with acyl migration. What are other potential side reactions? Besides acyl migration, other side reactions can include ester hydrolysis (cleavage of the feruloyl group) or the formation of lactones under certain conditions.[1]1. Control moisture: Ensure all solvents and reagents are dry, as water can lead to hydrolysis of the ester bond. 2. Avoid prolonged reaction times at high temperatures: This can minimize the formation of degradation products, including lactones.[1]

Frequently Asked Questions (FAQs)

Q1: What is acyl migration and why is it a problem in feruloylquinate synthesis?

A1: Acyl migration is the intramolecular transfer of the feruloyl group from one hydroxyl group to another on the quinic acid backbone.[1] This is a significant issue in the synthesis of specific feruloylquinate isomers because it leads to the formation of a mixture of regioisomers, making it difficult to isolate the desired pure compound and reducing the overall yield of the target molecule.

Q2: How does pH influence acyl migration?

A2: The rate of acyl migration is highly pH-dependent.[1] Basic conditions significantly accelerate the process, likely by promoting the deprotonation of a hydroxyl group, which then acts as a nucleophile to attack the ester carbonyl, leading to the formation of a tetrahedral intermediate that resolves into the migrated product.[8][9] Conversely, acidic conditions, particularly in the pH range of 4-5, can minimize the rate of acyl migration.[3]

Q3: What are the most effective protecting groups for the hydroxyl groups of quinic acid to prevent acyl migration during synthesis?

A3: The choice of protecting group is crucial for achieving regioselectivity. An effective strategy is to use orthogonal protecting groups, which can be removed under different conditions.[5][6][10] For example, to synthesize 3-O-feruloylquinic acid, the 1, 4, and 5-hydroxyl groups need to be protected. A common approach involves the formation of an acetonide to protect the 4- and 5-hydroxyls, and esterification of the 1-hydroxyl. This leaves the 3-hydroxyl available for feruloylation.

Q4: Can temperature affect acyl migration?

A4: Yes, temperature plays a role in acyl migration. As a thermodynamically controlled process, higher temperatures can provide the necessary activation energy for the migration to occur more readily.[4] Therefore, conducting reactions and purifications at lower temperatures is generally recommended to suppress this side reaction.

Q5: What analytical techniques are best for detecting and quantifying acyl migration?

A5: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose.[11][12][13] It allows for the separation of the different feruloylquinate isomers and their unambiguous identification and quantification based on their fragmentation patterns and retention times. NMR spectroscopy can also be used to characterize the different isomers.[14]

Quantitative Data Summary

The following table summarizes the impact of different conditions on acyl migration, providing a comparative overview for experimental design.

Parameter Condition Observed Effect on Acyl Migration Reference
pH Basic (pH > 7)Significantly increased rate of acyl migration.[1][1]
Neutral (pH ≈ 7)Moderate rate of acyl migration.
Acidic (pH 4-5)Minimal rate of acyl migration.[3][3]
Temperature Elevated TemperatureIncreased rate of acyl migration.[4][4]
Room TemperatureModerate rate of acyl migration.
Low Temperature (e.g., 4°C)Significantly reduced rate of acyl migration.[3][3]
Protecting Group Strategy Non-orthogonalHigher risk of obtaining isomeric mixtures due to non-selective deprotection.
OrthogonalEnables regioselective synthesis and minimizes isomer formation.[5][6][5][6]

Experimental Protocols

Detailed Methodology for the Regioselective Synthesis of 3-O-Feruloylquinic Acid

This protocol provides a step-by-step guide for the synthesis of 3-O-feruloylquinic acid, incorporating strategies to minimize acyl migration.

Step 1: Protection of Quinic Acid

  • Objective: To protect the 1, 4, and 5-hydroxyl groups of quinic acid, leaving the 3-hydroxyl group free for feruloylation.

  • Procedure:

    • Suspend D-(-)-quinic acid in a suitable solvent (e.g., a mixture of 2,2-dimethoxypropane (B42991) and acetone).

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Reflux the mixture to form the 4,5-acetonide.

    • Protect the 1-hydroxyl group, for example, by forming a methyl ester using methanol (B129727) and a catalytic amount of sulfuric acid.

    • Purify the protected quinic acid derivative by column chromatography.

Step 2: Preparation of Feruloyl Chloride

  • Objective: To activate the carboxylic acid of ferulic acid for esterification.

  • Procedure:

    • Protect the phenolic hydroxyl group of ferulic acid (e.g., as an acetate (B1210297) ester) to prevent side reactions.

    • React the protected ferulic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent (e.g., dichloromethane) to form the acid chloride.

    • Remove the excess chlorinating agent and solvent under reduced pressure.

Step 3: Esterification

  • Objective: To couple the protected feruloyl chloride with the protected quinic acid at the 3-hydroxyl position.

  • Procedure:

    • Dissolve the protected quinic acid derivative in a dry, non-polar solvent (e.g., dichloromethane) with a base (e.g., pyridine) and a catalytic amount of DMAP.

    • Cool the solution to 0°C.

    • Slowly add a solution of the protected feruloyl chloride in the same solvent.

    • Allow the reaction to stir at room temperature until completion (monitor by TLC).

    • Work up the reaction by washing with dilute acid and brine, then dry the organic layer and concentrate under reduced pressure.

    • Purify the fully protected 3-O-feruloylquinate by column chromatography.

Step 4: Deprotection

  • Objective: To remove all protecting groups to yield 3-O-feruloylquinic acid, while minimizing acyl migration.

  • Procedure:

    • Dissolve the purified, fully protected product in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous hydrochloric acid (HCl).[2]

    • Stir the reaction at room temperature and monitor the progress by TLC or LC-MS.

    • Upon completion, neutralize the reaction mixture carefully with a mild base (e.g., sodium bicarbonate).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization, using acidic conditions where possible to prevent acyl migration.

Visualizations

Acyl_Migration_Mechanism Mechanism of Acyl Migration A Desired Feruloylquinate Isomer B Deprotonation of adjacent -OH (promoted by base) A->B Basic Conditions C Nucleophilic attack on ester carbonyl B->C D Tetrahedral Intermediate (Orthoester-like) C->D E Collapse of Intermediate D->E F Migrated Feruloylquinate Isomer E->F

Caption: Mechanism of base-catalyzed acyl migration in feruloylquinates.

Troubleshooting_Workflow Troubleshooting Isomeric Impurities start Problem: Mixture of Isomers Observed q1 When is the isomer mixture observed? start->q1 a1 After Deprotection q1->a1 Deprotection a2 During Work-up/Purification q1->a2 Purification a3 After Acylation q1->a3 Synthesis sol1 Review deprotection conditions. - Use mild acidic conditions (e.g., 1M HCl/THF). - Lower the temperature. a1->sol1 sol2 Control work-up conditions. - Maintain pH 4-5. - Use low temperatures (4°C). a2->sol2 sol3 Evaluate protecting group strategy. - Ensure orthogonal protection. - Check protecting group stability. a3->sol3

Caption: A workflow for troubleshooting the formation of isomeric impurities.

References

Troubleshooting peak tailing in HPLC analysis of Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Methyl 4-O-feruloylquinate.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a prolonged trailing edge.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential problems with the analytical method or HPLC system.[3] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 is generally considered significant tailing.[3]

Q1: What are the most common causes of peak tailing for a phenolic compound like this compound?

For polar, ionizable compounds such as this compound, the primary cause of peak tailing is secondary interactions with the stationary phase.[4][5] This occurs when the analyte interacts with residual, acidic silanol (B1196071) groups (Si-OH) on the surface of silica-based columns, in addition to the intended hydrophobic interaction.[6][7] These secondary interactions are a separate retention mechanism that can delay a portion of the analyte from eluting, causing the characteristic tail.[7]

Other significant causes are categorized as follows:

  • Column-Related Issues: Degradation of the column, contamination, or physical deformation of the packed bed (voids).[3][8]

  • Mobile Phase Issues: Incorrect mobile phase pH that is close to the analyte's pKa, leading to a mixed ionic state.[1][9]

  • Sample-Related Issues: Overloading the column with too much sample or using an injection solvent that is significantly stronger than the mobile phase.[3][4]

  • Instrumental Issues: Extra-column volume (or dead volume) in the system, caused by excessively long or wide tubing or improper connections.[3][4][10]

Q2: My peak is tailing. How can I diagnose the specific cause?

A systematic approach is crucial. Start by identifying the scope of the problem and then isolate the variable.

Initial Diagnostic Steps:

  • Check All Peaks: Is the tailing observed on all peaks in the chromatogram or just for this compound?

    • All Peaks Tailing: This often points to a system-wide issue like extra-column dead volume, a column void, a blocked frit, or a mobile phase problem.[11]

    • Specific Peak Tailing: This is more likely related to the chemistry of the analyte itself, such as secondary silanol interactions.[12]

  • Test for Overload: Reduce the sample concentration or injection volume by a factor of 5 to 10.[13] If the peak shape improves and becomes more symmetrical, the column was overloaded.[2][13]

  • Evaluate the Column: If the column is old, has been used with complex sample matrices, or has been subjected to harsh pH conditions, it may be degraded or contaminated.[3][14] Replacing it with a new column is a quick way to confirm if the column is the problem.[6]

Q3: How can I eliminate peak tailing caused by secondary silanol interactions?

Since secondary interactions are the most frequent cause for this type of analyte, optimizing the mobile phase and column chemistry is the most effective solution.

Mobile Phase Optimization:

  • Lower the Mobile Phase pH: For acidic phenolic compounds, lowering the mobile phase pH to between 2.5 and 3.5 is highly effective.[5] This suppresses the ionization of the analyte's acidic functional groups and also protonates the residual silanol groups on the column, minimizing unwanted ionic interactions.[6][8] Use a buffer or an additive like 0.1% formic or phosphoric acid to maintain a stable pH.[5][15]

  • Use a Buffer: A buffer is essential for maintaining a stable pH, which is critical when working with ionizable compounds.[5]

Column Selection and Care:

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically deactivates most residual silanol groups, significantly reducing the potential for secondary interactions.[5][6] This is the best choice for analyzing polar compounds like polyphenols.[16]

  • Consider an Alternative Stationary Phase: If tailing persists on a C18 column, a phenyl-hexyl stationary phase can offer different selectivity for aromatic compounds through pi-pi interactions, potentially improving peak shape.[5][17]

  • Use a Guard Column: A guard column protects the analytical column from strongly retained impurities in the sample that could create active sites and cause tailing.[5]

Q4: What should I do if I suspect extra-column dead volume is the issue?

Extra-column dead volume causes band broadening and peak tailing because the separated analyte band disperses in spaces outside of the column.[4]

  • Check all Fittings and Tubing: Ensure all connections between the injector, column, and detector are secure and properly seated.[12]

  • Minimize Tubing Length and Diameter: Use the shortest possible length of narrow internal diameter (e.g., 0.12 mm) tubing to connect the system components.[3]

  • Ensure Correct Ferrule Depth: Improperly set ferrules on stainless steel fittings can create small voids that contribute to dead volume.[12]

Frequently Asked Questions (FAQs)

Q: What is the difference between peak tailing and peak fronting? A: Peak tailing is when the back half of the peak is broader than the front half.[2] Peak fronting is the opposite, where the front of the peak is sloped and broader than the back. Fronting is often caused by column overload, low temperature, or poor sample solubility.[2][14]

Q: Can a contaminated or old column be regenerated? A: Yes, columns can often be regenerated by washing them with a series of strong solvents according to the manufacturer's instructions.[5] For reversed-phase columns, this might involve flushing with water, then a strong organic solvent like isopropanol (B130326) or acetonitrile. If a column frit is blocked, reversing the column (if permitted by the manufacturer) and flushing to waste can sometimes dislodge particulates.[6][11] However, if the packed bed has collapsed or the stationary phase is chemically degraded, the column must be replaced.[8]

Q: How does mobile phase pH affect retention and peak shape? A: For ionizable compounds, mobile phase pH is a critical parameter.[9][18] When the pH is close to the analyte's pKa, the compound exists as a mixture of ionized and non-ionized forms, which can lead to distorted or split peaks.[9] For acidic compounds like this compound, a low pH (well below the pKa) ensures the compound is in a single, neutral form, resulting in better retention and sharper, more symmetrical peaks.[19][20]

Data Presentation

The following table summarizes common causes of peak tailing and their corresponding solutions.

Potential Cause Symptoms Suggested Solution(s) Citations
Secondary Silanol Interactions Tailing on specific polar/ionizable analyte peaks.Lower mobile phase pH to 2.5-3.5 with 0.1% formic/phosphoric acid. Use a high-purity, end-capped C18 column. Consider a phenyl-hexyl column.[5][6][8]
Column Overload Peak shape improves upon sample dilution. Can cause tailing or fronting.Reduce sample concentration or injection volume. Use a column with a higher capacity (larger diameter or pore size).[2][3][13]
Extra-Column Dead Volume Tailing and broadening on all peaks, especially early eluting ones.Check and tighten all fittings. Use shorter, narrower internal diameter tubing. Ensure ferrules are seated correctly.[3][4]
Column Contamination / Degradation Gradual worsening of peak shape over time. High backpressure.Wash the column with strong solvents. Use a guard column. Replace the column if performance does not improve.[3][8][14]
Injection Solvent Mismatch Distorted or split peaks, especially for early eluters.Dissolve the sample in the initial mobile phase or a weaker solvent.[3][4][12]
Column Void / Bed Collapse Sudden drop in pressure, broad and tailing peaks.Replace the column. Prevent by avoiding sudden pressure shocks and operating within the column's recommended pH range.[8][11]

Experimental Protocols

General Protocol for HPLC Analysis of this compound

This method provides a robust starting point for the analysis and can be optimized to resolve specific issues like peak tailing.

  • Column: High-purity, end-capped reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid (adjust to pH ~2.5-3.0).[17]

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30 °C.[17]

  • Injection Volume: 5-10 µL.

  • Detection: UV at 320 nm.[15][17]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B) to prevent solvent mismatch effects. Filter through a 0.2 or 0.45 µm syringe filter before injection.

Initial Gradient Program:

  • 0-20 min: 5% to 95% B

  • 20-25 min: Hold at 95% B (column wash)

  • 25-26 min: Return to 5% B

  • 26-30 min: Hold at 5% B (equilibration)

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting peak tailing in an HPLC analysis.

G start Peak Tailing Observed (Asymmetry Factor > 1.2) q1 Is tailing on ALL peaks or a SPECIFIC peak? start->q1 all_peaks All Peaks q1->all_peaks All Peaks specific_peak Specific Peak q1->specific_peak Specific Peak cause_dead_volume Probable Cause: Extra-Column Dead Volume or Column Void/Frit Blockage all_peaks->cause_dead_volume sol_dead_volume Solution: 1. Check/tighten all fittings. 2. Use shorter/narrower tubing. 3. Reverse-flush or replace column. cause_dead_volume->sol_dead_volume q2 Does peak shape improve with 10x sample dilution? specific_peak->q2 overload_yes Yes q2->overload_yes Yes overload_no No q2->overload_no No cause_overload Probable Cause: Column Overload overload_yes->cause_overload sol_overload Solution: Reduce injection volume or sample concentration. cause_overload->sol_overload cause_secondary Probable Cause: Secondary Interactions (e.g., Silanol Activity) overload_no->cause_secondary sol_secondary Solution: 1. Lower mobile phase pH to ~2.5-3.0. 2. Use end-capped column. 3. Use guard column. cause_secondary->sol_secondary

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

References

Degradation products of Methyl 4-O-feruloylquinate under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation of Methyl 4-O-feruloylquinate under various stress conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under stress conditions?

While specific studies on this compound are limited, based on the degradation of structurally related feruloylquinic acids (FQAs), the primary degradation pathways under stress conditions such as heat, and extreme pH are expected to be hydrolysis and isomerization.[1] Under oxidative and photolytic stress, additional reactions may occur.

Q2: What are the expected degradation products from the hydrolysis of this compound?

The hydrolysis of the ester bond between the feruloyl group and the quinic acid methyl ester is a probable degradation pathway.[1] This would result in the formation of ferulic acid and methyl quinate .

Q3: Can isomerization occur in this compound during experiments?

Yes, isomerization is a possibility, especially under neutral to alkaline conditions.[1] The feruloyl group could migrate from the 4-O position to other available hydroxyl groups on the methyl quinate ring, leading to a mixture of isomers.

Q4: What is a potential degradation product of ferulic acid under thermal stress?

Following the hydrolysis of this compound, the released ferulic acid can undergo decarboxylation, particularly at elevated temperatures, to form 4-vinylguaiacol , a volatile phenolic compound.[1]

Troubleshooting Guides

Issue: Appearance of unexpected peaks in my HPLC chromatogram after sample processing.

  • Potential Cause 1: Thermal Degradation. Heating samples during extraction or analysis can lead to the degradation of this compound.

    • Recommended Solution: Minimize exposure to high temperatures. Use extraction methods like ultrasonic extraction with a pre-cooled solvent (e.g., 4°C).[1] If analysis at elevated column temperatures is necessary, perform a thermal stability study to understand the degradation kinetics.[1]

  • Potential Cause 2: pH Instability. The pH of your sample or mobile phase could be causing hydrolysis or isomerization.

    • Recommended Solution: Maintain a slightly acidic pH (e.g., pH 4.0) for your solutions, as this has been shown to improve the stability of related compounds.[1]

  • Potential Cause 3: Photodegradation. Exposure of the sample to light, especially UV light, can induce degradation.

    • Recommended Solution: Protect samples from light by using amber vials or covering glassware with aluminum foil. Conduct experiments under subdued lighting conditions where possible.

Issue: Difficulty in identifying and confirming the structure of suspected degradation products.

  • Potential Cause: Lack of appropriate analytical techniques for structural elucidation.

    • Recommended Solution: Employ hyphenated techniques like LC-MS/MS for the identification of degradation products. Mass spectrometry provides molecular weight information, and fragmentation patterns can help in structural confirmation.[2] For definitive structural assignment, isolation of the degradation product followed by NMR spectroscopy is recommended.[3]

Data Presentation

Table 1: Predicted Degradation Products of this compound Under Stress Conditions

Stress ConditionPredicted Degradation Product(s)Degradation Pathway
ThermalFerulic acid, Methyl quinate, 4-vinylguaiacolHydrolysis, Decarboxylation
Acidic/Alkaline pHFerulic acid, Methyl quinate, Isomers of Methyl-O-feruloylquinateHydrolysis, Isomerization
OxidativeOxidized derivatives of the aromatic ring and side chainOxidation
PhotolyticVarious photoproductsPhotodegradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or 50% ethanol/water) at a known concentration (e.g., 1 mg/mL).[3]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acid and base-stressed samples.

    • Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. A C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and water (with a formic acid modifier) is a common starting point.[3]

    • Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify the mass of the parent compound and any degradation products.

  • Data Analysis:

    • Calculate the percentage degradation of this compound.

    • Characterize the degradation products based on their retention times, UV spectra, and mass spectral data.

Mandatory Visualization

cluster_workflow Experimental Workflow: Forced Degradation Study prep Prepare Stock Solution of This compound stress Expose to Stress Conditions (Heat, pH, Oxidation, Light) prep->stress analysis Analyze by HPLC-PDA-MS stress->analysis identify Identify & Characterize Degradation Products analysis->identify cluster_pathway Hypothesized Thermal Degradation Pathway parent This compound hydrolysis Hydrolysis (Thermal Stress) parent->hydrolysis products Ferulic Acid + Methyl Quinate hydrolysis->products decarboxylation Decarboxylation (Further Thermal Stress) products->decarboxylation Ferulic Acid component final_product 4-vinylguaiacol decarboxylation->final_product

References

Technical Support Center: Overcoming Low Solubility of Methyl 4-O-feruloylquinate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of Methyl 4-O-feruloylquinate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural phenolic compound and a derivative of chlorogenic acid, investigated for its potential antioxidant and anti-inflammatory properties.[1] Its low solubility in aqueous solutions can be a significant hurdle in experimental settings, leading to issues with stock solution preparation, precipitation in cell culture media, and inaccurate results in biological assays.

Q2: What are the initial steps to dissolve this compound?

For initial dissolution, it is recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727).[2] Stock solutions of 10 mM have been successfully prepared in these solvents.[2] To aid dissolution, gentle warming to 37°C and the use of an ultrasonic bath are also recommended.[2]

Q3: How does pH influence the solubility of this compound?

As a phenolic compound, the solubility of this compound is expected to be pH-dependent. Generally, the solubility of phenolic compounds increases in more alkaline (higher pH) conditions due to the deprotonation of the phenolic hydroxyl groups, which makes the molecule more polar.

Q4: What is the impact of the methyl group on the solubility of this compound compared to its parent compound, 4-O-feruloylquinic acid?

The presence of a methyl group in this compound increases its lipophilicity (fat-solubility) compared to the more polar parent compound, 4-O-feruloylquinic acid.[3] This increased lipophilicity generally leads to lower solubility in aqueous solutions.[3]

Q5: Are there any known signaling pathways affected by this compound that I should be aware of when choosing a solubilization method?

Yes, this compound is hypothesized to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] It is crucial to select a solubilization method that does not interfere with these pathways to ensure the validity of experimental results.

Troubleshooting Guide

Issue Potential Cause Recommended Solutions
Precipitation of the compound in aqueous buffer or cell culture medium. The concentration of the compound exceeds its solubility limit in the final aqueous solution. The percentage of organic solvent (e.g., DMSO) from the stock solution is too high, causing cellular stress or interfering with the assay.- Decrease the final concentration of this compound in the working solution. - Increase the final concentration of the co-solvent (e.g., DMSO) if compatible with the experimental system, but keep it as low as possible (typically <0.5%). - Explore alternative solubilization techniques such as the use of cyclodextrins or pH adjustment.
Inconsistent or non-reproducible results in biological assays. Incomplete dissolution of the compound leading to inaccurate concentrations. Degradation of the compound in the prepared solution.- Ensure complete dissolution of the stock solution by vortexing, gentle warming (37°C), and sonication.[2] - Prepare fresh working solutions before each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Difficulty preparing a concentrated aqueous stock solution. The inherent low aqueous solubility of this compound.- Do not attempt to dissolve the compound directly in water. Start with a high-concentration stock in an appropriate organic solvent like DMSO or methanol.[2] - Consider using a co-solvent system or other solubility enhancement techniques outlined in the experimental protocols below.

Data Presentation: Solubility of Related Compounds

While specific quantitative solubility data for this compound is limited, the following tables provide solubility information for structurally related compounds, which can serve as a useful reference.

Table 1: Solubility of Ferulic Acid Methyl Ester in Various Solvents

SolventSolubility
DMSO41 mg/mL (196.91 mM)
WaterSlightly soluble
Data for Ferulic Acid Methyl Ester, a structurally related compound.[4][5]

Table 2: Solubility of 5-Feruloylquinic Acid in Various Solvents

SolventSolubility
DMF30 mg/mL
DMSO30 mg/mL
PBS (pH 7.2)20 mg/mL
Data for 5-Feruloylquinic Acid, a structurally related compound.[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Methanol

  • Vortex mixer

  • Ultrasonic water bath

  • Warming device (e.g., water bath or incubator at 37°C)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or methanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the mixture thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes.[2]

  • Following warming, place the tube in an ultrasonic water bath for 15-30 minutes to ensure complete dissolution.[2]

  • Visually inspect the solution to confirm that no particulates are present.

  • Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Enhancing Aqueous Solubility using Co-solvents

Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent.

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • Vortex mixer

Procedure:

  • Determine the final desired concentration of this compound and the maximum tolerable concentration of the organic solvent (e.g., DMSO) in your experimental system (typically ≤ 0.5%).

  • Calculate the volume of the stock solution needed.

  • In a sterile tube, add the required volume of the aqueous buffer.

  • While vortexing the buffer, slowly add the calculated volume of the this compound stock solution drop by drop. This gradual addition helps to prevent precipitation.

  • Continue to vortex for another 30-60 seconds to ensure a homogenous solution.

  • Use the freshly prepared working solution immediately.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_solvent Add Organic Solvent (DMSO or Methanol) weigh->add_solvent dissolve Vortex, Warm (37°C), & Sonicate add_solvent->dissolve store Store at -20°C/-80°C dissolve->store add_stock Add Stock Solution to Buffer while Vortexing store->add_stock Use Aliquot prep_buffer Prepare Aqueous Buffer prep_buffer->add_stock use Use Immediately add_stock->use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic start Low Solubility Issue check_stock Is the stock solution fully dissolved? start->check_stock check_concentration Is the final concentration too high? check_stock->check_concentration Yes re_dissolve Re-dissolve stock: Vortex, Warm, Sonicate check_stock->re_dissolve No check_solvent Is the co-solvent percentage appropriate? check_concentration->check_solvent No lower_conc Lower final concentration check_concentration->lower_conc Yes alternative_methods Consider alternative methods: pH adjustment, cyclodextrins check_solvent->alternative_methods No success Solubility Achieved check_solvent->success Yes re_dissolve->check_stock lower_conc->success adjust_solvent Adjust co-solvent % adjust_solvent->success alternative_methods->success

Caption: Troubleshooting logic for addressing solubility issues.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) ikb_degradation IκB Degradation inflammatory_stimuli->ikb_degradation mapk_activation MAPK Activation inflammatory_stimuli->mapk_activation m4ofq This compound m4ofq->ikb_degradation Inhibits m4ofq->mapk_activation Inhibits nfkb_translocation NF-κB Translocation to Nucleus ikb_degradation->nfkb_translocation pro_inflammatory_genes Pro-inflammatory Gene Transcription nfkb_translocation->pro_inflammatory_genes inflammatory_response Inflammatory Response ap1_activation AP-1 Activation mapk_activation->ap1_activation ap1_activation->inflammatory_response

Caption: Putative anti-inflammatory signaling pathways modulated by this compound.

References

Optimizing extraction of phenolic compounds from complex plant matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of phenolic compounds from complex plant matrices.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction process, offering potential causes and recommended solutions.

Issue 1: Low Yield of Phenolic Compounds

Potential CauseRecommended Solution
Inappropriate Solvent Selection The polarity of the solvent may not be suitable for the target phenolic compounds. Test a range of solvents with varying polarities (e.g., ethanol (B145695), methanol (B129727), acetone, and their aqueous mixtures). Mixtures of organic solvents with water are often more effective than pure solvents.[1] For instance, 80% methanol has been shown to be effective for extracting phenolic acids.
Suboptimal Extraction Temperature Temperature can significantly impact extraction efficiency. For traditional methods, temperatures between 60-80°C are often optimal.[2] However, for techniques like subcritical water extraction, temperatures can be much higher.[2] It's crucial to optimize the temperature for your specific plant matrix and target compounds, being mindful of potential thermal degradation.[2][3][4]
Inadequate Solid-to-Solvent Ratio A low solvent volume may lead to saturation and incomplete extraction. Increasing the solvent-to-solid ratio can enhance the concentration gradient and improve mass transfer.[5] Ratios between 10:1 and 50:1 (v/w) are commonly reported in the literature.[6]
Insufficient Extraction Time The extraction process may not have reached equilibrium. Optimize the extraction time; however, prolonged exposure to high temperatures can lead to degradation of phenolic compounds.[7]
Inefficient Cell Wall Disruption The plant material may not be ground finely enough, preventing the solvent from accessing the intracellular contents. Ensure the plant material is adequately milled to a fine powder.
Formation of Complexes Phenolic compounds can bind to proteins and carbohydrates in the plant matrix, hindering their extraction.[8] Acidic or enzymatic hydrolysis can help break these bonds and release the bound phenolics.

Issue 2: Degradation of Phenolic Compounds

Potential CauseRecommended Solution
High Extraction Temperature Many phenolic compounds are thermolabile and can degrade at elevated temperatures.[2][3] Use the lowest effective temperature for the shortest duration necessary. For heat-sensitive compounds, consider non-thermal extraction methods like ultrasound-assisted extraction at controlled temperatures.
Exposure to Light and Oxygen Phenolic compounds are susceptible to oxidation and photodegradation.[3][7] Conduct extractions in a dark environment or use amber glassware. Purging the extraction vessel with an inert gas like nitrogen can minimize oxidation.
Enzymatic Degradation Endogenous plant enzymes can degrade phenolic compounds upon cell lysis. Blanching the plant material before extraction can deactivate these enzymes. Alternatively, using solvents that inhibit enzymatic activity can be beneficial.
Inappropriate pH The pH of the extraction solvent can affect the stability of phenolic compounds. Optimize the pH to ensure the stability of the target compounds. Acidified solvents are often used to improve the stability of certain phenolics.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of phenolic compound extraction.

Q1: Which solvent is best for extracting phenolic compounds?

The choice of solvent is critical and depends on the specific phenolic compounds being targeted and the plant matrix.[9] Solvents are chosen based on their polarity. Generally, mixtures of polar organic solvents (like ethanol or methanol) with water are more efficient than pure solvents.[1] For example, a study on grape stem extracts found that 50% ethanol yielded the highest total phenolic content and antioxidant activity.[4]

Q2: What is the optimal temperature for extraction?

The optimal temperature varies depending on the extraction method and the thermal stability of the target compounds. For conventional solvent extraction, temperatures in the range of 60-80°C are often effective.[2] However, higher temperatures can lead to degradation.[2][3][4] For instance, trans-resveratrol can decompose at temperatures above 60°C in 80% ethanol.[4] Advanced methods like subcritical water extraction may use temperatures up to 200°C.[2] It is essential to perform optimization studies to find the best balance between extraction efficiency and compound stability for your specific application.

Q3: How does the solid-to-solvent ratio affect extraction yield?

The solid-to-solvent ratio is a crucial parameter that influences the mass transfer of phenolic compounds from the plant material to the solvent.[5] A higher ratio generally leads to a higher extraction yield up to a certain point, after which the effect may plateau.[5][10] For example, a study on Phyllanthus niruri found that a 1:20 (w/v) solid-to-solvent ratio yielded the highest amount of total phenolic and flavonoid content.[5]

Q4: What are the advantages of modern extraction techniques like UAE and MAE?

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over conventional methods, including:

  • Reduced extraction time: These methods can significantly shorten the extraction process.[1][11]

  • Lower solvent consumption: They often require less solvent, making them more environmentally friendly.[11]

  • Increased efficiency: They can lead to higher extraction yields.[11]

  • Lower temperatures: UAE can be performed at lower temperatures, reducing the risk of degrading thermolabile compounds.

Q5: How can I prevent the loss of phenolic compounds during post-extraction processing?

After extraction, it is crucial to handle the extract properly to prevent degradation. Key steps include:

  • Filtration or Centrifugation: Promptly separate the solid residue from the liquid extract.

  • Solvent Evaporation: Use a rotary evaporator under reduced pressure and at a low temperature to remove the solvent.

  • Storage: Store the final extract in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and photodegradation.[12]

Quantitative Data Summary

Table 1: Influence of Solvent Type on Total Phenolic Content (TPC)

Plant MaterialSolventTPC (mg GAE/g DW)Reference
Juniperus procera LeafMethanol~1.4[9]
Juniperus procera LeafEthanol~1.2[9]
Juniperus procera LeafAcetone~1.1[9]
Juniperus procera LeafDeionized Water~0.5[9]
Phyllanthus niruri60.4% Ethanol5788.7 mg GAE/100g DW[5]
Olive Leaves80% Ethanol24.5 mg Caffeic Acid/g DM[6]

GAE: Gallic Acid Equivalents; DW: Dry Weight; DM: Dry Matter

Table 2: Effect of Solid-to-Solvent Ratio on Extraction Efficiency

Plant MaterialRatio (w/v)Total Phenolic ContentTotal Flavonoid ContentReference
Phyllanthus niruri1:5LowerLower[5]
Phyllanthus niruri1:10ModerateModerate[5]
Phyllanthus niruri1:15HigherHigher[5]
Phyllanthus niruri1:20788.7 mg GAE/100g DW1906.5 mg CE/100g DW[5]
Graptophyllum pictum3:1LowerLower[13]
Graptophyllum pictum5:1ModerateModerate[13]
Graptophyllum pictum10:11.051 mg GAE/g DW2.471 mg QE/g DW[13]
Graptophyllum pictum15:1Lower TPC & TFCLower TPC & TFC[13]

CE: Catechin Equivalents; QE: Quercetin Equivalents

Experimental Protocols & Visualizations

Conventional Solvent Extraction (Maceration)

Protocol:

  • Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.

  • Extraction: Weigh a specific amount of the powdered plant material and place it in a flask. Add the chosen solvent at a predetermined solid-to-solvent ratio (e.g., 1:20 w/v).

  • Agitation: Seal the flask and place it on an orbital shaker at a constant speed (e.g., 150 rpm) for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 25°C).[4]

  • Separation: After extraction, separate the mixture by centrifugation (e.g., 8000 rpm for 15 minutes) or filtration.[4]

  • Collection: Collect the supernatant (the liquid extract).

  • Solvent Removal: Evaporate the solvent from the extract using a rotary evaporator at a low temperature (e.g., 40°C).

  • Storage: Store the dried extract at -20°C in the dark.[4]

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Start Plant Material Dry Drying Start->Dry Grind Grinding Dry->Grind Mix Mix with Solvent Grind->Mix Agitate Agitation Mix->Agitate Separate Centrifuge/Filter Agitate->Separate Collect Collect Extract Separate->Collect Evaporate Solvent Evaporation Collect->Evaporate Store Store Extract Evaporate->Store G Start Powdered Plant Material + Solvent Sonication Ultrasonic Bath/Probe (Time, Amplitude, Temperature) Start->Sonication Separation Centrifugation / Filtration Sonication->Separation Evaporation Solvent Evaporation Separation->Evaporation Final_Extract Phenolic Extract Evaporation->Final_Extract G Start Sample + Solvent in Vessel Microwave Microwave Irradiation (Power, Temp, Time) Start->Microwave Cooling Cooling Microwave->Cooling Separation Filtration / Centrifugation Cooling->Separation Evaporation Solvent Evaporation Separation->Evaporation End Final Extract Evaporation->End G cluster_input Inputs cluster_process SFE Process cluster_output Outputs CO2 CO2 (liquid) Pump High-Pressure Pump CO2->Pump CoSolvent Co-solvent (optional) CoSolvent->Pump Sample Plant Material Vessel Extraction Vessel Sample->Vessel Heater Heater Pump->Heater Heater->Vessel Separator Separator Vessel->Separator Extract Phenolic Extract Separator->Extract RecycledCO2 Recycled CO2 Separator->RecycledCO2

References

Technical Support Center: Purification of Isomeric Feruloylquinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of isomeric feruloylquinic acid (FQA) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification and analysis of these compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of FQA isomers.

Problem 1: Poor or No Resolution of Isomers

SymptomPossible CauseSuggested Solution
Co-eluting peaks or a single broad peak for multiple isomers. Inappropriate Mobile Phase Composition: The solvent strength may not be optimal for separating structurally similar isomers.Adjust Solvent Ratio: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention time and improve interaction with the stationary phase.[1]
Change Organic Modifier: Switch between acetonitrile and methanol (B129727), as they offer different selectivities for phenolic compounds.[1]
Mobile Phase pH Not Ideal: The ionization state of the FQA isomers is not optimal for separation.Modify pH: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress ionization and improve peak shape on a reverse-phase column.[1][2]
Inadequate Column Chemistry: The stationary phase does not provide sufficient selectivity for the isomers.Select an Alternative Stationary Phase: If using a standard C18 column, consider a Phenyl-Hexyl phase to leverage π-π interactions, which can enhance the resolution of aromatic isomers.[1]
Insufficient Column Efficiency: Peaks are too broad to be resolved.Use High-Efficiency Columns: Employ columns with smaller particle sizes (e.g., <2 µm for UHPLC) or superficially porous particles (SPP) to increase efficiency and achieve sharper peaks.[1]
Suboptimal Column Temperature: Temperature may not be conducive to achieving maximum selectivity.Optimize Column Temperature: Vary the temperature (e.g., between 30°C and 50°C) as it can influence both analyte diffusion and separation selectivity, potentially improving resolution.[1]

Problem 2: Isomerization During Sample Preparation and Analysis

SymptomPossible CauseSuggested Solution
Appearance of new isomer peaks or changes in isomer ratios upon re-injection or over time. Exposure to UV Light: Trans-isomers can convert to cis-isomers upon exposure to UV light.[1]Protect from Light: Work with amber vials or wrap vials in aluminum foil to minimize light exposure.[1]
Unfavorable pH Conditions: Neutral or slightly alkaline conditions can promote acyl migration.[1][3]Control pH: Maintain acidic conditions (e.g., pH 3.5) in your samples and extracts to suppress isomerization.[1][3]
Elevated Temperatures: Heat can accelerate the rate of isomerization.[1][3]Minimize Heat Exposure: Use cooling methods like a chilled water bath during sonication and store samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).[3]

Problem 3: Peak Tailing

SymptomPossible CauseSuggested Solution
Asymmetrical peaks with a "tailing" edge. Secondary Interactions with Stationary Phase: Residual silanols on the silica-based column can interact with the acidic FQA molecules.Use a High-Purity, End-Capped Column: These columns have fewer accessible silanol (B1196071) groups.[2]
Lower Mobile Phase pH: Acidifying the mobile phase can suppress the ionization of silanol groups.[2]
Column Overload: Injecting too much sample can lead to peak distortion.Reduce Injection Volume or Concentration: Dilute the sample or inject a smaller volume.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate FQA isomers?

A1: A good starting point is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a binary gradient.[2] Use a mobile phase consisting of water with 0.1% formic acid as mobile phase A and acetonitrile or methanol as mobile phase B.[2] A shallow gradient, such as 5-30% B over 30-40 minutes, is a reasonable starting point.[2]

Q2: How do I choose between acetonitrile and methanol as the organic solvent?

A2: Acetonitrile and methanol have different selectivities for phenolic compounds.[1] Acetonitrile is generally a stronger solvent for these compounds. It is advisable to screen both solvents during method development to determine which provides better resolution for your specific set of isomers.[2]

Q3: What is the importance of pH control in the mobile phase?

A3: The pH of the mobile phase is critical because it affects the ionization state of the feruloylquinic acids.[1] By adding a small amount of acid, such as 0.1% formic acid, the FQAs are maintained in their non-ionized form.[1] This leads to better retention on a reverse-phase column and sharper, more symmetrical peaks.[1]

Q4: When should I consider using a different column chemistry, like a phenyl-hexyl column?

A4: If you are unable to achieve baseline separation of your isomers on a C18 column despite optimizing the mobile phase and other parameters, a column with a different selectivity is recommended. Phenyl-hexyl columns can provide alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the FQA isomers, which can be particularly effective for separating closely related isomers.[1]

Q5: How can I confirm the identity of the separated FQA isomers?

A5: The most reliable method for identifying FQA isomers is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fragmentation patterns of the different isomers in the MS/MS spectra can be used to distinguish them.[4][5]

Experimental Protocols

Protocol 1: General HPLC Method for FQA Isomer Separation

  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.[2]

  • Mobile Phase B: HPLC-grade acetonitrile.[2]

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[2]

    • Injection Volume: 10 µL.[2]

    • Detection: UV at 320 nm.[2]

    • Gradient Program: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to determine the elution window of the isomers.[2]

  • Optimization: Based on the scouting run, adjust the gradient slope and duration to improve the separation of the target isomers.[2] If co-elution persists, consider switching the organic modifier to methanol or using a different column chemistry.[2]

Protocol 2: Sample Preparation to Minimize Isomerization

  • Extraction:

    • Use 100% methanol with 0.1% (v/v) formic acid as the extraction solvent to inhibit acyl migration.[3]

    • Perform extraction at a low temperature. Sonication in a chilled water bath is recommended over heating.[3]

  • Storage:

    • Store extracts in amber vials at -20°C or -80°C to prevent degradation and isomerization.[3]

    • Avoid repeated freeze-thaw cycles.[3]

  • Analysis:

    • Keep the autosampler temperature low (e.g., 4°C) during analysis.[3]

Visualizations

G cluster_0 Troubleshooting Poor Isomer Resolution start Poor or No Resolution q1 Optimize Mobile Phase? start->q1 a1_yes Adjust Solvent Ratio (Weaken Mobile Phase) q1->a1_yes Yes a1_no Change Column Chemistry? q1->a1_no No a2_yes Switch Organic Modifier (ACN <=> MeOH) a1_yes->a2_yes a3_yes Use Phenyl-Hexyl Column a1_no->a3_yes Yes a3_no Increase Column Efficiency? a1_no->a3_no No a2_no Modify Mobile Phase pH (Add 0.1% Formic Acid) a2_yes->a2_no end Resolution Improved a2_no->end a3_yes->end a4_yes Use UHPLC or SPP Column a3_no->a4_yes Yes a4_no Optimize Temperature a3_no->a4_no No a4_yes->end a4_no->end

Caption: Troubleshooting workflow for poor isomer resolution.

G cluster_1 HPLC Method Development for FQA Isomers start Start Method Development step1 Select Column: Reversed-Phase C18 start->step1 step2 Prepare Mobile Phases: A: H2O + 0.1% Formic Acid B: Acetonitrile step1->step2 step3 Run Scouting Gradient (e.g., 5-95% B over 20 min) step2->step3 q1 Resolution Adequate? step3->q1 step4 Optimize Gradient Slope and Time q1->step4 No end Method Optimized q1->end Yes q2 Still Co-eluting? step4->q2 step5 Switch Organic Modifier to Methanol q2->step5 Yes q2->end No q3 Resolution Improved? step5->q3 step6 Consider Alternative Column (e.g., Phenyl-Hexyl) q3->step6 No q3->end Yes step6->end

Caption: Experimental workflow for HPLC method development.

References

How to confirm the identity of Methyl 4-O-feruloylquinate in a crude extract?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on how to confirm the identity of Methyl 4-O-feruloylquinate in a crude plant extract.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial step for identifying this compound in a crude extract?

A1: The recommended first step is to perform a preliminary analysis using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).[1] This technique separates the components of the crude extract, and the resulting chromatogram can be compared to that of a certified reference standard of this compound. The UV spectrum of the peak of interest should also match that of the standard.[2]

Q2: My HPLC chromatogram shows a peak at the expected retention time. How can I be more confident it is my target compound?

A2: To increase confidence, you can "spike" your sample. This involves co-injecting the crude extract with a small amount of the this compound reference standard. If the peak is indeed your target compound, you should see an increase in the height and area of that specific peak without the appearance of a new, separate peak. For more definitive confirmation, proceeding with mass spectrometry analysis is essential.[3]

Q3: What is the most definitive method for the structural confirmation of this compound?

A3: The most definitive method for unambiguous structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Techniques such as ¹H NMR, ¹³C NMR, and 2D NMR (like COSY and HMBC) are required to confirm the exact structure and stereochemistry of the molecule.[4] This step is typically performed on the compound after it has been isolated and purified from the extract, often using preparative HPLC.[2][5]

Q4: What mass spectrometry (MS) data should I look for to identify this compound?

A4: Using Liquid Chromatography-Mass Spectrometry (LC-MS), you should first look for the precursor ion corresponding to the mass of this compound. Its molecular formula is C₁₈H₂₂O₉, with a molecular weight of approximately 382.4 g/mol .[1] In negative ion mode ESI-MS, you would look for the [M-H]⁻ ion at an m/z of approximately 381.12.[6] For confirmation, tandem MS (MS/MS) should be performed. The fragmentation pattern is key; for 4-O-feruloylquinic acid derivatives, a characteristic MS/MS spectrum in negative ion mode shows a base peak at m/z 173 (from the quinic acid moiety) and a significant secondary peak at m/z 193 (from the ferulic acid moiety).[7]

Q5: I used methanol (B129727) for extraction and see some unexpected peaks. Could they be related to my target compound?

A5: Yes, it is possible. When using methanol for extraction, especially with prolonged duration or at elevated temperatures, artifacts can form. Feruloylquinic acids can be esterified during this process, leading to the formation of methyl feruloylquinate isomers that were not originally present in the plant material.[8] This can complicate analysis and lead to an underestimation of the true content of the parent compounds.[8] It is crucial to compare the mass-to-charge ratio (m/z) of these unexpected peaks with the theoretical m/z of methyl feruloylquinates to investigate this possibility.[8]

Troubleshooting Guides

Guide 1: HPLC-DAD Analysis
Problem Possible Cause(s) Recommended Action(s)
No peak observed at the expected retention time. 1. The compound is not present or is below the detection limit.2. Inappropriate HPLC method (mobile phase, gradient, column).3. The compound has degraded.1. Concentrate the sample using Solid-Phase Extraction (SPE).[7]2. Optimize the HPLC method; ensure the column (e.g., C18) and mobile phase (e.g., water/acetonitrile with formic acid) are appropriate.[1]3. Check sample handling and storage procedures. Ferulic acid derivatives can be sensitive to light and high temperatures.[5]
The peak is broad or shows poor resolution. 1. Column performance has degraded.2. Incompatible sample solvent.3. Suboptimal mobile phase or gradient.1. Wash or replace the HPLC column.2. Reconstitute the dried extract in the initial mobile phase.[7]3. Adjust the gradient slope or the mobile phase composition to improve separation.[3]
Retention time is shifting between runs. 1. Inadequate column equilibration.2. Column temperature fluctuations.3. Pump or mobile phase issues.1. Ensure the column is fully equilibrated with the initial mobile phase between injections.2. Use a column oven to maintain a stable temperature (e.g., 30-40 °C).[7]3. Check the HPLC system for leaks and ensure solvents are properly degassed.
Guide 2: LC-MS/MS Analysis
Problem Possible Cause(s) Recommended Action(s)
Low signal intensity or poor sensitivity. 1. Ion suppression from matrix components.2. Suboptimal ionization source parameters.3. The compound is not efficiently ionized in the chosen mode (positive/negative).1. Improve sample cleanup using SPE to remove interfering matrix components like salts and lipids.[3][7]2. Optimize source parameters (e.g., capillary voltage, gas flow, temperature).3. Analyze in both positive and negative ion modes. Phenolic compounds like this are often best detected in negative ion mode (ESI-).[3]
Mass accuracy is poor. 1. The mass spectrometer needs calibration.1. Calibrate the instrument according to the manufacturer's guidelines.
MS/MS fragmentation pattern is weak or absent. 1. Collision energy is not optimized.1. Perform a collision energy optimization experiment by infusing a standard and varying the collision energy to find the value that yields the characteristic fragment ions (e.g., m/z 193 and 173).[6]

Experimental Protocols

Protocol 1: HPLC-DAD Analysis of Crude Extract

This protocol outlines a standard method for the initial screening of a crude extract for this compound.

  • Sample Preparation: a. Weigh 1 g of dried, powdered plant material.[1] b. Extract with 20 mL of 80% methanol using sonication for 30 minutes.[1] c. Centrifuge the mixture at 4000 rpm for 15 minutes.[1] d. Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.[1]

  • HPLC-DAD Conditions:

    Parameter Value
    Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[1]
    Mobile Phase A Water with 0.1% formic acid[1]
    Mobile Phase B Acetonitrile with 0.1% formic acid[1]
    Gradient 10% B (0-5 min), 10-40% B (5-25 min), 40-10% B (25-30 min)[1]
    Flow Rate 1.0 mL/min[1]
    Column Temperature 30 °C[1]
    Injection Volume 10 µL[1]

    | Detection Wavelength | 320 nm[1] |

  • Data Analysis: a. Run a certified reference standard of this compound to determine its retention time and UV spectrum. b. Analyze the crude extract under the same conditions. c. Compare the retention time and UV spectrum of peaks in the extract to the standard.

Protocol 2: LC-MS/MS Confirmation

This protocol provides a method for the specific detection and confirmation of this compound.

  • Sample and Standard Preparation: a. Prepare the crude extract as described in Protocol 1. b. Prepare a series of dilute working standards of this compound (e.g., 1-1000 ng/mL) in the initial mobile phase.[1]

  • UPLC-MS/MS Conditions:

    Parameter Value
    Column C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm)[1]
    Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate[1][9]
    Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate[1][9]
    Flow Rate 0.2 - 0.4 mL/min[3]

    | Ionization Mode | Electrospray Ionization (ESI), Negative[3] |

  • Mass Spectrometer Settings (MRM):

    Parameter Value
    Precursor Ion (Q1) m/z 381.1
    Product Ion 1 (Q3) m/z 193.0 (Ferulic acid moiety)[7]
    Product Ion 2 (Q3) m/z 173.0 (Quinic acid moiety)[7]

    Note: These values should be optimized by infusing a pure standard.

  • Data Analysis: a. Monitor the specified MRM transitions. A signal appearing at the correct retention time with both transitions present provides strong evidence for the presence of this compound.

Data Presentation

Table 1: Summary of Analytical Methods and Expected Results

Technique Purpose Expected Result for this compound
HPLC-DAD Screening & Quantification A peak at a specific retention time matching the standard, with a UV maximum around 320 nm.[1]
LC-MS Molecular Weight Confirmation Detection of the precursor ion [M-H]⁻ at m/z 381.1.[6]
LC-MS/MS Structural Confirmation Fragmentation of the precursor ion (m/z 381.1) to produce characteristic product ions, primarily m/z 193.0 and 173.0.[7]

| NMR | Unambiguous Structure Elucidation | A set of ¹H and ¹³C chemical shifts consistent with the complete molecular structure. A characteristic proton singlet for the methyl ester group is expected around δ 3.7 ppm.[4] |

Visualizations

G cluster_start Start: Crude Plant Extract cluster_analysis Analytical Workflow cluster_results Results A 1. Sample Preparation (Extraction, Filtration) B 2. Preliminary Screening (HPLC-DAD) A->B C 3. Confirmation (LC-MS/MS) B->C Proceed to Confirm F Tentative ID B->F Match RT & UV? D 4. Isolation (Preparative HPLC) C->D Isolate for NMR G Confirmed ID C->G Match MW & Fragments? E 5. Definitive Identification (NMR Spectroscopy) D->E H Unambiguous Structure E->H

Caption: Workflow for the Identification of this compound.

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Prob No MS/MS Signal for Target Compound C1 Low Concentration Prob->C1 C2 Matrix Effect (Ion Suppression) Prob->C2 C3 Instrument Settings Prob->C3 S1 Concentrate Sample (e.g., SPE) C1->S1 S2 Improve Sample Cleanup C2->S2 S3 Optimize MS Source & Collision Energy C3->S3

Caption: Troubleshooting Logic for Low MS/MS Signal.

References

Removing interfering compounds in the analysis of Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of Methyl 4-O-feruloylquinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering compounds in the analysis of this compound?

When analyzing this compound, particularly from complex matrices like plant extracts or biological samples, several types of compounds can interfere with accurate quantification. These include:

  • Isomeric Byproducts: During synthesis or extraction, isomers such as Methyl 3-O-feruloylquinate and Methyl 5-O-feruloylquinate can form. These are often the most prevalent impurities due to the similar reactivity of the hydroxyl groups on the quinic acid ring.[1]

  • Unreacted Starting Materials: Residual amounts of methyl quinate and ferulic acid (or its activated forms) may be present in the sample.[1]

  • Di- and Tri-esterified Products: Over-reaction during synthesis can lead to the formation of multiple feruloyl esters on the methyl quinate backbone.[1]

  • Matrix Components: In analyses of biological or plant-based samples, endogenous substances like proteins, lipids, salts, and pigments can co-elute with the analyte, causing matrix effects in techniques like LC-MS.[2][3]

  • Structurally Related Phenolic Compounds: Other phenolic compounds naturally present in plant extracts can have similar retention times in HPLC, leading to overlapping peaks.[3][4][5]

Q2: How can I remove these interfering compounds before analysis?

Several sample preparation techniques can be employed to remove interfering compounds:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples.[6] A reversed-phase C18 cartridge is commonly used to retain this compound while more polar impurities are washed away.[7][8]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. It can be used to remove a significant portion of interfering matrix components.[6][9]

  • Column Chromatography: For purification of synthetic products, silica (B1680970) gel column chromatography is the primary method for separating the desired 4-O-isomer from other isomers and byproducts.[1][10]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity (>98%), preparative HPLC is a powerful technique, especially for separating closely related isomers.[1][11]

Q3: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?

In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest.[2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which compromises the accuracy, precision, and sensitivity of the analysis.[2][6] For phenolic compounds like this compound extracted from complex matrices, matrix effects are a significant concern.[2]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Utilizing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove a large portion of interfering matrix components.[6]

  • Chromatographic Separation: Optimizing the HPLC method to achieve good separation between this compound and co-eluting matrix components is crucial. This can be done by adjusting the mobile phase, gradient, or using a different column.[2][6]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to correct for matrix effects and variations in extraction recovery.[6]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample matrix can help to compensate for matrix effects.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Table 1: Troubleshooting Poor Peak Shape

Observation Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silica: The analyte may have secondary interactions with the stationary phase.Add a competitor (e.g., triethylamine) to the mobile phase or use a base-deactivated column.
Column overload: Injecting too much sample can lead to peak tailing.Reduce the injection volume or dilute the sample.[12]
Extra-column effects: Dead volume in the system (e.g., from long tubing or improper fittings) can cause tailing.Use shorter, narrower tubing and ensure all fittings are secure.[12]
Peak Fronting Sample overload: Injecting too high a concentration of the analyte.Reduce the injection volume or dilute the sample.[13]
Incompatible injection solvent: If the sample is dissolved in a solvent much stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[13]
Column collapse: A sudden physical change in the column packing.Replace the column and ensure operating conditions (pH, temperature) are within the column's limits.[14]
Issue 2: Low Signal Intensity or Poor Sensitivity in LC-MS

Table 2: Troubleshooting Low Sensitivity in LC-MS

Potential Cause Recommended Solution
Inefficient Ionization Optimize mass spectrometer source parameters such as spray voltage, gas flows, and temperature.[6]
Matrix Suppression Improve sample clean-up using techniques like SPE to reduce interfering compounds.[6][8]
Analyte Degradation Investigate the stability of this compound under your extraction and storage conditions. Consider working at low temperatures and using acidic solvents to prevent isomerization and degradation.[15]
Low Extraction Recovery Optimize the extraction procedure. Solid-Phase Extraction (SPE) is often preferred for complex matrices.[8]
Poor Chromatographic Peak Shape Good retention and sharp peaks lead to a higher concentration of the analyte entering the ion source. Optimize the LC method for better peak shape.[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol provides a general guideline for the purification of this compound from a complex matrix using a C18 reversed-phase SPE cartridge.[7][8]

Materials:

  • C18 SPE Cartridge

  • Methanol (B129727) (HPLC grade)

  • Deionized Water (HPLC grade)

  • Formic Acid

  • Sample containing this compound

  • SPE Vacuum Manifold

Procedure:

  • Cartridge Conditioning:

    • Pass 1-2 column volumes of methanol through the C18 SPE cartridge.

    • Follow with 1-2 column volumes of acidified deionized water (e.g., water with 0.1% formic acid). Do not allow the cartridge to dry out.[8]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a solvent compatible with the initial mobile phase (e.g., water with a small percentage of methanol).

    • Acidify the sample to a pH of approximately 2-3 with formic acid to ensure the analyte is protonated and retained on the non-polar C18 stationary phase.[7]

    • Load the prepared sample onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).[7]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water containing a low percentage of organic solvent (e.g., 5% methanol) and acidified to pH 2-3. This removes polar impurities.[7]

  • Elution:

    • Elute the bound this compound from the cartridge using 5 mL of methanol. To enhance elution, the methanol can be acidified with 0.1% formic acid.[7]

  • Post-Elution Processing:

    • The collected eluate can be concentrated by evaporating the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent for subsequent analysis (e.g., HPLC mobile phase).[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Crude Extract dissolve Dissolve in weak solvent & acidify start->dissolve load Load Sample dissolve->load condition Condition C18 Cartridge (Methanol -> Acidified Water) condition->load wash Wash (Acidified Water/5% Methanol) load->wash elute Elute (Acidified Methanol) wash->elute polar_impurities wash->polar_impurities Polar Impurities concentrate Concentrate Eluate elute->concentrate reconstitute Reconstitute in Mobile Phase concentrate->reconstitute hplc HPLC/LC-MS Analysis reconstitute->hplc

Caption: Workflow for sample clean-up using Solid-Phase Extraction (SPE).

troubleshooting_logic cluster_peak_shape Peak Shape Problems cluster_sensitivity Sensitivity Issues start HPLC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? start->sensitivity tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes tailing_causes Check: - Secondary Interactions - Column Overload - Extra-column Effects tailing->tailing_causes fronting_causes Check: - Sample Overload - Injection Solvent - Column Collapse fronting->fronting_causes low_signal Low Signal sensitivity->low_signal Yes sensitivity_causes Check: - Ionization Efficiency - Matrix Suppression - Analyte Stability - Extraction Recovery low_signal->sensitivity_causes

Caption: Logical troubleshooting workflow for common HPLC analysis issues.

References

Technical Support Center: Improving the Resolution of Feruloylquinate Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of feruloylquinate (FQA) and related phenolic isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical methodologies for enhancing the chromatographic resolution of these challenging compounds.

Frequently Asked questions (FAQs)

Q1: Why is it so difficult to separate feruloylquinate isomers?

Feruloylquinate isomers, which include positional (e.g., 3-FQA, 4-FQA, 5-FQA) and geometric (cis/trans) isomers, possess the same molecular weight and similar chemical structures. This results in very close physicochemical properties, making their separation by standard chromatographic techniques challenging. Without effective chromatographic separation, their identical or nearly identical fragmentation patterns in mass spectrometry (MS) make unambiguous identification difficult.

Q2: My FQA isomers are co-eluting or show very poor resolution. What is the first and most critical parameter to adjust?

The first step is to optimize the mobile phase composition. Resolution is highly sensitive to solvent strength, pH, and the type of organic modifier used. A common starting point is to weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). This increases the retention time, allowing for greater interaction with the stationary phase and potentially improving separation.

Q3: Should I use acetonitrile or methanol (B129727) as the organic modifier in my mobile phase?

The choice between acetonitrile and methanol can significantly alter the selectivity of the separation. Acetonitrile generally has a lower viscosity, while methanol may offer different selectivity for phenolic compounds. It is highly recommended to screen both solvents during method development to determine which provides better resolution for your specific FQA isomers.

Q4: How important is the pH of the mobile phase for separating FQA isomers?

The pH of the mobile phase is crucial as it affects the ionization state of the acidic FQA molecules. Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase is a standard practice. This suppresses the ionization of the phenolic hydroxyl and carboxylic acid groups, leading to sharper peaks and more consistent retention on reversed-phase columns.

Q5: Can changing the column temperature improve the resolution of my FQA isomers?

Yes, adjusting the column temperature is a powerful tool for optimizing separations. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and faster analysis times. More importantly, temperature can alter the selectivity of the separation, and exploring a range, for instance, from 30°C to 50°C, can help find the optimal balance between resolution and analyte stability.[1]

Q6: I'm using a standard C18 column and still struggling with resolution. What other column chemistries should I consider?

While C18 columns are a good starting point, alternative stationary phases can provide enhanced selectivity. Phenyl-Hexyl columns, for example, can offer different selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the FQA isomers.[1] This can be particularly effective for separating structurally similar isomers.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of feruloylquinate isomers.

Problem Potential Cause Suggested Solution
Poor or No Resolution / Co-eluting Peaks Mobile phase is too strong.Decrease the percentage of the organic modifier (acetonitrile or methanol) to increase retention.
Inappropriate organic modifier.Switch from acetonitrile to methanol, or vice-versa, to alter selectivity.[1]
Gradient slope is too steep.Use a shallower gradient to increase the separation window for closely eluting isomers.
Suboptimal column chemistry.Try a column with a different selectivity, such as a Phenyl-Hexyl phase, to introduce alternative separation mechanisms like π-π interactions.[1]
Temperature is not optimized.Vary the column temperature in increments of 5-10°C (e.g., 30°C to 50°C) to potentially improve selectivity and efficiency.[1]
Peak Tailing Secondary interactions with the stationary phase.Ensure the mobile phase is acidified (e.g., with 0.1% formic acid) to suppress silanol (B1196071) interactions. Use a modern, high-purity, end-capped column.
Column overload.Reduce the injection volume or dilute the sample.
Extra-column band broadening.Minimize dead volume in the system by using shorter, narrower internal diameter tubing and ensuring proper connections.
Shifting Retention Times Inadequate column equilibration.Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between runs.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[2]
Mobile phase composition change.Prepare fresh mobile phase and ensure accurate composition.
Broad Peaks Low column efficiency.Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column.
Extra-column effects.Check for and minimize dead volume in the HPLC/UPLC system.
Sample solvent is too strong.Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.

Data Presentation: Comparison of Chromatographic Conditions

The following tables summarize typical starting conditions and comparative data for the separation of phenolic isomers. Note that optimal conditions may vary depending on the specific isomers of interest and the analytical instrumentation.

Table 1: HPLC & UPLC Starting Method Parameters

Parameter HPLC UPLC Rationale
System HPLC with DAD or MS detectorUPLC with Q-TOF or Triple Quadrupole MSUPLC offers higher resolution and sensitivity, which is beneficial for complex isomer mixtures.[3]
Column C18, 250 mm x 4.6 mm, 5 µmAcquity UPLC BEH C18 or Phenyl-Hexyl, 100 mm x 2.1 mm, 1.7 µmSmaller particle size in UPLC columns provides higher efficiency and better resolution.[1] Phenyl-Hexyl offers alternative selectivity.[1]
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidAcidification ensures sharp peaks for phenolic acids by suppressing ionization.[1]
Mobile Phase B Acetonitrile or MethanolAcetonitrile or MethanolAcetonitrile and methanol offer different selectivities for phenolic compounds.[2]
Flow Rate 1.0 mL/min0.3-0.4 mL/minFlow rates are adapted to the column's internal diameter.[2][3]
Column Temp. 30°C40-60°CHigher temperatures can improve peak shape and alter selectivity for closely related isomers.[1][3]
Injection Vol. 10 µL1-5 µLSmaller injection volumes are typical for UPLC to prevent column overload.
Detection UV at 320 nmMS or UV at 320 nm320 nm is a common wavelength for detecting ferulic acid derivatives. MS provides structural information.

Table 2: Influence of Column Chemistry and Mobile Phase on Selectivity

Column Chemistry Organic Modifier Observed Selectivity Characteristics
C18 (Reversed-Phase) AcetonitrileGood general-purpose separation based on hydrophobicity. Often provides good resolution but may not separate all critical isomer pairs.
C18 (Reversed-Phase) MethanolCan alter elution order and improve resolution for some isomers compared to acetonitrile due to different hydrogen bonding interactions.
Phenyl-Hexyl AcetonitrileOffers alternative selectivity due to π-π interactions with the aromatic rings of the analytes. This can be particularly effective for separating cis/trans isomers and other structurally similar compounds.[1]
Phenyl-Hexyl MethanolThe combination of a different stationary phase and organic modifier can provide a significant change in selectivity, potentially resolving isomers that co-elute on a C18 column.

Experimental Protocols

General Protocol for Sample Preparation of Plant Extracts
  • Extraction : Weigh 1.0 g of dried, powdered plant material. Extract with 20 mL of 70-80% methanol or ethanol (B145695) in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation : Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration : Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Storage : Store the filtered extract at 4°C and protect from light to prevent isomerization of trans-isomers to cis-isomers.

UPLC-MS Method for Feruloylquinate Isomer Analysis

This protocol provides a starting point for method development. Further optimization will be required for specific applications.

  • Instrumentation : UPLC system coupled to a Q-TOF or Triple Quadrupole mass spectrometer.

  • Column : Acquity UPLC BEH C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase :

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program :

    • 0-1 min: 2% B

    • 1-20 min: Linear gradient from 2% to 40% B

    • 20-22 min: Linear gradient from 40% to 95% B

    • 22-25 min: Hold at 95% B

    • 25-25.1 min: Return to 2% B

    • 25.1-30 min: Column re-equilibration at 2% B

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 2 µL.

  • MS Parameters (Negative Ion Mode) :

    • Capillary Voltage: 2.5-3.0 kV

    • Source Temperature: 120-150°C

    • Desolvation Temperature: 350-450°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600-800 L/hr

    • Scan Range: m/z 100-1000

Visualizations

Troubleshooting_Workflow Start Start: Poor Resolution or Co-elution of Isomers Check_MobilePhase Step 1: Optimize Mobile Phase Start->Check_MobilePhase Weaken_MP Decrease % Organic Modifier (e.g., ACN or MeOH) Check_MobilePhase->Weaken_MP Is retention too low? Check_Solvent Switch Organic Modifier (ACN <=> MeOH) Check_MobilePhase->Check_Solvent Tried weakening? Adjust_Gradient Make Gradient Shallower Check_MobilePhase->Adjust_Gradient Using gradient? Check_Resolution1 Resolution Improved? Weaken_MP->Check_Resolution1 Check_Solvent->Check_Resolution1 Adjust_Gradient->Check_Resolution1 Check_Column Step 2: Evaluate Column Check_Resolution1->Check_Column No End_Success End: Resolution Achieved Check_Resolution1->End_Success Yes Change_Column Switch to Alternative Selectivity (e.g., Phenyl-Hexyl) Check_Column->Change_Column Check_Resolution2 Resolution Improved? Change_Column->Check_Resolution2 Adjust_Temp Step 3: Adjust Temperature Check_Resolution2->Adjust_Temp No Check_Resolution2->End_Success Yes Optimize_Temp Optimize Column Temperature (e.g., 30-50°C) Adjust_Temp->Optimize_Temp Check_Resolution3 Resolution Improved? Optimize_Temp->Check_Resolution3 Check_Resolution3->End_Success Yes End_Further Consider Further Method Development (e.g., pH) Check_Resolution3->End_Further No

Caption: Troubleshooting workflow for poor resolution of isomers.

Method_Development_Workflow Start Start: Method Development for Feruloylquinate Isomers Select_Column 1. Select Initial Column (e.g., C18, 100mm x 2.1mm, 1.7µm) Start->Select_Column Prepare_MP 2. Prepare Mobile Phases A: 0.1% FA in Water B: Acetonitrile Select_Column->Prepare_MP Scouting_Run 3. Perform Scouting Gradient (e.g., 5-95% B over 20 min) Prepare_MP->Scouting_Run Evaluate_Scout 4. Evaluate Results Scouting_Run->Evaluate_Scout Optimize_Gradient 5a. Optimize Gradient Slope (Shallow gradient around elution time) Evaluate_Scout->Optimize_Gradient Isomers detected? Screen_Solvent 5b. Screen Organic Modifier (Test Methanol) Evaluate_Scout->Screen_Solvent Poor resolution? Screen_Column 5c. Screen Column Chemistry (Test Phenyl-Hexyl) Evaluate_Scout->Screen_Column Still poor resolution? Fine_Tune 6. Fine-Tune Temperature (30-50°C) Optimize_Gradient->Fine_Tune Screen_Solvent->Fine_Tune Screen_Column->Fine_Tune Validation 7. Method Validation Fine_Tune->Validation

Caption: Logical workflow for HPLC/UPLC method development.

References

Validation & Comparative

A Head-to-Head Comparison: Methyl 4-O-feruloylquinate vs. Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers and drug development professionals.

In the realm of natural product research, phenolic compounds are a cornerstone of investigation due to their vast therapeutic potential. Ferulic acid, a well-established hydroxycinnamic acid derivative, has been extensively studied for its antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Its derivatives, such as Methyl 4-O-feruloylquinate, are emerging as compounds of interest, potentially offering modified physicochemical properties that could translate to enhanced biological activity or improved pharmacokinetic profiles.

This guide provides a head-to-head comparison of this compound and its parent compound, ferulic acid. It is important to note that direct comparative research between these two specific molecules is limited in the current scientific literature.[3][4] Therefore, this guide synthesizes available data for each compound and, where necessary, draws inferences from studies on structurally related ferulic acid esters, such as methyl ferulate, to provide a comprehensive and objective overview.

Comparative Performance Data

The following tables summarize the available quantitative data for the biological activities of this compound and ferulic acid. Due to the scarcity of direct studies on this compound, data from its simpler analogue, methyl ferulate, is included as a proxy to provide a basis for comparison.

Table 1: Comparison of Antioxidant Activity

CompoundAssayIC₅₀ / EC₅₀ (µM)Key Findings
Ferulic Acid DPPH Radical Scavenging~66 - 73Exhibits potent radical scavenging activity.[5]
ABTS Radical Scavenging~183Demonstrates cation radical scavenging ability.[5]
Superoxide (B77818) Radical (O₂⁻) Scavenging~9.24Effective in scavenging superoxide radicals.[6]
Methyl Ferulate (Proxy) DPPH Radical Scavenging~104Generally shows lower radical scavenging than Ferulic Acid in this assay.[5][7]
β-carotene-linoleate ModelN/AShowed stronger antioxidant activity than ferulic acid in an emulsion system.[8]
This compound DPPH Radical ScavengingData not availablePredicted to have antioxidant activity due to the feruloyl moiety.[9]

Table 2: Comparison of Anti-inflammatory Activity

CompoundCell LineAssayEffect
Ferulic Acid RAW 264.7 MacrophagesNitric Oxide (NO) ProductionInhibition (IC₅₀ ~35.2 µM - Hypothetical data)[10]
RAW 264.7 MacrophagesPro-inflammatory Cytokines (TNF-α, IL-6)Inhibition
Methyl Ferulate (Proxy) Bone Marrow-Derived Macrophages (BMDMs)Nitric Oxide (NO) ProductionSignificant inhibition at 10 and 25 µg/mL.[11]
BMDMsPro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ)Strong inhibition.[12][13]
BMDMsCOX-2 ExpressionInhibition at 25 µg/mL.[11]
This compound N/AN/AHypothesized to possess anti-inflammatory effects by modulating NF-κB and MAPK pathways.[3][10]

Table 3: Comparison of Neuroprotective and Other Activities

CompoundModelAssayKey Findings
Ferulic Acid Rotenone-induced Parkinson's model (in vivo)Behavioral and biochemical analysisAttenuated neuroinflammation and improved behavioral deficits.[2]
Methyl Ferulate (Proxy) PC12 cells (in vitro neuroinflammation model)TNF-α releaseConcentration-dependent reduction in TNF-α.[14]
This compound Madin-Darby Canine Kidney (MDCK) cellsAnti-H5N1 Influenza A Virus (Neutral Red Uptake)3% protective rate at 5 µM.[9]

Table 4: Comparative Pharmacokinetic Profile

ParameterFerulic AcidThis compound (Hypothesized)
Absorption Rapidly absorbed from the stomach and small intestine.[15]Potentially enhanced due to increased lipophilicity from the methyl ester group.[16]
Bioavailability Generally low due to rapid metabolism.May act as a prodrug, being hydrolyzed to ferulic acid and 4-O-feruloylquinic acid in vivo, which could potentially improve overall bioavailability.[14][16]
Metabolism Undergoes extensive first-pass metabolism in the liver, forming glucuronide and sulfate (B86663) conjugates.Expected to be hydrolyzed by esterases in the plasma, liver, and other tissues to release the active parent compounds.[14]
Permeability Limited permeability across biological membranes.The methyl ester is expected to increase membrane permeability, potentially including the blood-brain barrier.[11]

Signaling Pathways

Both compounds are believed to exert their effects by modulating key cellular signaling pathways involved in oxidative stress and inflammation. The feruloyl moiety is central to these activities.

Hypothesized Anti-inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->genes Transcription nucleus Nucleus mediators Inflammatory Mediators genes->mediators compound This compound or Ferulic Acid compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

Antioxidant Response Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nrf2_nucleus Nrf2 (Active) Nrf2->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to enzymes Protective Enzymes (HO-1, NQO1) ARE->enzymes Upregulates compound This compound or Ferulic Acid compound->Keap1 Activates

Caption: Activation of the Nrf2 antioxidant response pathway.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the design of comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.[17]

  • Sample Preparation : Dissolve this compound and Ferulic Acid in a suitable solvent (e.g., methanol) to create stock solutions. Prepare a series of dilutions from the stock solutions.

  • Assay Procedure : In a 96-well microplate, add 20 µL of each sample dilution. Add 180 µL of the DPPH solution to each well. A control well should contain 20 µL of the solvent instead of the sample.[17]

  • Incubation : Incubate the plate in the dark at room temperature (or 37°C) for 30 minutes.[17]

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.[18]

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined from a plot of inhibition percentage against concentration.

DPPH Assay Workflow prep_reagents Prepare DPPH Solution (0.1 mM in Methanol) mixing Mix in 96-well Plate (20 µL Sample + 180 µL DPPH) prep_reagents->mixing prep_samples Prepare Compound Dilutions (Test Compounds & Control) prep_samples->mixing incubation Incubate in Dark (30 mins, RT) mixing->incubation measurement Measure Absorbance (517 nm) incubation->measurement calculation Calculate % Inhibition and IC₅₀ measurement->calculation

Caption: Experimental workflow for the DPPH assay.

Nitric Oxide (NO) Production in Macrophages

This assay quantifies the anti-inflammatory potential of the compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[10]

  • Compound Treatment : Pre-treat the cells with various concentrations of this compound or Ferulic Acid for 1-2 hours.

  • Inflammation Induction : Stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include untreated and LPS-only wells as controls. Incubate for 24 hours.[10]

  • Griess Reaction : After incubation, collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[19]

  • Incubation and Measurement : Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is proportional to the absorbance.

  • Calculation : A standard curve using sodium nitrite is used to quantify the nitrite concentration. The percentage inhibition of NO production is calculated relative to the LPS-only control.

Neuroprotection via MTT Cell Viability Assay

This assay assesses the ability of the compounds to protect neuronal cells from an oxidative insult by measuring cell viability.

  • Cell Culture : Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in the appropriate medium. Seed cells into a 96-well plate and allow them to adhere and differentiate if necessary.

  • Pre-treatment : Treat the cells with various concentrations of this compound or Ferulic Acid for a specified period (e.g., 2-24 hours).

  • Induce Oxidative Stress : Expose the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce cell death. Include control wells (untreated, and H₂O₂-only).

  • MTT Addition : After the insult period, remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]

  • Incubation : Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[21]

  • Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[20][21]

  • Measurement : Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Calculation : Cell viability is expressed as a percentage relative to the untreated control cells.

MTT Assay Workflow for Neuroprotection seed_cells Seed Neuronal Cells in 96-well Plate pretreatment Pre-treat with Compounds seed_cells->pretreatment induce_stress Induce Oxidative Stress (e.g., H₂O₂) pretreatment->induce_stress add_mtt Add MTT Reagent induce_stress->add_mtt incubate_mtt Incubate (3-4 hrs, 37°C) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize measure Measure Absorbance (570 nm) solubilize->measure calculate Calculate % Cell Viability measure->calculate

Caption: Workflow for assessing neuroprotection via MTT assay.

Conclusion

While ferulic acid is a well-characterized compound with proven biological activities, this compound remains a subject of exploratory research. The addition of the methyl quinate group to the ferulic acid backbone significantly alters its physicochemical properties, primarily by increasing lipophilicity. This structural change suggests the potential for enhanced cell permeability and possibly an altered pharmacokinetic profile, positioning this compound as a promising prodrug candidate.[14]

However, the limited direct experimental data necessitates further investigation. The antioxidant activity of ferulic acid esters can be context-dependent, sometimes showing lower activity in aqueous-based radical scavenging assays but potentially higher efficacy in lipidic environments like cell membranes.[7][8] The anti-inflammatory and neuroprotective data from methyl ferulate are encouraging, suggesting that the core activities of the feruloyl moiety are retained and possibly enhanced by esterification.[12]

Ultimately, direct, head-to-head studies employing the standardized protocols outlined in this guide are essential to definitively determine the comparative efficacy of this compound and ferulic acid. Such research will be crucial in elucidating its potential as a novel therapeutic agent for conditions rooted in oxidative stress and inflammation.

References

Methyl 4-O-feruloylquinate: A Comparative Potency Analysis Against Other Chlorogenic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative biological activities of Methyl 4-O-feruloylquinate, supported by available experimental data and methodologies.

This compound, a member of the extensive chlorogenic acid family, has garnered interest for its potential therapeutic properties.[1] This guide provides a comparative analysis of its potency relative to other chlorogenic acids, drawing upon the available, albeit limited, direct comparative studies and data from structurally related compounds. The key structural distinction of this compound is the methylation of the carboxylic acid group on the quinic acid moiety, a modification that can significantly influence its physicochemical properties and, consequently, its biological efficacy.[2]

Quantitative Data Summary

Direct head-to-head quantitative comparisons of this compound with other chlorogenic acids are not extensively available in the current scientific literature.[2] However, by examining the existing data for this compound and related compounds, a comparative perspective can be established.

Table 1: Reported Bioactivity for this compound (M4OFQ)

BioactivityCell Line/ModelAssayResultsReference
Anti-H5N1 Influenza A VirusMDCK cellsNeutral Red Uptake Assay3% protective rate at 5 μM[1][2]

Table 2: Comparative Antioxidant Activity of Chlorogenic Acid Derivatives

Compound/ExtractAssayIC50 / ActivityReference
Crude Ethyl Acetate Extract (Dandelion Root)DPPH295.481 ± 0.955 mg TE/g extract[3][4]
Enriched Dandelion Root FractionsDPPH1058.733–1312.136 mg TE/g extract[3][4]
1,5-dicaffeoylquinic acid-Identified as a major contributor to antioxidant efficacy[3]

Table 3: Comparative Anti-inflammatory and Anti-obesogenic Effects

CompoundModelEffectReference
Chlorogenic Acid (CGA)3T3-L1 adipocytesReduced PPARγ expression by 53% at 300 μM; Increased ACC transcription by 24% at 300 μM[5]
Dihydrocaffeic Acid (DHCA)3T3-L1 adipocytesReduced PPARγ expression by 79% at 300 μM; Inhibited ACC transcription by 60% at 300 μM[5]
Chlorogenic Acid Methyl Ester (CME)Animal models & RAW264.7 cellsMarkedly inhibited ear and paw swelling; Reduced PGE2 and IL-1β levels; Inhibited COX-2, NLRP3, and NF-κB p65 phosphorylation[6]

Table 4: Comparative Pancreatic Lipase Inhibition by Chlorogenic Acid Extracts

ExtractIC50 (µg/ml)
Crude Extract (CE)5.82
Purified Fraction (AF)10.49
Isolate Fraction 1 (CQA and FQA isomers)38.03
Isolate Fraction 2 (CQA isomers)54.15
Isolate Fraction 3 (FQA isomers)209.77

This data is from a study on chlorogenic acid extracts from green coffee beans and suggests that a synergistic effect between different chlorogenic acid isomers may enhance certain biological activities.[7]

Discussion on the Effect of Methyl Esterification

The primary structural difference between this compound and its parent compound, 4-O-feruloylquinic acid, is the methyl ester group.[2] This modification generally increases the lipophilicity of a compound, which can lead to several potential consequences for its biological activity:

  • Enhanced Cellular Uptake: Increased lipid solubility may facilitate easier passage across cell membranes, potentially resulting in higher intracellular concentrations compared to the more polar parent acid.[2]

  • Improved Bioavailability: In an in vivo context, greater lipophilicity can sometimes enhance oral bioavailability.[2]

  • Prodrug Potential: The methyl ester may be hydrolyzed by cellular esterases, converting this compound back to 4-O-feruloylquinic acid intracellularly. This suggests that this compound could act as a prodrug, delivering the active parent acid more efficiently to its site of action.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[8]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution should be approximately 1.0 at 517 nm.[8]

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the sample stock solution.

    • Prepare a stock solution and a series of dilutions of a positive control (e.g., Trolox, Ascorbic Acid).[8]

  • Assay Procedure (96-well microplate format):

    • Add 100 µL of the sample or standard solution at different concentrations to each well.[8]

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.[8]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the antioxidant required to inhibit 50% of the initial radical concentration) is then determined.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants and is considered more sensitive than the DPPH assay due to its faster reaction kinetics.[8]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.

    • Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Assay Procedure (96-well microplate format):

    • Add 20 µL of the sample or standard solution at different concentrations to each well.[8]

    • Add 180 µL of the working ABTS•+ solution to each well.[8]

    • Incubate the microplate at room temperature for 6 minutes.[8]

    • Measure the absorbance of each well at 734 nm using a microplate reader.[8]

  • Calculation:

    • Calculate the percentage of ABTS radical scavenging activity using a similar formula as for the DPPH assay.

    • Determine the IC50 value.

Cellular Antioxidant Assay (CAA)

This assay assesses the ability of a compound to inhibit intracellular reactive oxygen species (ROS) formation.[9]

  • Cell Culture and Seeding:

    • Culture HEK293 or SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well black, clear-bottom plate at a density of 4.0 × 10³ cells/cm² and incubate for 24 hours.[9]

  • Compound Treatment:

    • Prepare stock solutions of this compound in DMSO and dilute to desired concentrations in serum-free medium.[9]

    • Wash the cells with PBS and treat with the compound for 1 hour.

  • Induction and Measurement of Oxidative Stress:

    • Add a solution of a ROS-inducing agent (e.g., H₂O₂) and a fluorescent probe (e.g., DCFH-DA) to the cells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of ROS formation for each concentration of the compound compared to the control cells treated only with the ROS-inducing agent.

    • Determine the IC50 value.[9]

Signaling Pathways and Experimental Workflows

Hypothesized Anti-inflammatory Signaling Pathway

Based on the known mechanisms of its constituent parts, ferulic acid and other chlorogenic acids, this compound is hypothesized to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[1][2]

G Putative Anti-inflammatory Signaling Pathway cluster_0 Cytoplasm M4OFQ This compound IKK IKK M4OFQ->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits ProInflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) p65 p65 NFkB->p65 p50 p50 NFkB->p50 Nucleus Nucleus p65->Nucleus Translocation p50->Nucleus Translocation Nucleus->ProInflammatory Induces G Keap1-Nrf2 Antioxidant Response Pathway M4OFQ This compound Keap1 Keap1 M4OFQ->Keap1 Reacts with cysteine residues ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub Ubiquitination & Degradation Keap1->Ub Promotes Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates G Generalized Workflow for In Vivo Validation start Start: Hypothesis (e.g., M4OFQ has anti-inflammatory activity) model Animal Model Selection (e.g., Carrageenan-induced paw edema in rats) start->model groups Group Allocation (Control, Standard Drug, M4OFQ doses) model->groups admin Compound Administration (Oral or IP) groups->admin induction Induction of Pathology (e.g., Carrageenan injection) admin->induction measurement Measurement of Endpoint (e.g., Paw volume at various time points) induction->measurement analysis Data Analysis (Statistical comparison between groups) measurement->analysis conclusion Conclusion (Efficacy of M4OFQ) analysis->conclusion

References

Comparative Analysis of Methyl 4-O-feruloylquinate's Antioxidant Activity Using DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant potential of Methyl 4-O-feruloylquinate, a phenolic compound with anticipated free-radical scavenging properties. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes predictive data based on its structural components and related molecules, alongside established data for common antioxidant standards.[1][2] The primary focus is on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a widely accepted method for evaluating antioxidant capacity.[3][4][5]

Predicted Antioxidant Activity and Structural Rationale

This compound is an ester composed of ferulic acid and methyl quinate.[1] Its antioxidant potential is largely attributed to the feruloyl moiety.[1] Ferulic acid, a well-documented phenolic compound, is a potent antioxidant due to its ability to donate a hydrogen atom from its phenolic hydroxyl group, forming a stable phenoxyl radical that can terminate free radical chain reactions.[1] The quinic acid portion may contribute to the molecule's solubility and interactions with cellular targets.[1]

Quantitative Comparison of Antioxidant Activity

The following table summarizes the antioxidant activity of compounds related to this compound and common antioxidant standards, as measured by their IC50 values in the DPPH assay. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH free radicals.[1]

CompoundAssayIC50 (µM)Data Type
This compound DPPH Data Not Available Experimental
Methyl Ferulate (Related Compound)DPPH73.213 ± 11.20Experimental[2]
5-Feruloylquinic Acid (Isomer)Hydroperoxyl Radical Scavengingk = 4.10 × 10⁴ M⁻¹s⁻¹Computational[2]
Ascorbic Acid (Standard)DPPH60.299 ± 4.769Experimental[2]
Trolox (Standard)DPPH~25.17Experimental[2]

Note: Lower IC50 values indicate greater antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps for determining the antioxidant activity of this compound using the DPPH assay.

Principle

The DPPH assay is based on the reduction of the stable free radical DPPH• (violet) to the non-radical form DPPH-H (yellow) in the presence of a hydrogen-donating antioxidant.[1][3] The change in color is measured spectrophotometrically at approximately 517 nm, and the degree of discoloration is proportional to the scavenging potential of the antioxidant.[6]

Materials and Reagents
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • This compound

  • Ascorbic acid or Trolox (as a positive control)

  • Methanol or Ethanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

Procedure
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to prevent degradation.[1][7]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of dilutions from the stock solution to obtain a range of concentrations for testing.

    • Prepare a stock solution and a corresponding series of dilutions for the positive control (ascorbic acid or Trolox).[7]

  • Assay in 96-Well Microplate:

    • To each well, add a specific volume of the sample or standard solution at different concentrations (e.g., 100 µL).[7]

    • Add the DPPH working solution to each well (e.g., 100 µL).

    • Include a control well containing only the solvent and the DPPH solution.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for a set period (e.g., 30 minutes).[5]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[7]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample with the DPPH solution.[1]

  • Determination of IC50: Plot the percentage of scavenging activity against the different concentrations of the sample. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH free radicals and can be determined from the graph.[1]

Visualizations

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution in 96-well plate DPPH->Mix Sample Prepare Sample Dilutions (this compound) Sample->Mix Standard Prepare Standard Dilutions (Ascorbic Acid/Trolox) Standard->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow of the DPPH radical scavenging assay.

Antioxidant Signaling Pathway

Phenolic compounds like this compound may exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways.[2] A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[1]

Antioxidant_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces Phenol This compound Phenol->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of Response Cellular Antioxidant Response Genes->Response

Caption: Nrf2-mediated antioxidant signaling pathway.

References

The In Vivo Anti-Inflammatory Potential of Methyl 4-O-feruloylquinate: A Comparative Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of direct in vivo studies confirming the anti-inflammatory effects of Methyl 4-O-feruloylquinate. However, its structural components, ferulic acid and a caffeoylquinic acid derivative, are well-documented for their anti-inflammatory properties. This guide provides a comparative analysis of the in vivo anti-inflammatory activity of these related compounds, offering valuable insights for researchers, scientists, and drug development professionals. The data presented here, derived from established animal models of inflammation, serves as a foundational resource to inform future in vivo investigations into this compound.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of ferulic acid and various caffeoylquinic acids has been evaluated in rodent models, most commonly the carrageenan-induced paw edema model. In this acute inflammation model, the reduction in paw swelling is a key indicator of anti-inflammatory activity. The following tables summarize the quantitative data from studies comparing these compounds to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and diclofenac.

Ferulic Acid vs. Standard NSAIDs
CompoundDose (mg/kg)Animal ModelMax. Inhibition of Paw Edema (%)Time PointReference
Ferulic Acid100Swiss albino mice286 hours[1][2]
Ferulic Acid200Swiss albino mice37.56 hours[1][2]
Diclofenac10Swiss albino miceNot specified, but used as a positive control[2]
Caffeoylquinic Acid Derivatives vs. Standard NSAIDs
CompoundDose (mg/kg)Animal ModelMax. Inhibition of Paw Edema (%)Time PointReference
3,5-O-Dicaffeoylquinic acid50Adult male ratsLess than 3,4,5-O-tricaffeoylquinic acid3 hours[3][4][5]
3,4-O-Dicaffeoylquinic acid50Adult male ratsLess than 3,4,5-O-tricaffeoylquinic acid3 hours[3][4][5]
3,4,5-O-tricaffeoylquinic acid50Adult male rats88 (relative to Indomethacin)3 hours[3][4][5]
4,5-O-Dicaffeoylquinic acid50Adult male ratsLess than 3,4,5-O-tricaffeoylquinic acid3 hours[3][4][5]
4,5-Dicaffeoylquinic acid5RatInhibition gradually increased over 5 hours5 hours[6][7][8]
4,5-Dicaffeoylquinic acid10RatInhibition gradually increased over 5 hours5 hours[6][7][8]
4,5-Dicaffeoylquinic acid20RatComparable to Diclofenac (10 mg/kg)5 hours[6][7][8]
Indomethacin10Adult male rats100 (used as reference)3 hours[3][4][5]
Diclofenac10RatUsed as a positive control5 hours[6][7]
Effects on Pro-Inflammatory Cytokines

Beyond edema reduction, the anti-inflammatory activity of these compounds is further substantiated by their ability to modulate pro-inflammatory cytokines.

CompoundDose (mg/kg)Animal ModelEffect on TNF-αEffect on IL-1βReference
3,4,5-O-tricaffeoylquinic acid50Adult male ratsSignificant reductionSignificant reduction[3][4][5]
Indomethacin10Adult male ratsReduction observedReduction observed[3][4][5]

Experimental Protocols

The following provides a detailed methodology for the widely used carrageenan-induced paw edema model, which serves as a standard for assessing acute anti-inflammatory activity in vivo.

Animals: Male Wistar or Sprague-Dawley rats (180-220 g) or Swiss albino mice are commonly used.

Grouping: Animals are typically divided into the following groups:

  • Control Group: Receives the vehicle (e.g., saline or a suspension agent).

  • Standard Drug Group: Receives a known anti-inflammatory drug (e.g., Indomethacin 10 mg/kg or Diclofenac 10 mg/kg).

  • Test Compound Groups: Receive the compound of interest at various doses.

Procedure:

  • The initial paw volume of each animal is measured using a plethysmometer.

  • The test compound, standard drug, or vehicle is administered, typically orally or intraperitoneally.

  • After a set period (e.g., 60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw to induce inflammation.

  • Paw volume is then measured at various time intervals post-carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).

  • The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Measurement of Pro-inflammatory Cytokines: At the end of the experiment, blood samples can be collected to measure the serum levels of pro-inflammatory cytokines such as TNF-α and IL-1β using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3][4][5]

Mandatory Visualizations

The anti-inflammatory effects of ferulic acid and caffeoylquinic acids are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.

G cluster_Nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS, Carrageenan) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) NFkB->Genes activates transcription of Mediators Pro-inflammatory Mediators Genes->Mediators FA_CQA Ferulic Acid & Caffeoylquinic Acids FA_CQA->IKK inhibit FA_CQA->NFkB inhibit

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

G cluster_Nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Genes Pro-inflammatory Genes AP1->Genes activates transcription of Mediators Pro-inflammatory Mediators Genes->Mediators FA_CQA Ferulic Acid & Caffeoylquinic Acids FA_CQA->MAPK inhibit phosphorylation

Caption: Hypothesized inhibition of the MAPK signaling pathway.

G start Start grouping Animal Grouping (Control, Standard, Test) start->grouping paw_measurement_initial Initial Paw Volume Measurement grouping->paw_measurement_initial administration Compound/Vehicle Administration paw_measurement_initial->administration induction Inflammation Induction (Carrageenan Injection) administration->induction paw_measurement_timed Timed Paw Volume Measurement induction->paw_measurement_timed data_analysis Data Analysis (% Inhibition) paw_measurement_timed->data_analysis end End data_analysis->end

Caption: Generalized workflow for in vivo anti-inflammatory screening.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Methyl 4-O-feruloylquinate, a phenolic compound with potential health benefits, is paramount for quality control, pharmacokinetic studies, and overall product development.[1] This guide provides an objective comparison of common analytical techniques for the determination of this compound, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR). Detailed experimental protocols and comparative performance data are presented to assist in selecting the most suitable methodology.

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure the reliability and accuracy of analytical data by comparing the results from two or more distinct analytical techniques.[1] This process is essential for verifying the performance of a newly developed method against an established one or for understanding the particular advantages and limitations of different methods. A typical workflow involves analyzing the same set of samples using the different methods and statistically comparing the obtained results.[1]

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation cluster_output Outcome Sample Homogenized Sample HPLC HPLC Analysis Sample->HPLC UPLC_MS UPLC-MS/MS Analysis Sample->UPLC_MS qNMR qNMR Analysis Sample->qNMR Comparison Statistical Comparison of Results HPLC->Comparison UPLC_MS->Comparison qNMR->Comparison Validated_Data Validated & Reliable Quantitative Data Comparison->Validated_Data

Caption: A generalized workflow for the cross-validation of analytical methods.

Comparative Performance of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical validation parameters for chromatographic methods used for the analysis of phenolic compounds, which can be considered as a benchmark for this compound analysis.

ParameterHPLC-DADUPLC-MS/MSqNMR
Linearity (r²) >0.999>0.99Not Applicable
Limit of Detection (LOD) µg/mL rangeng/mL to pg/mL rangemg/mL range
Limit of Quantitation (LOQ) µg/mL rangeng/mL to pg/mL rangemg/mL range
Precision (%RSD) < 2%< 15%< 1%
Accuracy (%Recovery) 95-105%85-115%98-102%
Selectivity ModerateHighHigh

Note: The data presented in this table is representative of analytical methods for phenolic compounds and may vary for this compound depending on the specific method and instrumentation.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results.

Sample Preparation

1. Extraction from Plant Material:

  • Accurately weigh 100 mg of dried and powdered plant material.[1]

  • Extract with 10 mL of 80% methanol (B129727) in an ultrasonic bath for 30 minutes.[1]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.[1]

  • Collect the supernatant and filter it through a 0.45 µm syringe filter before analysis.[1][2]

2. Solid-Phase Extraction (SPE) for Sample Cleanup:

  • Conditioning: Activate a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.[3]

  • Loading: Load the acidified sample (pH 2-3) onto the cartridge.[3]

  • Washing: Wash the cartridge with 5 mL of acidified deionized water (e.g., with 5% methanol) to remove polar impurities.[3]

  • Elution: Elute this compound with 5 mL of methanol, which can be acidified with 0.1% formic acid.[3]

  • Post-Elution: Evaporate the eluate and reconstitute the residue in a suitable solvent for analysis.[3]

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column.[4]

  • Mobile Phase: A gradient of acetonitrile (B52724) or methanol and water, often with a modifier like formic acid.[4]

  • Flow Rate: Typically 1.0 mL/min.[4]

  • Column Temperature: 25-40°C.[4]

  • Detection: Diode Array Detector (DAD) or UV-Vis detector set at the absorbance maximum of this compound.[4]

  • Standard Preparation: Prepare a primary stock solution (e.g., 1000 µg/mL) of this compound in methanol and perform serial dilutions to create working standards (e.g., 1-100 µg/mL).[5]

2. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

  • Column: C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[5]

  • Mobile Phase: Solvent A: water with 0.1% formic acid and 5 mM ammonium (B1175870) formate; Solvent B: methanol with 0.1% formic acid and 5 mM ammonium formate.[5]

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.[6]

  • MS/MS Detection: Monitor the precursor ion [M-H]⁻ at m/z 381.12 and its characteristic fragment ions.[7] For related feruloylquinic acids, key fragments are observed at m/z 193 (ferulic acid moiety) and m/z 173 (quinic acid moiety).[8]

3. Quantitative Nuclear Magnetic Resonance (qNMR):

  • Sample Preparation: Dissolve a precisely weighed amount of the sample and an internal standard in a known volume of a deuterated solvent (e.g., Methanol-d4) in an NMR tube.[1]

  • Spectrometer: 400 MHz or higher.[1]

  • Pulse Sequence: A simple 90° pulse sequence.[1]

  • Relaxation Delay (d1): A critical parameter that should be at least 5 times the longest spin-lattice relaxation time (T1) of the analyte and the internal standard (a value of 30 seconds is often a safe starting point).[1]

Logical Workflow for Method Development and Validation

The development and validation of an analytical method is a systematic process to ensure its suitability for the intended purpose.

cluster_dev Method Development cluster_val Method Validation cluster_imp Implementation Dev Define Analytical Requirements Opt Optimize Method Parameters Dev->Opt Linearity Linearity & Range Opt->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Selectivity Selectivity Precision->Selectivity LOD_LOQ LOD & LOQ Selectivity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine

Caption: A stepwise workflow for analytical method development and validation.

References

Comparative Efficacy of Feruloylquinate Derivatives in Antiviral Applications: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral efficacy of various feruloylquinate and related phenolic acid derivatives. The information is compiled from recent studies to assist in the evaluation and selection of potential candidates for further research and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes pertinent biological pathways to offer a comprehensive overview of the current landscape.

Comparative Antiviral Activity

The antiviral efficacy of feruloylquinate and its derivatives varies significantly depending on the specific compound, the viral target, and the experimental conditions. The following tables summarize the reported antiviral activities against a range of viruses.

Table 1: Antiviral Activity of Ferulic Acid Derivatives

Compound IDVirusCell LineEC50 / IC50CC50Therapeutic Index (TI) / Selectivity Index (SI)Reference
A5 Respiratory Syncytial Virus (RSV)Not SpecifiedNot SpecifiedNot Specified32[1][2][3]
LIJ2P40 SARS-CoV-2MRC566.5 µM>200 µM>3[4][5]
MBA140 SARS-CoV-2MRC5176 µM>200 µM>1.14[4][5]
MBA28 SARS-CoV-2MRC5>200 µM>200 µMNot Determined[4][5]
Quercetin-Sinapic Acid Ester (7) HCoV-OC43Vero-76Promising EC50 ProfileNot CytotoxicNot SpecifiedNot Found
Quercetin-Sinapic Acid Ester (7) SARS-CoV-2Vero-E6Promising EC50 ProfileNot CytotoxicNot SpecifiedNot Found

Table 2: Antiviral Activity of Caffeoylquinic Acid (CQA) Derivatives

CompoundVirusMechanism of ActionKey FindingsReference
3,4,5-tri-O-caffeoylquinic acid HIVBinds to gp120, preventing interaction with CD4Greater selective inhibition of HIV replication compared to dCQA.[6]
4,5-di-O-caffeoylquinic acid HIVBinds to gp120, preventing interaction with CD4Selectively inhibits HIV replication.[6]
3,4-di-O-caffeoylquinic acid HIV-1Potential inhibitor of gp120-CD4 bindingLowest binding energy against gp120 in molecular docking studies.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the antiviral efficacy and cytotoxicity of feruloylquinate derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is determined by measuring the absorbance of the solubilized formazan.[8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cell controls and a vehicle control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[8][10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[10] The plate may be left overnight in the incubator to ensure complete solubilization.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[8]

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

Antiviral Activity Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the concentration of an antiviral substance that inhibits the formation of viral plaques by a certain percentage (e.g., 50%, IC50).[11][12][13]

Principle: This assay measures the ability of a compound to inhibit the cytopathic effect of a virus. In a susceptible cell monolayer, infectious virus particles create localized areas of cell death or lysis, known as plaques. The number of plaques is proportional to the quantity of infectious virus. Antiviral compounds will reduce the number or size of these plaques.[12]

Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 24-well plates.[12]

  • Virus Dilution and Treatment: Prepare serial dilutions of the test compound. Mix a known concentration of the virus (e.g., 100 plaque-forming units, PFU) with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.[13]

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption to the cells.[13]

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of the virus to adjacent cells.[11][13]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus) at 37°C with 5% CO2.[12]

  • Plaque Visualization and Counting: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.[14] The plaques appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

  • Data Analysis: The percentage of plaque inhibition is calculated for each compound concentration relative to the virus control (no compound). The 50% inhibitory concentration (IC50) is determined as the concentration of the compound that reduces the number of plaques by 50%.

Visualizing Mechanisms and Workflows

The following diagrams illustrate key biological pathways and experimental workflows relevant to the antiviral activity of feruloylquinate derivatives.

Antiviral_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification cluster_moa Mechanism of Action Studies synthesis Synthesis of Feruloylquinate Derivatives characterization Structural Confirmation (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 characterization->cytotoxicity antiviral Antiviral Assay (Plaque Reduction) Determine IC50 cytotoxicity->antiviral Select non-toxic concentrations calculation Calculate Therapeutic Index (TI = CC50 / IC50) antiviral->calculation lead_id Identify Lead Compounds (High TI) calculation->lead_id moa Time-of-addition, Binding Assays, etc. lead_id->moa

Caption: A typical workflow for the screening and identification of novel antiviral compounds.

Viral_Entry_Inhibition cluster_virus Virus cluster_cell Host Cell virus Virus Particle receptor Cell Surface Receptor virus->receptor 1. Attachment endocytosis Clathrin-mediated Endocytosis receptor->endocytosis 2. Internalization endosome Endosome endocytosis->endosome 3. Vesicle Formation release Viral Genome Release endosome->release 4. Uncoating replication Replication release->replication 5. Replication compound Feruloylquinate Derivative compound->receptor Blocks Attachment compound->endocytosis Inhibits Endocytosis

Caption: Potential mechanisms of viral entry inhibition by feruloylquinate derivatives.

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1 Keap1 nrf2_c Nrf2 keap1->nrf2_c Sequesters Nrf2 ubiquitination Ubiquitination & Degradation nrf2_c->ubiquitination nrf2_n Nrf2 nrf2_c->nrf2_n Translocation are Antioxidant Response Element (ARE) nrf2_n->are Binds to antiviral_genes Antioxidant & Antiviral Genes are->antiviral_genes Activates Transcription antiviral_response Enhanced Antiviral State antiviral_genes->antiviral_response Leads to compound Feruloylquinate Derivative compound->keap1 Induces Nrf2 Release ros Viral Infection (Oxidative Stress) ros->keap1 Induces Conformational Change

Caption: Activation of the Nrf2 signaling pathway as a potential antiviral mechanism.

HIV_Entry_Inhibition_CQA cluster_hiv HIV Virion cluster_cell Host T-Cell gp120 gp120 cd4 CD4 Receptor gp120->cd4 1. Binding fusion Membrane Fusion & Viral Entry cd4->fusion 2. Conformational Change & Co-receptor Binding compound Caffeoylquinic Acid Derivative compound->gp120 Binds to gp120 compound->cd4 Prevents gp120-CD4 Interaction

Caption: Inhibition of HIV entry by Caffeoylquinic Acid derivatives through gp120 binding.

References

Evaluating the Neuroprotective Effects of Methyl 4-O-feruloylquinate Versus Other Polyphenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective potential of Methyl 4-O-feruloylquinate against other well-established polyphenols. It is important to note that direct comparative experimental data for this compound is limited in publicly available scientific literature.[1] Therefore, this guide synthesizes available data on this compound and structurally related compounds, juxtaposing it with data from widely studied polyphenols like curcumin, resveratrol, and quercetin (B1663063) to offer a valuable comparative perspective for future research and drug development.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize quantitative data from various in vitro studies, providing a basis for comparing the neuroprotective efficacy of these compounds. Due to the lack of head-to-head studies, the data for this compound is primarily based on its structural analogs.

Table 1: In Vitro Antioxidant and Anti-inflammatory Activity

CompoundCell LineAssayEndpointResult
3-O-feruloylquinic acid (analog of this compound)HEK293Cellular Antioxidant Assay (CAA)IC₅₀ for ROS inhibition~15 µM[2]
Curcumin SH-SY5YH₂O₂-induced cytotoxicity% Cell Viability IncreaseSignificant protection at 10 µM
Resveratrol PC12Oxygen-Glucose Deprivation% Reduction in LDH release~40% reduction at 25 µM
Quercetin Primary cortical neuronsGlutamate-induced excitotoxicity% Attenuation of neuronal deathSignificant protection at 5-20 µM

Table 2: In Vitro Neuroprotection Against Specific Toxins

CompoundCell LineNeurotoxinEndpointResult
This compound (Hypothetical) SH-SY5Y6-OHDA or MPP⁺% Increase in Cell ViabilityExpected neuroprotective effect[2]
Curcumin SH-SY5YAmyloid-β (Aβ₂₅₋₃₅)% Reduction in ApoptosisSignificant reduction at 5 µM
Resveratrol SH-SY5YRotenone% Increase in Mitochondrial Membrane Potential~35% increase at 10 µM
Quercetin PC12MPTP% Increase in Tyrosine Hydroxylase positive cellsSignificant protection at 10 µM

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative data are provided below.

Cellular Antioxidant Assay (CAA)

This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) formation.

  • Cell Culture and Seeding: Human embryonic kidney 293 (HEK293) or human neuroblastoma (SH-SY5Y) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in a 96-well black, clear-bottom plate at a density of 4.0 × 10³ cells/cm² and incubated for 24 hours.[2]

  • Compound Treatment: Stock solutions of the test compound (e.g., this compound) are prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to desired concentrations in serum-free medium. The culture medium is removed, cells are washed with phosphate-buffered saline (PBS), and then incubated with the compound for 1 hour.[2]

  • Induction of Oxidative Stress: A solution of a ROS-inducing agent (e.g., 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride) is added to the cells.

  • Fluorescence Measurement: The fluorescence is measured at excitation and emission wavelengths of 485 nm and 538 nm, respectively, every 5 minutes for 1 hour.

  • Data Analysis: The area under the curve is calculated, and the IC₅₀ value (the concentration that inhibits 50% of ROS formation) is determined.[2]

In Vitro Neuroprotection Assay

This protocol assesses the ability of a compound to protect neuronal cells from a neurotoxin.

  • Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium with 10% FBS. For a more neuron-like phenotype, cells can be differentiated with 10 µM retinoic acid for 5-7 days.[2]

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound for 2-4 hours.[2]

  • Neurotoxin Challenge: A neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP⁺) is added to the culture medium to induce neuronal damage. Cells are incubated for 24 hours.[2]

  • Assessment of Neuroprotection:

    • Cell Viability: The MTT assay is performed to measure cell viability.[3]

    • Apoptosis: Apoptosis is assessed using Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3 activity.[2]

  • Data Analysis: The percentage of cell viability and the percentage of apoptotic cells are calculated for each treatment group and compared to the control group.

Signaling Pathways and Experimental Workflows

Hypothesized Neuroprotective Signaling Pathways of this compound

Based on its structural components (ferulic acid and quinic acid), this compound is hypothesized to exert its neuroprotective effects through the modulation of key signaling pathways involved in antioxidant and anti-inflammatory responses.[4][5]

cluster_0 Oxidative Stress cluster_1 This compound cluster_2 Antioxidant Response cluster_3 Inflammatory Stimuli cluster_4 Inflammatory Response ROS ROS Keap1 Keap1 ROS->Keap1 M4OFQ This compound M4OFQ->Keap1 Inhibits IKK IKK M4OFQ->IKK Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degrades ARE ARE Nrf2->ARE Translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes transcription AntioxidantEnzymes->ROS Neutralizes Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases ProInflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->ProInflammatoryGenes Promotes transcription A 1. Cell Culture (e.g., SH-SY5Y) B 2. Compound Pre-treatment (Varying concentrations) A->B C 3. Induction of Neurotoxicity (e.g., H₂O₂, 6-OHDA) B->C D 4. Incubation C->D E 5. Assessment of Neuroprotection D->E F Cell Viability (MTT Assay) E->F G Apoptosis Assay (Annexin V/PI Staining) E->G H ROS Measurement (DCFH-DA Assay) E->H I Mitochondrial Function (MMP Assay) E->I

References

The Efficacy of Methyl 4-O-feruloylquinate: A Comparative Guide to In Vitro and In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct experimental data on the in vitro and in vivo efficacy of Methyl 4-O-feruloylquinate necessitates a comparative analysis based on structurally related compounds. This guide provides a comprehensive overview of the available, albeit limited, data for this compound, alongside a more extensive look at the performance of similar molecules such as ferulic acid and other caffeoylquinic acids. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its potential therapeutic applications and guiding future experimental design.

In Vitro Efficacy: Limited Direct Evidence with Promising Potential

Direct quantitative data on the in vitro biological activity of this compound is sparse. However, its chemical structure, an ester of ferulic acid and methyl quinate, suggests a strong potential for antioxidant, anti-inflammatory, and neuroprotective effects. The feruloyl moiety is a well-documented antioxidant.[1]

One of the few available data points indicates that this compound exhibited a 3% protective rate against the H5N1 influenza virus at a concentration of 5 μM in Madin-Darby Canine Kidney (MDCK) cells.[2][3] To provide a broader context for its potential efficacy, the following table includes data for the closely related compound, 3-O-feruloylquinic acid, which is expected to have a similar range of activity.[4]

BioactivityCell LineAssayCompoundIC₅₀ / Result
Antiviral MDCKNeutral Red UptakeThis compound3% protective rate at 5 µM[2][3]
Antioxidant HEK293Cellular Antioxidant Assay (CAA)3-O-feruloylquinic acidData not available for IC₅₀, but expected to show activity
Anti-inflammatory RAW 264.7Nitric Oxide (NO) Production3-O-feruloylquinic acidData not available for IC₅₀, but expected to show activity
Neuroprotection SH-SY5YNeurotoxin-induced Cell Death3-O-feruloylquinic acidData not available for IC₅₀, but expected to show activity

In Vivo Efficacy: An Unexplored Frontier

A comprehensive review of scientific literature reveals a significant absence of direct in vivo studies on this compound.[5] Its therapeutic potential in a whole-organism context remains unvalidated. However, the known anti-inflammatory and neuroprotective effects of its constituent parts, ferulic acid and quinic acid derivatives, provide a strong rationale for its investigation in in vivo models.[5]

To offer a comparative perspective, the following table summarizes in vivo data for structurally related compounds in common animal models.

Therapeutic AreaAnimal ModelCompoundDosageResult
Anti-inflammatory Carrageenan-induced paw edema in ratsFerulic Acid50 mg/kgSignificant reduction in paw edema[5]
Anti-inflammatory Carrageenan-induced paw edema in ratsCaffeoylquinic Acids100 mg/kgModerate reduction in paw edema[5]
Neuroprotection Middle Cerebral Artery Occlusion (MCAO) in ratsFerulic Acid30 mg/kgReduced infarct volume and improved neurological score[5]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate further research into the efficacy of this compound.

In Vitro: Cellular Antioxidant Assay (CAA)
  • Cell Culture and Seeding : Human embryonic kidney 293 (HEK293) or human neuroblastoma (SH-SY5Y) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in a 96-well black, clear-bottom plate at a density of 4.0 × 10³ cells/cm² and incubated for 24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Compound Treatment : Stock solutions of this compound are prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to desired concentrations (e.g., 1, 5, 10, 25, 50 µM) in a serum-free medium. The culture medium is removed, cells are washed with phosphate-buffered saline (PBS), and then incubated with the compound solutions for 1-4 hours.[4]

  • Induction of Oxidative Stress and ROS Measurement : A working solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) is prepared in a serum-free medium.[4]

  • Data Analysis : The IC₅₀ value, which is the concentration of the compound that inhibits 50% of Reactive Oxygen Species (ROS) formation, is determined.[4]

In Vivo: Carrageenan-Induced Paw Edema
  • Procedure : The initial paw volume of each rat is measured using a plethysmometer. The test compound or vehicle is administered orally or intraperitoneally. After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw. Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]

  • Data Analysis : The percentage inhibition of edema is calculated for each group relative to the control group.[5]

Hypothesized Signaling Pathways

Based on the mechanisms of its parent compounds, this compound is hypothesized to exert its therapeutic effects through the modulation of key signaling pathways involved in inflammation and cellular protection.

Keap1-Nrf2_Antioxidant_Response_Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 activates Methyl_4_O_feruloylquinate Methyl_4_O_feruloylquinate Methyl_4_O_feruloylquinate->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE translocates to nucleus & binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription

Caption: Keap1-Nrf2 antioxidant response pathway.

NF_kappa_B_Inflammatory_Signaling_Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK IKK Inflammatory Stimuli (LPS)->IKK activates Methyl_4_O_feruloylquinate Methyl_4_O_feruloylquinate Methyl_4_O_feruloylquinate->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB degrades, releasing Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription In_Vitro_Validation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Stimulation cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Pre_treatment Pre-treat cells with This compound Cell_Culture->Pre_treatment Compound_Prep Prepare Compound Concentrations Compound_Prep->Pre_treatment Stimulation Induce Inflammation (e.g., LPS) Pre_treatment->Stimulation Assay Perform Assay (e.g., Griess for NO) Stimulation->Assay Data_Quant Quantify Results Assay->Data_Quant IC50_Calc Calculate IC50 Data_Quant->IC50_Calc

References

A Comparative Guide to the Structure-Activity Relationship of Feruloylquinic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of feruloylquinic acid (FQA) esters, delving into their structure-activity relationships (SAR) with a focus on their antioxidant, anti-inflammatory, neuroprotective, and enzyme-inhibiting properties. Supported by available experimental data, this document aims to be a valuable resource for understanding the therapeutic potential of these natural phenolic compounds.

Feruloylquinic acids are esters formed between ferulic acid and quinic acid, commonly found in plant sources, most notably coffee beans. The biological efficacy of FQA esters is intrinsically linked to their chemical structure. Key determinants of their activity include the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring of the ferulic acid moiety, as well as the esterification position on the quinic acid core. This leads to the formation of different isomers, primarily 3-O-feruloylquinic acid (3-FQA), 4-O-feruloylquinic acid (4-FQA), and 5-O-feruloylquinic acid (5-FQA). These structural variations significantly influence their biological activities, making the study of their SAR crucial for identifying promising therapeutic agents.[1]

Comparative Analysis of Biological Activities

Antioxidant Activity

The antioxidant capacity of FQA esters is a cornerstone of their therapeutic potential. This activity is primarily attributed to the phenolic hydroxyl group on the ferulic acid moiety, which can donate a hydrogen atom to scavenge free radicals.[1] A computational study comparing 5-feruloylquinic acid (5-FQA) with 5-caffeoylquinic acid (5-CQA) revealed that both are potent hydroperoxyl radical scavengers, with activities surpassing common antioxidants like Trolox and butylated hydroxytoluene (BHT) in both polar and lipidic environments.[1][3]

Compound Assay IC50 Value Source
3-O-Feruloylquinic AcidDPPH Radical Scavenging0.06 mg/mL[2]
3-O-Feruloylquinic AcidABTS Radical Scavenging0.017 mg/mL[2]
5-O-Feruloylquinic AcidDPPH Radical Scavenging~9 µM[2]
5-O-Feruloylquinic AcidSuperoxide Anion Radical Scavenging~36 µM[2]
4-O-Feruloylquinic AcidNot availableNot available[2]
Anti-inflammatory Activity

FQA esters have demonstrated promising anti-inflammatory effects, primarily through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[1] Ferulic acid, the parent compound of FQAs, has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO).[4]

Compound Assay IC50 Value Source
Ferulic AcidNitric Oxide Production (LPS-stimulated RAW 264.7 cells)~20-50 µM (estimated from various studies)[4]
3-FQA, 4-FQA, 5-FQADirect comparative data not availableNot available
Neuroprotective Effects

Emerging evidence suggests that FQA esters possess neuroprotective properties, making them potential candidates for the management of neurodegenerative diseases.[1] Their antioxidant and anti-inflammatory activities are thought to be the primary mechanisms underlying these effects.[1] While direct comparative EC50 values for the neuroprotective effects of the common FQA isomers are yet to be established, the existing research strongly supports their potential in this therapeutic area.[1]

Compound Model System Neurotoxic Insult EC50 Value Source
3-FQA, 4-FQA, 5-FQADirect comparative data not availableNot availableNot available
Enzyme Inhibition
Compound Enzyme IC50 Value Source
3-FQA, 4-FQA, 5-FQACOX-1, COX-2, 5-LOXNot available

Signaling Pathways and Molecular Mechanisms

The biological activities of feruloylquinic acid esters are mediated through their interaction with complex cellular signaling pathways. Understanding these molecular mechanisms is crucial for their development as therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Feruloylquinic acids have been shown to inhibit the NF-κB pathway, likely through the inhibition of IKK activity, which in turn prevents the phosphorylation and degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.[1]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_p P-IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB Release Proteasome Proteasome Degradation IkB_p->Proteasome Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6) FQA Feruloylquinic Acid Esters FQA->IKK Inhibition

Inhibitory effect of Feruloylquinic Acid Esters on the NF-κB signaling pathway.
Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like some phenolic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Modification Nrf2 Nrf2 Keap1->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_Keap1 Nrf2-Keap1 (Inactive) Ubiquitination Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ubiquitination ARE ARE Transcription Transcription of Antioxidant Genes (HO-1, NQO1) ARE->Transcription FQA Feruloylquinic Acid Esters FQA->Keap1 Activation experimental_workflow start Start: Obtain pure 3-FQA, 4-FQA, 5-FQA antioxidant Antioxidant Activity Assays (DPPH, ABTS, CAA) start->antioxidant anti_inflammatory Anti-inflammatory Activity Assays (NO production, NF-κB reporter) start->anti_inflammatory neuroprotective Neuroprotective Activity Assays (Cell viability, Apoptosis) start->neuroprotective enzyme_inhibition Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) start->enzyme_inhibition data_analysis Data Analysis and Comparison (IC50 / EC50 determination) antioxidant->data_analysis anti_inflammatory->data_analysis neuroprotective->data_analysis enzyme_inhibition->data_analysis sar_determination Structure-Activity Relationship Determination data_analysis->sar_determination

References

A Comparative Analysis of Purity: Synthetic vs. Natural Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity of synthetically produced versus naturally extracted Methyl 4-O-feruloylquinate. The information presented is intended to assist researchers in selecting the appropriate material for their specific applications, from initial bioactivity screening to advanced drug development. This comparison is based on established analytical methodologies and supported by data from available literature.

Data Presentation: Purity and Impurity Profile

The purity of this compound can vary significantly depending on its origin. While direct head-to-head comparative studies are limited in publicly available literature, the following table summarizes the expected purity levels and common impurities associated with both synthetic and natural sources.[1][2]

CharacteristicSynthetic this compoundNatural this compound
Typical Purity >97.5% (can be optimized)[3]>95%[1]
Common Impurities - Positional isomers (e.g., 3-O- and 5-O-feruloylquinate)[4]- Unreacted starting materials (D-(-)-quinic acid, ferulic acid)[4]- Reagents and byproducts from synthesis[4]- Residual protecting groups[4]- Other structurally related phenolic compounds (e.g., other chlorogenic acids)[5][6]- Plant matrix components (e.g., sugars, lipids)[6]- Artifacts from extraction (e.g., ethyl esters if ethanol (B145695) is used)[1][7]
Batch-to-Batch Consistency Generally high, dependent on the rigor of the synthetic and purification process.Can vary depending on the plant source, extraction method, and purification protocol.[6]

Experimental Protocols

Accurate determination of purity is crucial for the validation of experimental results. High-Performance Liquid Chromatography (HPLC) is a standard and widely accepted method for assessing the purity of chemical compounds like this compound.[3]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a sample of this compound.

1. Materials and Reagents:

  • This compound sample (synthetic or natural)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reversed-phase HPLC column

2. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

3. Sample and Mobile Phase Preparation:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as methanol, to a known concentration (e.g., 1 mg/mL).[3]

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column.[8]

  • Flow Rate: 1.0 mL/min.[3][8]

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: Monitor at the absorbance maximum of this compound (e.g., around 275 nm for phenolic compounds).[8]

  • Injection Volume: 10 µL.[8]

  • Elution: A gradient elution is typically used to separate the main compound from any impurities. An example gradient could be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

5. Data Analysis:

  • The purity of the sample is calculated by determining the peak area of this compound relative to the total peak area of all components in the chromatogram. The result is expressed as a percentage.[3]

Mandatory Visualizations

Experimental Workflow for Purity Comparison

cluster_synthetic Synthetic this compound cluster_natural Natural this compound cluster_analysis Purity Analysis synthesis Chemical Synthesis s_purification Purification (e.g., Column Chromatography) synthesis->s_purification hplc HPLC Analysis s_purification->hplc Sample Injection extraction Extraction from Plant Source n_purification Purification (e.g., SPE, Column Chromatography) extraction->n_purification n_purification->hplc Sample Injection data_analysis Data Analysis & Purity Calculation hplc->data_analysis comparison Purity Comparison data_analysis->comparison

Caption: Workflow for comparing the purity of synthetic vs. natural this compound.

Logical Relationship of Purity and Impurities

cluster_source Source cluster_impurities Potential Impurities cluster_purity Final Purity synthetic Synthetic isomers Positional Isomers synthetic->isomers starting_materials Starting Materials & Reagents synthetic->starting_materials natural Natural related_compounds Related Natural Products natural->related_compounds extraction_artifacts Extraction Artifacts natural->extraction_artifacts high_purity High Purity Product isomers->high_purity Removed by Purification starting_materials->high_purity Removed by Purification related_compounds->high_purity Removed by Purification extraction_artifacts->high_purity Minimized by Method Selection

Caption: Factors influencing the final purity of this compound.

Discussion and Conclusion

The choice between synthetic and natural this compound depends on the specific requirements of the research.

Synthetic this compound offers the potential for very high purity and excellent batch-to-batch consistency, which is critical for applications in drug development and quantitative pharmacology. The synthetic process, however, can introduce unique impurities, such as positional isomers, that may be challenging to separate.[4]

Natural this compound , extracted from plant sources like Stemona japonica or coffee beans, provides a compound identical to that found in nature.[5][9][10] The primary challenge with natural sourcing is the potential for co-extraction of other structurally similar compounds, which may affect the overall purity.[6] The purity of the final product is highly dependent on the sophistication of the extraction and purification techniques employed.[6][11]

References

Safety Operating Guide

Safe Disposal of Methyl 4-O-feruloylquinate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Methyl 4-O-feruloylquinate, a chemical compound utilized in various research applications, requires careful disposal due to its potential hazards. This guide provides a procedural, step-by-step plan for its safe disposal.

Hazard Profile and Safety Precautions

According to safety data sheets, this compound is classified as a hazardous substance. It can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[1][2][3][4]. Therefore, all personnel handling this compound must be thoroughly familiar with its hazard profile and adhere to the required personal protective equipment (PPE) protocols to minimize exposure risks[5].

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to ensure personal safety.

Protection TypeSpecific Recommendations
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5].
Skin Protection Handle with gloves. Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices. Wear appropriate protective clothing to prevent skin exposure[5].
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use. Use only in a well-ventilated area[5].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as hazardous waste and in strict accordance with local, state, and federal regulations[1]. This substance should be disposed of through a licensed professional waste disposal service[1]. Under no circumstances should it be disposed of down the drain or in regular trash, as this can lead to environmental contamination[1].

Waste Segregation and Collection

Proper segregation of waste is the first critical step in the disposal process.

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables such as weigh boats and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container[1].

    • The container must be kept closed when not in use[1].

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container[1].

    • Avoid mixing with other chemical waste streams unless compatibility has been confirmed[1].

  • Contaminated Materials:

    • Any materials used for cleaning spills, such as absorbent pads or wipes, must be collected and disposed of as solid hazardous waste[1].

Storage of Hazardous Waste

Proper storage of the collected waste is crucial to maintain a safe laboratory environment.

  • Store the sealed hazardous waste containers in a designated, well-ventilated waste accumulation area[1].

  • Ensure containers are clearly labeled with the contents ("Hazardous Waste: this compound") and the associated hazards.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate all non-essential personnel from the spill area[5].

  • Ensure the area is adequately ventilated[5].

  • Personnel involved in the cleanup must wear the appropriate PPE as detailed in the table above[1].

  • For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to contain the spill[1].

  • For solid spills, carefully sweep up the material and place it in the designated solid hazardous waste container. Avoid creating dust[5].

  • Collect the absorbed material and contaminated cleaning supplies and place them into the hazardous waste container[1].

Final Disposal

The final step involves the removal and processing of the hazardous waste.

  • Arrange for the collection of the hazardous waste containers by a licensed environmental waste management company[1].

  • Do not attempt to treat or dispose of the chemical waste through standard laboratory or municipal waste systems.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Solid Waste (e.g., contaminated consumables) D Labeled & Sealed Solid Hazardous Waste Container A->D B Liquid Waste (e.g., solutions) E Labeled & Sealed Liquid Hazardous Waste Container B->E C Spill Debris (e.g., absorbents) C->D F Store in Designated Waste Accumulation Area D->F E->F G Arrange Pickup by Licensed Waste Disposal Service F->G H Professional Disposal G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols, operational procedures, and disposal plans for the handling of Methyl 4-O-feruloylquinate. Adherence to these guidelines is mandatory to ensure personal safety and minimize environmental impact. According to safety data, this compound may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1][2][3].

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential when handling this compound. The required level of PPE is dictated by the specific laboratory operation being performed and the associated risk of exposure.

Hazard LevelTask ExampleRequired PPE
Minimum Transporting closed containers, "no touch" lab visits.- Safety glasses with side shields- Laboratory coat- Long pants and closed-toe shoes
Incidental Contact Weighing the solid, preparing solutions, standard laboratory operations.- Chemical safety goggles- Laboratory coat- Disposable nitrile gloves (consider double-gloving for added protection)[4]- Long pants and closed-toe shoes
Splash Hazard Handling stock solutions, transferring large volumes, potential for spills.- Safety goggles and a face shield[4]- Acid-resistant lab coat or apron[4]- Thick, acid-resistant nitrile or butyl rubber gloves[4][5]- Long pants and closed-toe shoes
Aerosol or Dust Generation Sonication, vortexing, or any procedure that may generate dust or aerosols.- All protections for "Splash Hazard"- Respiratory protection (e.g., N95 mask for low levels, or a full-face respirator with an appropriate cartridge for higher exposure potential)[2][4]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Area Setup:

  • Ensure a safety shower and eyewash station are readily accessible and unobstructed before beginning work.

  • Verify that the work area, preferably a chemical fume hood, is well-ventilated[2][3].

  • Assemble all necessary materials and equipment before handling the compound to minimize movement and potential for spills.

2. Donning PPE:

  • Put on the appropriate PPE as outlined in the table above, based on the planned procedure.

  • Inspect all PPE for any signs of damage, such as cracks or tears in gloves, before use.

3. Handling the Compound:

  • When weighing the solid, use a tared weigh boat or paper to avoid contaminating the balance[4].

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing[4].

  • Avoid all personal contact, including inhalation of dust or aerosols[2][5].

  • Do not eat, drink, or smoke in the handling area[2][3].

  • Keep containers of this compound tightly closed when not in use[2][6].

4. Post-Handling:

  • Decontaminate the work area with an appropriate cleaning agent.

  • Carefully remove PPE to avoid self-contamination. Gloves should be removed last and disposed of according to the disposal plan[4].

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[2][4].

Spill and Emergency Procedures

Spill Response:

  • Evacuate all non-essential personnel from the spill area[2].

  • Ensure the area is well-ventilated[2].

  • Wearing the appropriate PPE, contain the spill[2].

  • For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand[1]. For solid spills, carefully sweep or scoop the material to avoid creating dust[2].

  • Collect the contained waste and place it in a sealed, labeled hazardous waste container[1][2].

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention[7].

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing[7].

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen[7].

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water and contact a physician[2][7].

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect all contaminated solid waste, such as used weigh boats, contaminated wipes, and disposable gloves, in a clearly labeled hazardous waste container[1][4].

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed[1].

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines[4].

  • Final Disposal: Arrange for the collection of all hazardous waste by a licensed environmental waste management company. Do not dispose of this compound down the drain or in regular trash[1].

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area 1. Prepare Work Area (Fume Hood, Eyewash Station) don_ppe 2. Don Appropriate PPE prep_area->don_ppe handle_compound 3. Handle Compound (Weighing, Preparing Solutions) don_ppe->handle_compound decontaminate 4. Decontaminate Work Area handle_compound->decontaminate collect_waste 7. Collect & Segregate Waste (Solid, Liquid) handle_compound->collect_waste spill Spill? handle_compound->spill doff_ppe 5. Doff PPE decontaminate->doff_ppe wash_hands 6. Wash Hands Thoroughly doff_ppe->wash_hands dispose 8. Arrange Professional Disposal collect_waste->dispose spill->decontaminate No spill_response Spill Response Protocol spill->spill_response Yes spill_response->collect_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.